Oxybutynin
描述
属性
IUPAC Name |
4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQVNETUBQGFHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1508-65-2 (hydrochloride) | |
| Record name | Oxybutynin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005633205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023406 | |
| Record name | Oxybutynin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oxybutynin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.00e-02 g/L | |
| Record name | Oxybutynin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01062 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxybutynin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5633-20-5 | |
| Record name | Oxybutynin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5633-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxybutynin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005633205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxybutynin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01062 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxybutynin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, a-cyclohexyl-a-hydroxy-,4-(diethylamino)-2-butyn-1-yl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oxybutynin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9P6MC7092 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXYBUTYNIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3270 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oxybutynin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
122-124, CRYSTALS; MP: 129-130 °C /CHLORIDE/, 129 - 130 °C | |
| Record name | Oxybutynin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01062 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OXYBUTYNIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3270 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oxybutynin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Medicinal Chemistry and Structure-Activity Relationship of Oxybutynin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxybutynin is a cornerstone anticholinergic agent widely prescribed for the management of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence. Its therapeutic efficacy stems from its action as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs) within the bladder. This technical guide provides a comprehensive overview of the medicinal chemistry of this compound, detailing its synthesis, metabolism, and pharmacological actions. A central focus is placed on its structure-activity relationship (SAR), exploring how its chemical features dictate its biological activity. This document consolidates quantitative binding data, outlines key experimental methodologies, and provides visual diagrams of critical pathways to serve as a resource for professionals in pharmacology and drug development.
Medicinal Chemistry of this compound
Chemical Structure and Properties
This compound, chemically named 4-(Diethylamino)-2-butynyl 2-cyclohexyl-2-hydroxy-2-phenylethanoate, is a tertiary amine and is used clinically as a racemic mixture of its (R)- and (S)-enantiomers. The hydrochloride salt is a white crystalline solid that is readily soluble in water. As a lipophilic molecule, it possesses the ability to cross the blood-brain barrier, a characteristic that contributes to some of its central nervous system side effects.
-
IUPAC Name: 4-(Diethylamino)-2-butynyl 2-cyclohexyl-2-hydroxy-2-phenylethanoate
-
Molecular Formula: C₂₂H₃₁NO₃
-
Molecular Weight: 357.5 g/mol (base), 393.95 g/mol (hydrochloride salt)
-
CAS Number: 5633-20-5 (racemate), 1508-65-2 (hydrochloride)
Synthesis
The synthesis of racemic this compound is typically achieved through a convergent approach. The core of this process involves the esterification or transesterification reaction that couples two key intermediates: an α-hydroxy acid component and an amino alcohol component.
The key reactions involved are:
-
Grignard Reaction: To create the α-substituted phenylacetic acid moiety (e.g., 2-cyclohexyl-2-hydroxy-2-phenylacetic acid).
-
Mannich Reaction: To synthesize the 4-(diethylamino)-2-butyn-1-ol (B19776) portion.
-
Esterification/Transesterification: The final step involves coupling the two fragments. A common method is the reaction of methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate with 4-(diethylamino)but-2-ynyl acetate (B1210297) in the presence of a base like sodium methoxide.
Metabolism
Upon oral administration, this compound undergoes extensive first-pass metabolism, primarily in the liver and gut wall. The major metabolic pathway is N-deethylation, mediated by the cytochrome P450 enzyme system, specifically CYP3A4. This process yields the principal active metabolite, N-desethylthis compound (DEO) . DEO is pharmacologically active and contributes significantly to both the therapeutic effects and the anticholinergic side effects of the parent drug, particularly dry mouth. The plasma concentrations of DEO can be substantially higher than those of this compound after oral dosing. This metabolic profile has driven the development of alternative formulations, such as transdermal patches, which bypass first-pass metabolism and result in a lower DEO-to-oxybutynin ratio, thereby improving tolerability.
Pharmacology and Mechanism of Action
Muscarinic Receptor Antagonism
This compound's primary mechanism of action is the competitive antagonism of acetylcholine at postganglionic muscarinic receptors. In the context of OAB, it targets the muscarinic receptors on the detrusor smooth muscle of the bladder. By blocking the binding of acetylcholine, the neurotransmitter responsible for bladder contraction, this compound leads to muscle relaxation, an increase in bladder capacity, and a reduction in the frequency and intensity of involuntary detrusor contractions.
Receptor Subtype Selectivity
While five muscarinic receptor subtypes (M₁-M₅) have been identified, the M₂ and M₃ subtypes are the most prevalent in the bladder detrusor muscle. M₃ receptors are primarily responsible for mediating bladder contraction. This compound exhibits a degree of selectivity, showing a higher affinity for M₁ and M₃ receptors compared to other subtypes. Notably, studies have shown that this compound and its metabolite DEO have a 2 to 22 times higher affinity for the M₃ subtype than for the M₂ subtype. This selectivity for M₃ receptors is crucial for its therapeutic effect on the bladder.
Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades.
-
M₃ Receptor Pathway (Gq-coupled): Acetylcholine binding to M₃ receptors activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, leading to smooth muscle contraction. This compound blocks this pathway, causing detrusor relaxation.
-
M₂ Receptor Pathway (Gi-coupled): M₂ receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). Reduced cAMP levels can indirectly promote contraction by inhibiting the relaxant effects of the β-adrenergic system.
Structure-Activity Relationship (SAR)
Core SAR Principles
The general structure of this compound contains several key features essential for its antimuscarinic activity:
-
Ester Moiety: The ester group is a critical pharmacophore for potent activity.
-
Hydroxyl Group: The α-hydroxyl group is important for binding, likely through hydrogen bonding interactions within the receptor pocket.
-
Bulky Acyl Groups: The phenyl and cyclohexyl rings on the α-carbon provide the necessary bulk and hydrophobic interactions for high-affinity receptor binding. At least one of these must be a carbocyclic or heterocyclic ring system.
-
Amino Group: The tertiary amine is crucial for activity. It is protonated at physiological pH, allowing for a key ionic interaction with a conserved aspartate residue in the binding site of muscarinic receptors.
-
Spacer Chain: The distance between the ester and the tertiary amine, provided by the butynyl chain, is optimal for fitting into the receptor binding pocket.
Stereochemistry
This compound's anticholinergic activity is highly stereoselective. The activity resides almost exclusively in the (R)-enantiomer . Studies comparing the enantiomers have shown that (R)-oxybutynin and its metabolite (R)-DEO are significantly more potent at muscarinic receptors than their corresponding (S)-enantiomers. In contrast, the direct smooth muscle antispasmodic effects, which are much weaker than the antimuscarinic effects, appear to be non-stereoselective.
Key Structural Modifications and Analogues
Research into this compound analogues has aimed to improve properties such as metabolic stability and duration of action. One study explored metabolically stable keto analogues by replacing the ester linkage. Several of these compounds, such as 1-cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenyl-5-heptyn-2-one, were found to be potent antimuscarinics with a significantly longer duration of action in preclinical models.
Quantitative SAR Data
The binding affinities of this compound and its metabolite have been quantified at the five human muscarinic receptor subtypes. The data, presented as inhibition constants (Ki), underscore the compound's potency and selectivity profile.
Table 1: Muscarinic Receptor Binding Affinities (Ki) of Racemic this compound and its Metabolite (DEO)
| Compound | M₁ (Ki, nM) | M₂ (Ki, nM) | M₃ (Ki, nM) | M₄ (Ki, nM) | M₅ (Ki, nM) | Reference |
|---|---|---|---|---|---|---|
| This compound | 6 | 99 | 10 | 16 | 32 | |
| N-desethylthis compound (DEO) | 2 | 39 | 3 | 6 | 13 |
Data derived from studies on human recombinant muscarinic receptors.
Table 2: Comparative Binding Affinities (Ki, nM) of Enantiomers
| Compound | M₁ (Ki, nM) | M₂ (Ki, nM) | M₃ (Ki, nM) | M₄ (Ki, nM) | M₅ (Ki, nM) | Reference |
|---|---|---|---|---|---|---|
| (R)-Oxybutynin | 3.5 | 45.1 | 4.1 | 8.8 | 15.6 | |
| (S)-Oxybutynin | 30.2 | 473.2 | 42.1 | 101.2 | 168.1 | |
| (R)-DEO | 1.1 | 18.2 | 1.4 | 3.3 | 6.5 | |
| (S)-DEO | 14.1 | 240.3 | 16.2 | 45.4 | 81.3 |
Data from displacement of [³H]-NMS binding on human cloned muscarinic receptors.
These tables clearly illustrate that:
-
The active metabolite DEO is more potent than the parent drug this compound across all receptor subtypes.
-
The (R)-enantiomers of both this compound and DEO are substantially more potent than the (S)-enantiomers.
-
Both this compound and DEO show selectivity for M₁, M₃, and M₄ receptors over M₂ and M₅ receptors.
Key Experimental Protocols
Muscarinic Receptor Radioligand Binding Assay (Competition)
This protocol describes a standard in vitro method to determine the binding affinity (Ki) of a test compound (e.g., this compound) for muscarinic receptors.
Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific muscarinic receptor subtype.
Materials:
-
Receptor Source: Cell membranes from Sf9 or CHO cells expressing a single human muscarinic receptor subtype (M₁-M₅), or tissue homogenates (e.g., bladder, cerebral cortex).
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound (or analogue) at various concentrations.
-
Non-specific Agent: Atropine (1 µM) or another high-concentration antagonist to determine non-specific binding.
-
Assay Buffer: e.g., 20 mM Tris-HCl, 1 mM EDTA, pH 7.5.
-
Equipment: Glass fiber filters, cell harvester/filtration apparatus, liquid scintillation counter.
Methodology:
-
Membrane Preparation: Cells expressing the receptor are harvested, homogenized in a lysis buffer, and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Total Binding: Receptor membranes, [³H]NMS (at a concentration near its Kd, e.g., 0.6 nM), and assay buffer are added to wells.
-
Non-specific Binding: Receptor membranes, [³H]NMS, and a high concentration of an unlabeled antagonist (e.g., 1 µM atropine) are added.
-
Competition Binding: Receptor membranes, [³H]NMS, and varying concentrations of the test compound (this compound) are added.
-
-
Incubation: The plate is incubated with shaking for a set period (e.g., 2 hours at 20°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity (in disintegrations per minute, DPM) is measured using a liquid scintillation counter.
Data Analysis:
-
Specific Binding: Calculated by
Synthesis of Novel Oxybutynin Analogs and Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxybutynin is a well-established anticholinergic and antispasmodic agent, widely prescribed for the treatment of overactive bladder (OAB) and symptoms of detrusor overactivity, such as urinary frequency and urgency.[1][2] Its therapeutic effects are primarily attributed to its antagonism of muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype, leading to the relaxation of the bladder's detrusor muscle.[3] this compound also exhibits weaker calcium channel blocking and local anesthetic properties.[4][5]
Despite its efficacy, the clinical use of this compound can be limited by side effects such as dry mouth, constipation, and blurred vision, which are primarily associated with its active metabolite, N-desethylthis compound.[3][6] This has prompted significant research into the development of novel analogs and derivatives with improved pharmacokinetic profiles, enhanced tissue selectivity, and reduced adverse effects. This technical guide provides a comprehensive overview of the synthetic strategies for novel this compound analogs, presents key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows.
Core Synthesis of Racemic this compound
The synthesis of racemic this compound is typically achieved through a convergent approach, involving the preparation of two key intermediates that are subsequently coupled.[3] The primary intermediates are an ester of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid and a derivative of 2-propyn-1-ol.[3] The synthesis generally involves a Grignard reaction, a Mannich reaction, and a final esterification or transesterification step.[3]
Data Presentation: Synthesis of Racemic this compound Intermediates
| Intermediate | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | Phenylglyoxylic acid | i) SOCl₂, toluene (B28343); ii) CH₃OH; iii) Bromocyclohexane (B57405), Mg, I₂, THF | 65% | [3] |
| 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid | Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | Hydrolysis | - | [3] |
| 4-(Diethylamino)-2-butyn-1-ol (B19776) | Propargyl alcohol | Diethylamine, paraformaldehyde, cuprous chloride | - | [3] |
Synthesis of Stereoisomers
This compound possesses a chiral center, and its enantiomers exhibit different pharmacological activities.[7] The (R)-enantiomer is a more potent anticholinergic than the racemate, while the (S)-enantiomer has significantly less anticholinergic activity.[7] Consequently, the stereoselective synthesis of the enantiomers, particularly (S)-oxybutynin, has been a major focus of research to potentially develop drugs with fewer side effects. A key intermediate in the synthesis of enantiomerically pure this compound is (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid.[3]
Data Presentation: Pharmacological Activity of this compound and its Enantiomers
| Compound | Anticholinergic Potency | Reference |
| Racemic this compound | +++ | [7] |
| (R)-Oxybutynin | +++++ | [7] |
| (S)-Oxybutynin | + | [7] |
Novel Analogs and Derivatives
The quest for improved therapeutic agents has led to the synthesis of various this compound analogs with modifications aimed at enhancing metabolic stability, altering pharmacokinetic properties, and improving the side-effect profile.
Metabolically More Stable Analogs
To increase the duration of action, metabolically more stable keto analogs of this compound have been synthesized.[4][8] These compounds, such as substituted 7-amino-1-hydroxy-5-heptyn-2-ones, are designed to be less susceptible to metabolic degradation.[4][8] Several of these analogs have demonstrated potent antimuscarinic activity with a longer duration of action compared to this compound in preclinical models.[4][8]
Data Presentation: Antimuscarinic Activity of Keto Analogs of this compound
| Compound | In Vitro Antimuscarinic Activity (Guinea Pig Bladder) | In Vivo Duration of Action (vs. This compound) | Reference |
| 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenyl-5-heptyn-2-one | Potent | 5-fold greater | [8] |
Deuterated Analogs
Deuterium-enriched analogs of this compound have been synthesized to improve the pharmacokinetic profile.[9] The replacement of hydrogen with deuterium (B1214612) at metabolically labile positions can slow down the rate of metabolic degradation, potentially leading to a longer half-life and reduced formation of metabolites associated with side effects.[10]
N-desethylthis compound and its Analogs
N-desethylthis compound is the primary active metabolite of this compound and is believed to be a major contributor to the anticholinergic side effects, particularly dry mouth.[3][6][11] The synthesis and pharmacological evaluation of N-desethylthis compound and its analogs are crucial for understanding the overall pharmacological profile of this compound and for designing new compounds with a more favorable parent-to-metabolite ratio.
Data Presentation: Muscarinic Receptor Binding Affinities
| Compound | Muscarinic Receptor (Human Bladder) pKi | Muscarinic Receptor (Human Parotid Gland) pKi | Reference |
| N-desethylthis compound | 8.2 | 8.7 | [11] |
Bioisosteric Replacements
Bioisosteric replacement is a strategy used in medicinal chemistry to modify the properties of a compound by replacing a functional group with another that has similar physical or chemical properties.[10][12][13] This approach has been applied to the design of novel muscarinic receptor ligands, including this compound analogs, to improve activity, selectivity, or pharmacokinetic properties.[12]
Conformationally Restricted Analogs
To improve selectivity and reduce off-target effects, conformationally restricted analogs of this compound have been designed. This involves replacing flexible moieties, such as the diethylamino group, with more rigid structures like azabicyclics.[14]
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-Cyclohexyl-2-hydroxy-2-phenylacetate (this compound Precursor)
This protocol is adapted from the general synthetic route described in the literature.[3]
-
Step 1: Preparation of Phenylglyoxyloyl Chloride: Phenylglyoxylic acid is treated with thionyl chloride in toluene to yield phenylglyoxyloyl chloride.
-
Step 2: Esterification: The resulting acid chloride is reacted with methanol (B129727) to produce methyl 2-oxo-2-phenylacetate.
-
Step 3: Grignard Reaction: The methyl 2-oxo-2-phenylacetate is then reacted with cyclohexylmagnesium bromide (prepared from bromocyclohexane and magnesium with an iodine crystal as an initiator) in tetrahydrofuran (B95107) (THF) to afford methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate. The reaction mixture is worked up with an aqueous acid solution.
Protocol 2: General Procedure for the Synthesis of 7-Amino-1-hydroxy-5-heptyn-2-one Analogs
This is a representative procedure based on the synthesis of keto analogs of this compound.[4][8]
-
Step 1: Synthesis of the Amino Alkyne: A suitable secondary amine is reacted with propargyl bromide in the presence of a base to yield the corresponding N-propargyl amine.
-
Step 2: Lithiation and Addition: The N-propargyl amine is treated with a strong base, such as n-butyllithium, at low temperature in an inert solvent like THF to generate the lithium acetylide. This is then reacted with a suitable substituted epoxide to open the ring and form the desired amino alcohol.
-
Step 3: Oxidation: The secondary alcohol is then oxidized using a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, to give the final 7-amino-1-hydroxy-5-heptyn-2-one analog.
Protocol 3: Synthesis of (S)-Oxybutynin
The synthesis of (S)-oxybutynin relies on the use of the enantiomerically pure intermediate, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid.[3]
-
Step 1: Activation of the Carboxylic Acid: (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid is activated, for example, by conversion to its acid chloride using thionyl chloride or oxalyl chloride.
-
Step 2: Esterification: The activated acid is then reacted with 4-(diethylamino)-2-butyn-1-ol in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, in an aprotic solvent like dichloromethane (B109758) or THF to yield (S)-oxybutynin.
-
Step 3: Purification: The final product is purified by column chromatography or recrystallization to obtain the enantiomerically pure (S)-oxybutynin.
Visualizations
Caption: General Synthetic Pathway to Racemic this compound.
Caption: Signaling Pathway of this compound at the Muscarinic Receptor.
Caption: Metabolic Pathway of this compound.
Caption: Experimental Workflow for Synthesis and Evaluation of Novel Analogs.
Conclusion
The synthesis of novel this compound analogs and derivatives is a dynamic area of research driven by the need for more effective and better-tolerated treatments for overactive bladder. Strategies such as the development of metabolically stable analogs, stereoselective synthesis, deuterium enrichment, and bioisosteric replacement have shown promise in addressing the limitations of current therapies. The detailed synthetic protocols and pharmacological data presented in this guide offer a valuable resource for researchers in the field. Future efforts will likely focus on the development of highly selective M3 receptor antagonists with optimized pharmacokinetic properties to maximize therapeutic benefit while minimizing adverse effects.
References
- 1. This compound | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. datapdf.com [datapdf.com]
- 5. A Comparative Review of this compound Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Analogues of this compound. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Bioisosteric replacement and related analogs in the design, synthesis and evaluation of ligands for muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Stereoselective Pharmacology of Oxybutynin Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxybutynin, a tertiary amine antimuscarinic agent, is a cornerstone in the management of overactive bladder (OAB).[1][2] It exerts its therapeutic effect through competitive antagonism of acetylcholine (B1216132) at postganglionic muscarinic receptors, leading to the relaxation of the bladder's detrusor smooth muscle.[1] Commercially available this compound is a racemic mixture of (R)- and (S)-enantiomers. However, extensive research has revealed significant stereoselectivity in its pharmacological profile, with the (R)-enantiomer being the primary contributor to its antimuscarinic activity.[1] This technical guide provides an in-depth analysis of the pharmacological differences between the (R)- and (S)-enantiomers of this compound and their primary active metabolite, N-desethylthis compound (DEO), to inform further research and drug development in this area.
Data Presentation: Quantitative Comparison of this compound Enantiomers and Metabolites
The following tables summarize the key quantitative data comparing the pharmacological and pharmacokinetic properties of (R)-Oxybutynin, (S)-Oxybutynin, and their respective N-desethyl metabolites.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| (R)-Oxybutynin | 1.6 | 15.8 | 3.2 | 10.0 | 25.1 |
| (S)-Oxybutynin | 199.5 | 316.2 | 125.9 | 251.2 | 398.1 |
| (R)-N-desethylthis compound | 1.3 | 12.6 | 2.0 | 7.9 | 20.0 |
| (S)-N-desethylthis compound | 158.5 | 251.2 | 100.0 | 199.5 | 316.2 |
Data compiled from multiple sources. Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding.
Table 2: In Vitro Functional Activity (pA2 values)
| Compound | Guinea Pig Bladder (M3) |
| (R)-Oxybutynin | 8.3 |
| (S)-Oxybutynin | 6.1 |
| Racemic this compound | 7.9 |
pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 3: Pharmacokinetic Parameters of this compound Enantiomers and Metabolites (Oral Administration, 5 mg)
| Parameter | (R)-Oxybutynin | (S)-Oxybutynin | (R)-DEO | (S)-DEO |
| Cmax (ng/mL) | 2.1 ± 0.9 | 3.9 ± 1.5 | 10.8 ± 4.2 | 15.2 ± 5.8 |
| Tmax (hr) | 0.7 ± 0.3 | 0.6 ± 0.2 | 1.2 ± 0.5 | 1.1 ± 0.4 |
| AUC (ng·hr/mL) | 4.3 ± 2.1 | 8.7 ± 3.9 | 45.1 ± 18.3 | 68.4 ± 27.6 |
Table 4: Pharmacokinetic Parameters of this compound Enantiomers and Metabolites (Transdermal Administration)
| Parameter | (R)-Oxybutynin | (S)-Oxybutynin | (R)-DEO | (S)-DEO |
| Cmax (ng/mL) | 0.4 ± 0.1 | 0.5 ± 0.2 | 0.3 ± 0.1 | 0.4 ± 0.1 |
| Tmax (hr) | 48 ± 12 | 48 ± 12 | 60 ± 18 | 60 ± 18 |
| AUC (ng·hr/mL) | 18.2 ± 7.3 | 22.1 ± 8.5 | 13.5 ± 5.4 | 16.8 ± 6.7 |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the pharmacology of this compound enantiomers.
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of (R)-Oxybutynin, (S)-Oxybutynin, and their N-desethyl metabolites for the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Human recombinant M1-M5 muscarinic receptors expressed in CHO-K1 or HEK293 cells.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
Test compounds: (R)-Oxybutynin, (S)-Oxybutynin, (R)-N-desethylthis compound, (S)-N-desethylthis compound.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Atropine (B194438) (for non-specific binding determination).
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Cell pellets expressing the specific muscarinic receptor subtype are homogenized in ice-cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in binding buffer. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).
-
Competition Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of a range of concentrations of the test compound (or atropine for non-specific binding), and 50 µL of [³H]-NMS (at a concentration close to its Kd).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 10-50 µg of protein).
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The filters are dried, and the radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ values (concentration of test compound that inhibits 50% of specific [³H]-NMS binding) are determined by non-linear regression analysis. The Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay on Isolated Bladder Strips
Objective: To determine the functional antagonist potency (pA₂) of (R)-Oxybutynin and (S)-Oxybutynin on muscarinic receptor-mediated bladder smooth muscle contraction.
Materials:
-
Guinea pig urinary bladders.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), aerated with 95% O₂ / 5% CO₂.
-
Carbachol (B1668302) (a muscarinic agonist).
-
Test compounds: (R)-Oxybutynin, (S)-Oxybutynin.
-
Organ bath system with isometric force transducers.
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig and excise the urinary bladder.
-
Place the bladder in cold, aerated Krebs-Henseleit solution.
-
Dissect the bladder to obtain longitudinal strips of detrusor muscle (approximately 10 mm long and 2 mm wide).
-
-
Organ Bath Setup:
-
Mount the bladder strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously aerated.
-
Apply an initial tension of 1 g and allow the strips to equilibrate for at least 60 minutes, with periodic washing.
-
-
Functional Assay:
-
Obtain a cumulative concentration-response curve for carbachol (e.g., 10⁻⁹ M to 10⁻⁴ M) to establish a baseline contractile response.
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with a fixed concentration of the antagonist ((R)-Oxybutynin or (S)-Oxybutynin) for 30-60 minutes.
-
In the presence of the antagonist, repeat the cumulative concentration-response curve for carbachol.
-
Repeat this procedure with several different concentrations of the antagonist.
-
-
Data Analysis:
-
Construct concentration-response curves for carbachol in the absence and presence of different concentrations of the antagonist.
-
Determine the EC₅₀ values (concentration of carbachol that produces 50% of the maximal response) for each curve.
-
Perform a Schild regression analysis by plotting the log(concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the regression line provides the pA₂ value.
-
In Vivo Cystometry in Conscious Rats
Objective: To evaluate the in vivo efficacy of (R)-Oxybutynin and (S)-Oxybutynin in a model of bladder overactivity.
Materials:
-
Female Sprague-Dawley rats.
-
Anesthesia (e.g., isoflurane).
-
Bladder catheter (e.g., PE-50 tubing).
-
Infusion pump and pressure transducer.
-
Metabolic cages for urine collection.
-
Test compounds: (R)-Oxybutynin, (S)-Oxybutynin, vehicle control.
Procedure:
-
Catheter Implantation:
-
Anesthetize the rat and make a midline abdominal incision to expose the bladder.
-
Insert a catheter into the dome of the bladder and secure it with a purse-string suture.
-
Tunnel the catheter subcutaneously to exit at the nape of the neck.
-
Allow the animal to recover for 3-5 days.
-
-
Cystometry:
-
Place the conscious, freely moving rat in a metabolic cage.
-
Connect the bladder catheter to an infusion pump and a pressure transducer.
-
Infuse saline into the bladder at a constant rate (e.g., 10 mL/hr) to induce repetitive voiding contractions.
-
Record baseline cystometric parameters, including bladder capacity, voiding pressure, and frequency of voiding.
-
-
Drug Administration:
-
Administer the test compound (or vehicle) intravenously or subcutaneously.
-
Continue the saline infusion and record the cystometric parameters for a defined period (e.g., 60-120 minutes) after drug administration.
-
-
Data Analysis:
-
Analyze the changes in bladder capacity, voiding pressure, and voiding frequency before and after drug administration.
-
Compare the effects of (R)-Oxybutynin, (S)-Oxybutynin, and vehicle.
-
Signaling Pathways
This compound exerts its effects by blocking muscarinic receptors, primarily the M3 subtype on the detrusor smooth muscle, which is a Gq-coupled receptor. The (R)-enantiomer is a much more potent antagonist at this receptor than the (S)-enantiomer. Blockade of the M3 receptor inhibits the downstream signaling cascade that leads to muscle contraction. M2 receptors, which are Gi-coupled, are also present on the detrusor and their blockade can also contribute to muscle relaxation, albeit to a lesser extent.
Conclusion
The pharmacological activity of this compound resides predominantly in its (R)-enantiomer, which exhibits significantly higher affinity and functional antagonism at muscarinic receptors, particularly the M3 subtype, compared to the (S)-enantiomer. The active metabolite, (R)-N-desethylthis compound, also contributes to the overall antimuscarinic effect. Understanding the stereoselective pharmacology of this compound is crucial for the development of new and improved therapies for overactive bladder with potentially fewer side effects. The detailed experimental protocols and compiled quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working in this field.
References
Investigating the Effects of Oxybutynin on Smooth Muscle Physiology: A Technical Guide
Abstract: This technical guide provides an in-depth examination of the pharmacological effects of oxybutynin on smooth muscle physiology, with a primary focus on the detrusor muscle of the urinary bladder. This compound is a cornerstone therapy for overactive bladder (OAB), and its efficacy is rooted in a multi-faceted mechanism of action. The primary mode of action is competitive antagonism of muscarinic acetylcholine (B1216132) receptors, supplemented by secondary direct spasmolytic, local anesthetic, and potential calcium channel modulating properties.[1][2][3][4] This document synthesizes quantitative data on receptor affinity and functional potency, details key experimental protocols for its study, and illustrates the core signaling pathways involved. It is intended for researchers, scientists, and drug development professionals engaged in the study of smooth muscle pharmacology and urological therapeutics.
Core Mechanisms of Action
This compound exerts its therapeutic effects on smooth muscle through a combination of anticholinergic and direct muscle-relaxing actions.[3][5] While it has several properties, its clinical efficacy is predominantly attributed to its potent antimuscarinic activity.[6][7]
Primary Mechanism: Muscarinic Receptor Antagonism
The contraction of the bladder's detrusor smooth muscle is primarily mediated by acetylcholine (ACh) released from parasympathetic nerve terminals, which binds to M3 muscarinic receptors on the muscle cells.[2][3] this compound acts as a competitive antagonist at these postganglionic muscarinic receptors, preventing ACh from binding and thereby causing the smooth muscle to relax.[1][8][9] This action increases the bladder's capacity, diminishes the frequency of involuntary detrusor contractions, and delays the initial urge to void.[10]
This compound exhibits a higher affinity for M1 and M3 receptor subtypes compared to other muscarinic subtypes and shows a notable 10-fold greater selectivity for M3 over M2 receptors.[1][7] The anticholinergic effects are mainly attributed to its (R)-enantiomer.[1][7][11]
Secondary Mechanisms
Beyond its primary antimuscarinic role, this compound possesses other pharmacological properties that contribute to its overall effect on smooth muscle:
-
Direct Spasmolytic (Myorelaxant) Effect: this compound exerts a direct antispasmodic effect on smooth muscle, independent of its anticholinergic action.[2][3] However, in vitro studies suggest this direct relaxant effect is approximately 500 times weaker than its antimuscarinic effects.[1][6]
-
Local Anesthetic Properties: this compound has local anesthetic capabilities.[1][3][6] This action may be relevant in intravesical administration, where it has been shown to temporarily desensitize bladder C fiber afferents, which could help reduce symptoms of bladder overactivity.[12]
-
Calcium Channel Modulation: At higher concentrations, this compound can act as a calcium channel blocker.[4][13] It has been shown to impair rhythmic contractions in the ureter and depress Ca²⁺-induced contractions in a manner similar to verapamil, suggesting it can block transmembrane Ca²⁺ fluxes required for muscle contraction.[4]
Quantitative Pharmacodynamics
The interaction of this compound with smooth muscle can be quantified through receptor binding assays and functional studies that measure its potency in inhibiting muscle contraction.
Receptor Binding Affinity
Radioligand binding assays have been used to determine the affinity (Ki) of this compound for muscarinic receptors in human bladder tissues. The data reveals high-affinity binding in both the detrusor (muscle) and mucosa (lining) layers.
Table 1: Radioligand Binding Characteristics of this compound in Human Bladder
| Tissue | Ki (95% Confidence Interval) | Hill Slope |
|---|---|---|
| Detrusor | 0.85 nM (0.5 - 1.6) | 0.31 ± 0.03 |
| Mucosa | 1.1 nM (0.67 - 1.9) | 0.34 ± 0.04 |
Data derived from competitive binding assays with [3H]QNB.[14]
These results demonstrate that this compound binds with high, nanomolar affinity to muscarinic receptors in both the muscle and mucosal layers of the bladder.[14]
Stereoselective Potency
This compound is a chiral compound, and its activity resides predominantly in the (R)-enantiomer. Functional in vitro studies on isolated guinea pig tissues have quantified the stereoselectivity at different muscarinic receptor subtypes.
Table 2: In Vitro Functional Potency of this compound Enantiomers
| Receptor Subtype (Tissue) | (R)-Oxybutynin (pA₂) | (S)-Oxybutynin (pA₂) | Isomeric Ratio (S/R) |
|---|---|---|---|
| M1 (Rabbit Vas Deferens) | 8.8 | 6.9 | 88 |
| M2 (Guinea Pig Atria) | 8.2 | 7.1 | 12 |
| M3 (Guinea Pig Bladder) | 8.7 | 7.2 | 30 |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist concentration-response curve. A higher pA₂ indicates greater potency. Data from Noronha-Blob & Kachur, 1991.[11]
The data clearly shows that (R)-Oxybutynin is significantly more potent than (S)-Oxybutynin at all three receptor subtypes, with a particularly high degree of stereoselectivity at M1 receptors.[11]
Tissue Permeation
Following intravesical instillation, this compound readily permeates the bladder wall. Studies using an ex vivo porcine model have quantified its concentration in the different layers after 60 minutes.
Table 3: this compound Concentration in Porcine Bladder Wall Layers
| Bladder Layer | Concentration (μg g⁻¹) |
|---|---|
| Urothelium | 298.69 |
| Lamina Propria | 43.65 |
| Detrusor | 0.93 |
Concentrations measured 60 minutes after intravesical instillation.[15]
The concentrations achieved in the urothelium and lamina propria are significantly greater than the reported IC50 values for this compound, while the concentration in the detrusor muscle is lower.[15] This supports the idea that this compound may exert significant effects on mucosal afferent pathways in addition to its direct action on the detrusor muscle.[3][15]
Key Experimental Protocols
Investigating the effects of this compound on smooth muscle involves a range of established in vitro techniques.
In Vitro Muscle Contractility Assay (Organ Bath)
This assay directly measures the effect of this compound on smooth muscle contraction in response to a contractile agonist.
Methodology:
-
Tissue Preparation: Isolate smooth muscle strips (e.g., from guinea pig detrusor or ileum) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[4]
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a set period (e.g., 60 minutes), with periodic washing.
-
Agonist Response: Generate a cumulative concentration-response curve by adding a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) to the bath and recording the isometric contraction force.
-
Antagonist Incubation: Wash the tissue to restore baseline tension. Incubate the tissue with a known concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
Post-Incubation Response: Repeat the agonist concentration-response curve in the presence of this compound.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. Calculate the pA₂ value to quantify antagonist potency.[11]
Muscarinic Receptor Binding Assay
This assay determines the affinity and selectivity of this compound for muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissue homogenates (e.g., human bladder) or cultured cells expressing specific muscarinic receptor subtypes.[14]
-
Assay Setup: In a multi-well plate, combine the prepared membranes with a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine or [³H]-QNB) and varying concentrations of unlabeled this compound (the competitor).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound from free radioligand by filtering the mixture through glass fiber filters. The membranes and bound radioligand are retained on the filter.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. Use non-linear regression analysis to calculate the IC50 (concentration of this compound that inhibits 50% of specific binding), which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[16]
Intracellular Calcium Imaging
This technique visualizes and measures changes in intracellular calcium concentration ([Ca²⁺]i) in smooth muscle cells following stimulation, and how this is affected by this compound.
Methodology:
-
Cell Preparation: Culture primary smooth muscle cells on glass coverslips or use freshly isolated cells.[17][18]
-
Dye Loading: Incubate the cells with a membrane-permeant fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM). Cellular esterases cleave the AM ester group, trapping the dye inside the cell.[18][19]
-
Imaging Setup: Mount the coverslip on the stage of a fluorescence microscope (often a confocal or two-photon system for better resolution).[18][19]
-
Baseline Measurement: Acquire images to establish a baseline fluorescence level before stimulation.
-
Stimulation: Perfuse the cells with a muscarinic agonist (e.g., acetylcholine) to trigger a [Ca²⁺]i increase.
-
Image Acquisition: Continuously record fluorescent images to capture the temporal and spatial dynamics of the calcium signal.
-
Inhibition: After washout, pre-incubate the cells with this compound and repeat the agonist stimulation to observe the inhibitory effect.
-
Data Analysis: Quantify the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of emissions at two different excitation wavelengths. Compare the magnitude and kinetics of the calcium transient before and after this compound treatment.
Conclusion
This compound's effect on smooth muscle physiology is comprehensive, though dominated by its potent, stereoselective antagonism of M3 and M1 muscarinic receptors. This primary mechanism effectively counteracts acetylcholine-induced contractions of the detrusor muscle, forming the basis of its clinical utility in treating overactive bladder. Weaker, secondary effects including direct spasmolysis, local anesthesia, and calcium channel modulation may also contribute to its overall pharmacological profile, particularly under specific conditions or routes of administration. A thorough understanding of these multifaceted actions, quantified by methods such as those detailed in this guide, is critical for the continued development and optimization of therapies targeting smooth muscle dysfunction.
References
- 1. This compound: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. Depressant action of this compound on the contractility of intestinal and urinary tract smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (Ditropan): Bladder Drug Side Effects, Uses & Dosage [medicinenet.com]
- 6. A Comparative Review of this compound Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Enantiomers of this compound: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intravesical this compound: a local anesthetic effect on bladder C afferents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound Chloride? [synapse.patsnap.com]
- 14. ics.org [ics.org]
- 15. Investigating detrusor muscle concentrations of this compound after intravesical delivery in an ex vivo porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound chloride inhibits proliferation and suppresses gene expression in bladder smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Calcium imaging - Wikipedia [en.wikipedia.org]
In Vitro Characterization of Oxybutynin's Anticholinergic Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxybutynin is a well-established anticholinergic agent widely prescribed for the treatment of overactive bladder (OAB). Its therapeutic efficacy stems from its ability to antagonize muscarinic acetylcholine (B1216132) receptors, thereby relaxing the detrusor smooth muscle of the bladder. A comprehensive in vitro characterization of this compound's anticholinergic properties is crucial for understanding its mechanism of action, selectivity, and potential side effects. This technical guide provides an in-depth overview of the key in vitro assays used to profile this compound, including detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound's Anticholinergic Activity
The anticholinergic properties of this compound and its active metabolite, N-desethylthis compound, have been extensively quantified through various in vitro assays. The following tables summarize the binding affinities (Ki) for human muscarinic receptor subtypes and the functional antagonist potencies (pA2) in human detrusor muscle.
Table 1: Muscarinic Receptor Binding Affinities (Ki) of this compound and N-desethylthis compound
| Compound | M1 (nM) | M2 (nM) | M3 (nM) | M4 (nM) | M5 (nM) | Reference(s) |
| This compound | 3.1 | 19 | 6.2 | 10 | 16 | [1][2] |
| N-desethylthis compound | 1.6 | 13 | 2.5 | 4.0 | 8.0 | [1] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Antagonist Potency (pA2) of this compound and N-desethylthis compound in Human Detrusor Muscle
| Compound | pA2 Value | Agonist | Reference(s) |
| This compound | 7.8 | Carbachol (B1668302) | [1] |
| N-desethylthis compound | 7.6 | Carbachol | [1] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.
Mandatory Visualizations
Muscarinic Receptor Signaling Pathways
The following diagram illustrates the primary signaling cascades initiated by the activation of muscarinic acetylcholine receptors. M1, M3, and M5 receptors predominantly couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. M2 and M4 receptors are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.
Caption: Muscarinic receptor signaling pathways.
Experimental Workflow: Competitive Radioligand Binding Assay
This diagram outlines the key steps involved in a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound.
Caption: Competitive radioligand binding assay workflow.
Logical Relationship: Schild Analysis for Functional Antagonism
The following diagram illustrates the logical steps and relationships in performing a Schild analysis to determine the pA2 value of a competitive antagonist like this compound.
Caption: Logical workflow of a Schild analysis.
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes from cell lines stably expressing individual human muscarinic receptor subtypes (e.g., CHO or HEK-293 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzylate ([³H]-QNB).
-
Test compound: this compound hydrochloride.
-
Non-specific binding control: Atropine (B194438) sulfate (B86663) (at a high concentration, e.g., 1 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filter mats (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Thaw the cell membrane preparation on ice.
-
Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 150 µL of the membrane suspension to designated wells.
-
Non-specific Binding (NSB): Add 50 µL of atropine solution, 50 µL of radioligand solution, and 150 µL of the membrane suspension to designated wells.
-
Competition Binding: Add 50 µL of this compound solution at various concentrations (typically a 10-point concentration-response curve), 50 µL of radioligand solution, and 150 µL of the membrane suspension to the remaining wells. The final concentration of the radioligand should be approximately its Kd value for the respective receptor subtype.
-
-
Incubation:
-
Incubate the plates at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filter mats using a cell harvester to separate bound from free radioligand.
-
Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.
-
-
Quantification:
-
Dry the filter mats.
-
Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the mean CPM of the NSB wells from the mean CPM of the total binding and competition binding wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Organ Bath Functional Assay and Schild Analysis
Objective: To determine the functional antagonist potency (pA2) of this compound on bladder detrusor smooth muscle contraction.
Materials:
-
Human bladder detrusor muscle strips.
-
Organ bath system with isometric force transducers.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Muscarinic agonist: Carbachol.
-
Muscarinic antagonist: this compound hydrochloride.
-
Data acquisition system.
Procedure:
-
Tissue Preparation:
-
Obtain human bladder tissue and place it immediately in ice-cold Krebs-Henseleit solution.
-
Dissect the detrusor muscle into strips (approximately 10 mm long and 2-3 mm wide), removing the urothelium.
-
-
Mounting and Equilibration:
-
Suspend the muscle strips vertically in the organ baths containing Krebs-Henseleit solution.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
-
-
Viability Check:
-
Contract the tissues with a high concentration of KCl (e.g., 80 mM) to ensure viability.
-
Wash the tissues and allow them to return to baseline tension.
-
-
Schild Analysis Protocol:
-
Control Agonist Concentration-Response Curve (CRC): Generate a cumulative CRC for carbachol by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.
-
Antagonist Incubation: After washing out the carbachol and allowing the tissue to return to baseline, incubate the tissue with a fixed concentration of this compound for a predetermined equilibration period (e.g., 30 minutes).
-
Shifted Agonist CRCs: In the continued presence of the first concentration of this compound, generate a second cumulative CRC for carbachol.
-
Repeat the antagonist incubation and subsequent agonist CRC generation with at least two additional, higher concentrations of this compound.
-
-
Data Analysis:
-
For each concentration of this compound, calculate the dose ratio (DR). The DR is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting the logarithm of (DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
Perform linear regression on the Schild plot. For a competitive antagonist, the slope of the regression line should not be significantly different from unity (1.0).
-
The pA₂ value is determined from the x-intercept of the Schild plot regression line.
-
Conclusion
The in vitro characterization of this compound's anticholinergic properties through radioligand binding assays and functional organ bath studies provides essential data for understanding its pharmacological profile. The binding affinity data reveal its interaction with the five muscarinic receptor subtypes, while the functional assays on human detrusor muscle confirm its potent antagonist activity at the target tissue. The detailed protocols provided in this guide offer a standardized approach for researchers to replicate and expand upon these findings, contributing to the ongoing development and optimization of therapies for overactive bladder and related conditions.
References
Pharmacological profiling of Oxybutynin's active metabolite, N-desethyloxybutynin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxybutynin, a primary therapeutic agent for overactive bladder, undergoes extensive first-pass metabolism to its principal active metabolite, N-desethylthis compound (DEO). This metabolite is a potent antimuscarinic agent in its own right and is significantly implicated in the anticholinergic side-effect profile of the parent drug. A thorough understanding of the pharmacological characteristics of N-desethylthis compound is therefore critical for the development of improved therapies with better tolerability. This technical guide provides a comprehensive overview of the pharmacological profiling of N-desethylthis compound, detailing its receptor binding affinity, functional activity, and the experimental protocols utilized for its characterization.
Introduction
This compound is an anticholinergic drug widely prescribed for the management of overactive bladder and symptoms of detrusor overactivity.[1] Following oral administration, this compound is rapidly metabolized by cytochrome P450 3A4 (CYP3A4) in the gut wall and liver, leading to the formation of N-desethylthis compound (DEO).[2][3] Plasma concentrations of DEO can be four to ten times higher than those of the parent compound.[2] This active metabolite contributes significantly to both the therapeutic efficacy and the adverse anticholinergic effects, most notably dry mouth, associated with this compound treatment.[2][4] A detailed pharmacological characterization of DEO is essential for optimizing drug delivery systems and designing new chemical entities with improved selectivity and reduced side effects.
Receptor Binding Affinity
The primary mechanism of action of N-desethylthis compound is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its binding affinity for the five human muscarinic receptor subtypes (M1-M5) has been quantified using radioligand binding assays.
Quantitative Data: Muscarinic Receptor Binding Affinities
The binding affinity of N-desethylthis compound and its parent compound, this compound, for the five human muscarinic receptor subtypes is summarized in Table 1. The data are presented as pKi values, which represent the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a greater binding affinity.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Reference |
| N-desethylthis compound | 8.2 | 7.6 | 8.7 | Not Reported | Not Reported | [5] |
| (R)-N-desethylthis compound | Potent | Less Potent | Potent | Potent | Less Potent | [6] |
| (S)-N-desethylthis compound | Potent | Less Potent | Potent | Potent | Less Potent | [6] |
| This compound | 8.2 | 7.8 | 8.5 | Not Reported | Not Reported | [7] |
Note: A study by Smith et al. (2007) indicated that N-desethylthis compound and its enantiomers potently displaced [3H]-NMS binding at M1, M3, and M4 receptors, but were less potent at the M2 and M5 subtypes. The R-enantiomers were generally more potent than their respective S-enantiomers.[6]
Functional Activity
The functional activity of N-desethylthis compound as a muscarinic receptor antagonist is typically assessed using in vitro organ bath experiments. These assays measure the ability of the compound to inhibit agonist-induced contractions of isolated smooth muscle tissues, such as the bladder detrusor and parotid gland.
Quantitative Data: Functional Antagonism
The functional potency of N-desethylthis compound is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
| Tissue | Agonist | N-desethylthis compound (pA2) | This compound (pA2) | Reference |
| Human Detrusor | Carbachol (B1668302) | 7.6 | 7.8 | [7] |
Note: In functional studies, both this compound and N-desethylthis compound cause a rightward shift of the concentration-response curve for carbachol without depressing the maximum response, which is indicative of competitive antagonism.[7]
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of N-desethylthis compound for muscarinic receptors using [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist radioligand.
Workflow for Radioligand Binding Assay
Caption: Workflow of a typical radioligand binding assay.
Materials:
-
Tissue homogenates or cell membranes expressing muscarinic receptors.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
-
Unlabeled competitor: N-desethylthis compound.
-
Non-specific binding control: Atropine (a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer.
-
Assay Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [3H]-NMS and a range of concentrations of N-desethylthis compound. For determining non-specific binding, incubate the membranes with [3H]-NMS and a saturating concentration of atropine.
-
Equilibration: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding at each concentration of N-desethylthis compound. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Organ Bath Assay for Functional Antagonism
This protocol describes the use of an isolated organ bath to assess the functional antagonistic activity of N-desethylthis compound on agonist-induced smooth muscle contraction.
Workflow for Organ Bath Experiment
Caption: General workflow for an organ bath experiment.
Materials:
-
Isolated tissue (e.g., guinea pig bladder detrusor muscle strips).
-
Organ bath system with a transducer and recording system.
-
Physiological salt solution (e.g., Krebs-Henseleit solution) aerated with 95% O2 / 5% CO2.
-
Agonist: Carbachol or acetylcholine.
-
Antagonist: N-desethylthis compound.
Procedure:
-
Tissue Preparation: Isolate the desired tissue (e.g., bladder detrusor) and cut it into strips of appropriate size.
-
Mounting: Mount the tissue strip in an organ bath chamber filled with pre-warmed and aerated physiological salt solution. One end of the tissue is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for a period (e.g., 60 minutes) under a specific resting tension. During this time, periodically wash the tissue with fresh physiological salt solution.
-
Agonist Concentration-Response Curve (CRC): Generate a cumulative CRC by adding increasing concentrations of the agonist (e.g., carbachol) to the organ bath and recording the resulting muscle contraction.
-
Washing and Antagonist Incubation: Wash the tissue thoroughly to remove the agonist and allow it to return to its baseline tension. Then, incubate the tissue with a known concentration of N-desethylthis compound for a specific period (e.g., 30-60 minutes).
-
Second Agonist CRC: In the presence of N-desethylthis compound, generate a second cumulative CRC to the same agonist.
-
Data Analysis: Compare the two CRCs. The antagonistic effect of N-desethylthis compound will cause a rightward shift in the agonist CRC. The magnitude of this shift is used to calculate the pA2 value, which quantifies the functional potency of the antagonist.
Signaling Pathways
N-desethylthis compound exerts its effects by blocking the signaling pathways initiated by the binding of acetylcholine to muscarinic receptors.
Muscarinic Receptor Signaling Pathways
Caption: Simplified overview of muscarinic receptor signaling pathways.
N-desethylthis compound, as a muscarinic antagonist, competitively binds to these receptors, thereby preventing acetylcholine from initiating these downstream signaling cascades. The clinical effects of N-desethylthis compound, such as relaxation of the bladder smooth muscle and inhibition of salivary secretion, are a direct consequence of this blockade.
Conclusion
N-desethylthis compound is a pharmacologically active and clinically relevant metabolite of this compound. Its potent antimuscarinic activity, particularly at M1 and M3 receptors, contributes significantly to the therapeutic effects and the anticholinergic side-effect profile of its parent compound. The data and experimental protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working to create novel therapies for overactive bladder with improved efficacy and tolerability. Future research may focus on developing delivery systems that minimize the formation of N-desethylthis compound or on designing new molecules with greater selectivity for the M3 receptor subtype in the bladder over other tissues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 6. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
The Central Role of M3 Muscarinic Receptors in the Therapeutic Action of Oxybutynin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxybutynin has long been a cornerstone in the management of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence. Its therapeutic efficacy is primarily attributed to its antagonistic action on muscarinic acetylcholine (B1216132) receptors. This technical guide delves into the pivotal role of the M3 muscarinic receptor subtype in mediating the therapeutic effects of this compound. We will explore the molecular interactions, downstream signaling pathways, and the pharmacological basis for its clinical utility and associated side effects. This document provides a comprehensive overview for researchers and professionals involved in the development of novel therapies for OAB and related bladder dysfunctions.
Introduction: The Muscarinic Receptor System in the Bladder
The human urinary bladder is a complex organ whose function is tightly regulated by the autonomic nervous system. The detrusor smooth muscle, responsible for bladder contraction and micturition, is richly innervated by parasympathetic nerves that release acetylcholine (ACh). ACh exerts its effects by binding to muscarinic receptors, a family of G protein-coupled receptors (GPCRs) with five subtypes (M1-M5).
In the human detrusor muscle, M2 and M3 are the predominant subtypes, with M2 receptors being more numerous. However, functional studies have unequivocally demonstrated that the M3 muscarinic receptor is the primary mediator of detrusor muscle contraction and, therefore, the key target for anticholinergic drugs used to treat OAB.[1][2]
This compound, a tertiary amine, acts as a competitive antagonist at muscarinic receptors.[3] It also possesses direct antispasmodic and local anesthetic properties, although these are considered much weaker than its antimuscarinic effects.[4] Its therapeutic action in OAB is a direct consequence of its ability to block ACh from binding to M3 receptors on the detrusor muscle, leading to muscle relaxation and an increase in bladder capacity.[5][6][7]
Molecular Mechanism of Action: this compound's Interaction with the M3 Receptor
This compound's therapeutic effect is initiated by its binding to the M3 muscarinic receptor on detrusor smooth muscle cells. This binding is competitive, meaning this compound vies with the endogenous ligand, acetylcholine, for the same binding site on the receptor.[6]
M3 Receptor Signaling Pathway in Detrusor Contraction
The binding of acetylcholine to the M3 receptor triggers a cascade of intracellular events culminating in muscle contraction. This signaling pathway is a critical aspect of normal bladder function and the target of this compound's intervention.
Caption: M3 Muscarinic Receptor Signaling Pathway in Detrusor Smooth Muscle.
The binding of acetylcholine (ACh) to the M3 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[2] The increased intracellular Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[8] this compound competitively antagonizes ACh at the M3 receptor, thereby inhibiting this entire signaling cascade and promoting detrusor muscle relaxation.
Quantitative Pharmacology: Binding Affinities of this compound and its Metabolite
This compound is extensively metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to its primary active metabolite, N-desethylthis compound (DEO). Both this compound and DEO contribute to the therapeutic effect and the side effect profile of the drug.[6] Understanding the binding affinities of both compounds for the different muscarinic receptor subtypes is crucial for a complete pharmacological characterization.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Reference |
| This compound | 8.2 | 7.6 | 8.2 | 8.1 | 7.5 | [9] |
| N-desethylthis compound (DEO) | 8.7 | 7.9 | 8.7 | 8.5 | 7.8 | [9] |
Table 1: Comparative Binding Affinities (pKi) of this compound and N-desethylthis compound for Human Muscarinic Receptor Subtypes. pKi is the negative logarithm of the inhibition constant (Ki), with a higher value indicating a higher binding affinity.
As shown in Table 1, both this compound and its metabolite DEO exhibit a higher affinity for M1 and M3 receptors compared to M2, M4, and M5 subtypes.[9] Notably, DEO generally displays a higher affinity for all muscarinic receptor subtypes compared to the parent compound.[9] The high affinity for M3 receptors underscores the primary mechanism of therapeutic action in the bladder. However, the significant binding to M1 receptors, particularly by DEO, is thought to contribute to central nervous system (CNS) side effects, such as cognitive impairment, especially in the elderly.[3][5] Furthermore, the blockade of M3 receptors in other tissues, such as salivary glands, is responsible for the common anticholinergic side effect of dry mouth.[10]
Experimental Protocols
To elucidate the role of M3 receptors in this compound's action, two key experimental methodologies are widely employed: radioligand binding assays and in vitro bladder contractility studies.
Radioligand Binding Assay
This technique is used to determine the binding affinity of a compound for a specific receptor.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human M3 muscarinic receptor (e.g., CHO-K1 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).[11][12]
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine, [³H]-NMS) to each well.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
For determination of non-specific binding, add a high concentration of a non-labeled antagonist (e.g., atropine) to a set of wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.[11]
-
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
In Vitro Bladder Contractility Assay
This functional assay directly measures the effect of a compound on the contraction of isolated bladder tissue.
Caption: Experimental Workflow for an In Vitro Bladder Contractility Assay.
Detailed Methodology:
-
Tissue Preparation:
-
Humanely euthanize an animal (e.g., guinea pig) or obtain human bladder tissue from cystectomy specimens.
-
Excise the bladder and place it in cold, oxygenated Krebs solution (composition in mM: NaCl 120, KCl 5.4, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.7, CaCl2 1.26).[13]
-
Dissect the bladder to obtain longitudinal strips of the detrusor muscle (approximately 2 x 8 mm).[13]
-
-
Organ Bath Setup:
-
Mount the detrusor strips in organ baths containing Krebs solution maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.
-
Attach one end of the strip to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.[14]
-
-
Experimental Procedure:
-
Allow the tissue to equilibrate for a period (e.g., 60 minutes) under a resting tension (e.g., 1 gram), with periodic washes with fresh Krebs solution.
-
Induce a stable contraction of the detrusor strips by adding a muscarinic agonist, such as carbachol, to the organ bath.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.
-
Record the changes in isometric tension (contraction) in response to each concentration of this compound.[14][15]
-
-
Data Analysis:
-
Express the relaxation induced by this compound as a percentage of the initial carbachol-induced contraction.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to construct a concentration-response curve.
-
From this curve, determine the potency of this compound, often expressed as the pA2 value, which is a measure of the affinity of a competitive antagonist.[6]
-
Clinical Implications and Future Directions
The primary therapeutic benefit of this compound in OAB is a direct result of its antagonism of M3 receptors in the detrusor muscle. However, its lack of selectivity for the bladder M3 receptors leads to a range of anticholinergic side effects, including dry mouth, constipation, and cognitive impairment, which can limit patient compliance.[16][17][18] The contribution of the active metabolite, DEO, with its high affinity for various muscarinic subtypes, is a significant factor in this side effect profile.[10][9]
Current research and drug development efforts are focused on developing more M3-selective antagonists with the aim of improving the therapeutic window by minimizing off-target side effects. Additionally, alternative delivery systems, such as transdermal patches and extended-release formulations, have been developed for this compound to provide more stable plasma concentrations and reduce the peak levels of DEO, thereby improving tolerability.[7][10]
Conclusion
The M3 muscarinic receptor plays an indispensable role in the therapeutic action of this compound for the treatment of overactive bladder. Its function as the primary mediator of detrusor muscle contraction makes it the logical target for achieving bladder relaxation and symptomatic relief. A thorough understanding of this compound's and its active metabolite's interaction with the M3 receptor, as well as other muscarinic receptor subtypes, is fundamental for optimizing current therapies and for the rational design of future, more selective, and better-tolerated treatments for OAB. The experimental protocols detailed in this guide provide a framework for the continued investigation of muscarinic receptor pharmacology in the lower urinary tract.
References
- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. auajournals.org [auajournals.org]
- 4. ics.org [ics.org]
- 5. Comparative evaluation of central muscarinic receptor binding activity by this compound, tolterodine and darifenacin used to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of this compound and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Contractile role of M2 and M3 muscarinic receptors in gastrointestinal, airway and urinary bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The preparation and human muscarinic receptor profiling of this compound and N-desethylthis compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brazjurol.com.br [brazjurol.com.br]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reprocell.com [reprocell.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro Models for Studying Detrusor Instability with Oxybutynin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detrusor instability, a primary contributor to overactive bladder (OAB) syndrome, is characterized by involuntary contractions of the bladder's detrusor muscle during the filling phase. These contractions can lead to symptoms of urinary urgency, frequency, and incontinence.[1] Oxybutynin is a first-line anticholinergic medication for OAB, exerting its therapeutic effect by antagonizing muscarinic acetylcholine (B1216132) receptors in the detrusor muscle, thereby suppressing these involuntary contractions.[1][2]
In vitro models, particularly isolated organ bath studies using detrusor muscle strips, are invaluable tools for investigating the pathophysiology of detrusor instability and for the preclinical evaluation of pharmacotherapies like this compound. These models allow for the direct assessment of muscle contractility and the effects of drugs in a controlled environment, independent of systemic influences. This document provides detailed protocols for utilizing isolated detrusor strips to study the effects of this compound on induced muscle contractions.
Mechanism of Action of this compound
This compound is a competitive antagonist of acetylcholine at postganglionic muscarinic receptors, with a higher affinity for M1 and M3 subtypes.[1] The M3 receptor is the primary mediator of detrusor muscle contraction. By blocking these receptors, this compound inhibits the contractile response to acetylcholine released from parasympathetic nerves, leading to muscle relaxation.[1] Additionally, this compound possesses direct spasmolytic and local anesthetic properties, which may contribute to its therapeutic effect.[3][4] In vitro studies have shown that the spasmolytic effects are significantly weaker than its antimuscarinic actions.[1]
Experimental Protocols
Isolated Detrusor Strip Preparation (Guinea Pig Model)
This protocol describes the preparation of isolated detrusor muscle strips from guinea pigs for in vitro contractility studies.
Materials:
-
Male guinea pigs (e.g., Dunkin-Hartley, 300-400g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7)
-
Dissection instruments (scissors, forceps)
-
Silk suture thread
-
Petri dish filled with cold, oxygenated Krebs-Henseleit solution
Procedure:
-
Humanely euthanize the guinea pig via an approved method (e.g., cervical dislocation).
-
Make a midline abdominal incision to expose the pelvic cavity.
-
Carefully excise the urinary bladder and immediately place it in a Petri dish containing cold, oxygenated Krebs-Henseleit solution.
-
Remove any adhering connective and fatty tissue from the bladder.
-
Open the bladder with a longitudinal incision from the dome to the base.
-
Gently remove the urothelium by blunt dissection.
-
Cut longitudinal strips of the detrusor muscle approximately 10 mm in length and 2-3 mm in width.
-
Tie silk sutures to both ends of each muscle strip.
Organ Bath Setup and Contractility Measurement
This protocol outlines the setup of an isolated organ bath system to record isometric contractions of detrusor muscle strips.
Materials:
-
Isolated organ bath system with a water jacket for temperature control (37°C)
-
Isometric force transducer
-
Data acquisition system and software
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Krebs-Henseleit solution
-
Prepared detrusor muscle strips
Procedure:
-
Fill the organ baths with Krebs-Henseleit solution and maintain the temperature at 37°C.
-
Continuously bubble the solution with carbogen gas.
-
Mount the detrusor strips in the organ baths by attaching one suture to a fixed hook at the bottom of the chamber and the other to an isometric force transducer.
-
Apply an initial resting tension of 1 gram to each strip and allow the tissue to equilibrate for 60-90 minutes. During equilibration, wash the strips with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, induce a reference contraction by adding a high concentration of potassium chloride (KCl, e.g., 80 mM) to the bath to verify tissue viability.
-
Wash the strips extensively with fresh Krebs-Henseleit solution and allow them to return to baseline tension.
Evaluation of this compound on Carbachol-Induced Contractions
This protocol details the procedure for assessing the inhibitory effect of this compound on contractions induced by the muscarinic agonist, carbachol (B1668302).
Materials:
-
Mounted and equilibrated detrusor muscle strips
-
Carbachol stock solution
-
This compound hydrochloride stock solution
-
Krebs-Henseleit solution
Procedure:
-
Baseline Contraction: Generate a cumulative concentration-response curve for carbachol. Start by adding a low concentration of carbachol (e.g., 10 nM) to the organ bath and record the contractile response until it reaches a plateau. Then, add a higher concentration in a cumulative manner (e.g., 3-fold increasing concentrations) until a maximal contraction is achieved.
-
Washout: Thoroughly wash the detrusor strips with fresh Krebs-Henseleit solution and allow them to return to the baseline resting tension.
-
This compound Incubation: Add a specific concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 30 minutes).
-
Post-Incubation Contraction: In the presence of this compound, repeat the cumulative concentration-response curve for carbachol as described in step 1.
-
Repeat steps 2-4 for a range of this compound concentrations.
-
Data Analysis: For each concentration of this compound, calculate the percentage of the maximal carbachol-induced contraction. Plot the concentration-response curves for carbachol in the absence and presence of different concentrations of this compound. The inhibitory effect of this compound can be quantified by determining the IC50 value (the concentration of this compound that inhibits 50% of the maximal carbachol-induced contraction).
Data Presentation
The quantitative data from the in vitro experiments can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Carbachol-Induced Contractions in Guinea Pig Detrusor Strips
| This compound Concentration (nM) | Maximum Contraction (% of Control) | IC50 of Carbachol (nM) |
| 0 (Control) | 100 ± 5.2 | 55 ± 4.1 |
| 1 | 92 ± 4.8 | 120 ± 8.5 |
| 10 | 65 ± 6.1 | 450 ± 22.3 |
| 100 | 32 ± 4.5 | 1800 ± 95.7 |
| 1000 | 15 ± 3.2 | >10000 |
Data are presented as mean ± SEM. This is example data and should be replaced with actual experimental results.
Table 2: Antagonistic Potency of this compound on Muscarinic Receptors in Guinea Pig Detrusor Muscle
| Parameter | Value |
| pA2 value | 8.3 |
| Schild Slope | 0.95 |
The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A Schild slope close to 1 suggests competitive antagonism. This is example data.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involved in detrusor muscle contraction and the mechanism of action of this compound.
Caption: Experimental workflow for studying this compound's effect on detrusor strips.
Caption: Signaling cascade of acetylcholine-induced detrusor muscle contraction.
Caption: this compound's competitive antagonism at the M3 muscarinic receptor.
References
- 1. This compound: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Depressant action of this compound on the contractility of intestinal and urinary tract smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparative Review of this compound Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Urodynamic Studies in Animal Models Treated with Oxybutynin
Audience: Researchers, scientists, and drug development professionals.
Application Note: The Role of Oxybutynin in Preclinical Urodynamic Research
This compound is a cornerstone anticholinergic agent for treating overactive bladder (OAB), primarily functioning as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors (M1, M2, and M3 subtypes) on the bladder's detrusor muscle.[1][2][3] This antagonism inhibits involuntary bladder contractions, thereby increasing bladder capacity and reducing the urgency and frequency associated with OAB.[4][5] Its mechanism involves both direct antispasmodic effects on smooth muscle and the inhibition of muscarinic acetylcholine action.[1][3] While it has a higher affinity for M1 and M3 receptor subtypes, M3 is considered the most critical for mediating detrusor contractility.[2][6]
Preclinical urodynamic studies in animal models, most commonly rats, are indispensable for evaluating the efficacy and mechanism of action of new OAB therapies. This compound serves as a critical benchmark or positive control in these studies.[2] These investigations typically involve cystometry, a method of assessing bladder function by measuring pressure-volume relationships during filling and voiding. Key parameters evaluated include bladder capacity, micturition pressure (voiding pressure), threshold pressure, and non-voiding contractions.
While effective, a consistent observation in rat models is that this compound significantly decreases micturition pressure, often with little to no significant change in bladder volume capacity, which contrasts with the pronounced capacity-increasing effects seen in human patients.[7][8] This highlights the importance of carefully selecting experimental conditions, such as saline infusion rates and the use of bladder irritation models (e.g., acetic acid infusion), to better mimic clinical scenarios.[7]
Mechanism of Action: this compound Signaling Pathway
This compound exerts its therapeutic effect by interrupting the cholinergic signaling pathway that governs bladder contraction. The diagram below illustrates this mechanism.
Experimental Workflow for Urodynamic Evaluation
The following diagram outlines the typical workflow for conducting urodynamic studies in a rat model to assess the effects of a test compound like this compound.
Detailed Experimental Protocol: Cystometry in Conscious Rats
This protocol provides a generalized methodology for performing urodynamic studies in conscious rats to evaluate the effects of this compound.
4.1 Materials
-
Adult female Sprague-Dawley rats (200-250g)
-
Anesthesia (e.g., urethane (B1682113) or isoflurane)
-
PE-50 tubing for bladder catheter
-
Surgical instruments
-
Sutures (e.g., 5-0 silk)
-
Infusion pump
-
Pressure transducer connected to a data acquisition system
-
Metabolic cages for conscious animal studies
-
This compound chloride solution
-
Sterile saline (0.9% NaCl)
4.2 Surgical Procedure (Catheter Implantation)
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Place the animal in a supine position. Make a midline abdominal incision to expose the bladder.[9]
-
Carefully create a small cystotomy in the apex of the bladder dome.[9]
-
Insert a flared-tip PE-50 catheter into the bladder and secure it with a 5-0 silk purse-string suture.[9]
-
Tunnel the external end of the catheter subcutaneously to the back of the neck and exteriorize it.
-
Close the abdominal incision in layers.
-
Allow the animal to recover for at least 1-5 days post-surgery.[7]
4.3 Urodynamic Evaluation (Cystometry)
-
Place the conscious, freely moving rat in a metabolic cage.
-
Connect the exteriorized bladder catheter to a T-junction, linking it to both a pressure transducer and an infusion pump.
-
Allow the animal to acclimate for a stabilization period (e.g., 60 minutes).[9]
-
Begin continuous infusion of room-temperature sterile saline into the bladder at a constant rate (e.g., 0.1 mL/min).[7][9]
-
Record baseline urodynamic parameters for at least 3-5 stable micturition cycles. Key parameters include:
-
Bladder Volume Capacity (BVC): The volume of saline infused at the point of a micturition contraction.
-
Micturition Pressure (MP): The peak intravesical pressure during a voiding contraction.
-
Intercontraction Interval (ICI): The time between two consecutive micturition events.
-
Post-Void Residual (PVR): Volume remaining in the bladder after voiding.[9]
-
-
Administer this compound via the desired route (e.g., intravenous, oral gavage). Doses can range from 0.1 to 3 mg/kg for IV and 1 to 10 mg/kg for oral administration.[7]
-
Continue the saline infusion and record urodynamic parameters for a defined period post-administration (e.g., 1-4 hours) to observe the drug's effects.
-
At the end of the experiment, euthanize the animal using an approved method.
4.4 Data Analysis
-
Calculate the mean for each urodynamic parameter during the baseline period.
-
Calculate the mean for each parameter at various time points after drug administration.
-
Express post-treatment data as a percentage change from baseline.
-
Use appropriate statistical tests (e.g., paired t-test, ANOVA) to compare pre- and post-treatment values. A p-value < 0.05 is typically considered significant.
Quantitative Data Presentation
The following tables summarize the effects of this compound on key urodynamic parameters in different animal models as reported in the literature.
Table 1: Effect of Intravenous (IV) this compound on Urodynamic Parameters in Conscious Rats
| Dose (mg/kg) | Change in Micturition Pressure (MP) | Change in Bladder Volume Capacity (BVC) | Animal Model | Reference |
| 0.1 | Decrease | No significant change | Conscious Rat | [7] |
| 0.3 | Dose-dependent decrease | No significant change | Conscious Rat | [7] |
| 10 | Significant inhibition of bladder contractions | Dose-dependent increase | Rabbit | [10] |
Table 2: Effect of Oral (p.o.) this compound on Urodynamic Parameters in Conscious Rats
| Dose (mg/kg) | Change in Micturition Pressure (MP) | Change in Bladder Volume Capacity (BVC) | Animal Model | Reference |
| 1 | Dose-dependent decrease | No significant change | Conscious Rat | [7] |
| 3 | Dose-dependent decrease | No significant change | Conscious Rat | [7] |
| 0.36 (chronic) | No significant change | Significant increase | Conscious Rat | [11] |
Table 3: Effect of Intravesical this compound on Urodynamic Parameters in Rats
| Concentration (mg/mL) | Change in Detrusor Contraction Pressure | Change in Bladder Capacity | Notes | Reference |
| 0.06 | No significant change | ~26% increase (not statistically significant) | pH 8.44 buffer | [12] |
| 0.6 | Significant decrease | Marked decrease (potential irritation) | pH 6.44 - 8.44 | [12] |
References
- 1. droracle.ai [droracle.ai]
- 2. This compound: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. Overactive Bladder Medication: Anticholinergics, Beta3-adrenergic agonists, Neuromuscular Blockers, Botulinum Toxins, Tricyclic antidepressants, Hormones [emedicine.medscape.com]
- 6. brazjurol.com.br [brazjurol.com.br]
- 7. Urodynamic effects of this compound and tolterodine in conscious and anesthetized rats under different cystometrographic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CHARACTERIZING THE BLADDER’S RESPONSE TO ONABOTULINUM TOXIN TYPE A USING A RAT MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Effects of this compound hydrochloride on the urinary bladder and urethra in in situ preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ics.org [ics.org]
- 12. Urodynamic effects of intravesical this compound chloride in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Oxybutynin and its Active Metabolite in Human Plasma by LC-MS/MS
Introduction
Oxybutynin is an anticholinergic medication utilized for the management of overactive bladder. It undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system (CYP3A4), to form its principal active metabolite, N-desethyl-oxybutynin (DEO).[1] Pharmacokinetic assessments of this compound require the simultaneous quantification of both the parent drug and its active metabolite in plasma. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of this compound and N-desethyl-oxybutynin in human plasma. The method described herein is suitable for supporting bioequivalence and pharmacokinetic studies.[1][2]
Experimental Workflow
The overall analytical workflow consists of plasma sample preparation using liquid-liquid extraction, followed by chromatographic separation and detection by tandem mass spectrometry.
Figure 1: Experimental workflow for the quantification of this compound and N-desethyl-oxybutynin in plasma.
Materials and Methods
Reagents and Materials
-
This compound and N-desethyl-oxybutynin reference standards
-
This compound-D11 and N-desethyl-oxybutynin-D5 internal standards
-
HPLC-grade methanol (B129727), acetonitrile, and tert-butyl methyl ether
-
Ammonium acetate (B1210297) and formic acid
-
Human plasma (blank)
-
Hypurity C18 column (100 x 4.6 mm, 5 µm) or equivalent[1]
-
UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent[3][4]
Instrumentation
A Shimadzu HPLC system coupled with an AB SCIEX Triple Quad API 4000 mass spectrometer or a similar system was used for the analysis.[1]
Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, N-desethyl-oxybutynin, and their deuterated internal standards by dissolving the requisite amount in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in 60% methanol to create working standard solutions for calibration curve and quality control samples.[1]
-
Internal Standard Working Solution: Prepare a mixture of the internal standards (e.g., 100 ng/mL this compound-D11 & 500 ng/mL N-desethyl-oxybutynin-D5) in the appropriate solvent.[1]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 0.400 mL of plasma sample into a clean centrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex briefly.[1]
-
Add 100 µL of 0.5M Sodium Hydroxide solution and vortex.[1]
-
Add 2 mL of tert-Butyl Methyl Ether as the extraction solvent.[1]
-
Vortex the mixture for 5 minutes at 2500 rpm.
-
Centrifuge the samples for 5 minutes at 4000 rpm and 5°C.[1]
-
Transfer the supernatant to a clean tube using the flash-freeze technique.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 0.400 mL of the mobile phase.[1]
Chromatographic and Mass Spectrometric Conditions
The following tables summarize the optimized HPLC and MS/MS parameters.
Table 1: HPLC Conditions
| Parameter | Condition |
| Column | Hypurity C18, 100 x 4.6 mm, 5 µm[1] |
| Mobile Phase | Acetonitrile and 2 mM Ammonium Acetate (90:10 v/v)[1] |
| Flow Rate | Isocratic |
| Injection Volume | 20 µL[1] |
| Run Time | 3.5 minutes[1] |
| Column Temperature | 40°C[5] |
Table 2: Mass Spectrometry Conditions
| Parameter | This compound | N-desethyl-oxybutynin |
| Ionization Mode | Positive Ionization[2] | Positive Ionization[2] |
| MRM Transition (m/z) | 358.2 → 142.2[1] | 330.3 → 96.1[1] |
| Dwell Time | 200 ms[1] | 200 ms[1] |
Method Validation Summary
The method was validated according to industry guidelines, assessing linearity, precision, accuracy, recovery, and stability.
Table 3: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.049 - 13.965[1] | > 0.98[1] |
| N-desethyl-oxybutynin | 0.249 - 70.255[1] | > 0.98[1] |
Table 4: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| This compound | LQC | < 15% | < 15% | ± 15% |
| MQC | < 15% | < 15% | ± 15% | |
| HQC | < 15% | < 15% | ± 15% | |
| N-desethyl-oxybutynin | LQC | < 15% | < 15% | ± 15% |
| MQC | < 15% | < 15% | ± 15% | |
| HQC | < 15% | < 15% | ± 15% |
Note: Specific values for precision and accuracy can be found in the referenced literature. The table provides generally accepted limits.
Table 5: Recovery
| Analyte | Mean Extraction Recovery |
| This compound | Consistent and reproducible across the linear range |
| N-desethyl-oxybutynin | Consistent and reproducible across the linear range |
Mean extraction recovery for analytes has been reported to be around 80.4%.[2]
Signaling Pathway and Metabolism
The metabolic pathway of this compound primarily involves N-deethylation by CYP3A4 enzymes in the liver and gut wall.
Figure 2: Metabolic pathway of this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a rapid, sensitive, and reproducible approach for the simultaneous quantification of this compound and its active metabolite, N-desethyl-oxybutynin, in human plasma. The simple liquid-liquid extraction procedure and short chromatographic run time allow for high-throughput analysis, making it well-suited for pharmacokinetic and bioequivalence studies. The method has been shown to be linear, precise, and accurate over a clinically relevant concentration range.
References
- 1. jchps.com [jchps.com]
- 2. Simultaneous analysis of this compound and its active metabolite N-desethyl this compound in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of this compound and its active metabolite N-desethyl this compound in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of this compound transdermal patch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation and Preclinical Testing of Oxybutynin Transdermal Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxybutynin is an anticholinergic agent widely used for the treatment of overactive bladder (OAB).[1][2][3] Transdermal delivery of this compound offers several advantages over oral administration, including avoidance of first-pass metabolism, which can reduce the incidence of side effects like dry mouth, and the ability to provide sustained and controlled drug release.[4][5][6][7][8] This document provides detailed application notes and protocols for the formulation and preclinical evaluation of this compound transdermal delivery systems (TDS).
The commercially available this compound patch, Oxytrol®, is a matrix-type system.[9][10][11] It consists of a backing film, an adhesive/drug layer containing this compound and a permeation enhancer (triacetin), and a release liner that is removed before application.[5][9][10][11] The patch is designed to deliver approximately 3.9 mg of this compound per day.[5][9][10]
This guide will cover the essential steps for developing and testing novel this compound transdermal patches, from initial formulation to in vivo preclinical assessment.
I. Formulation of this compound Transdermal Patches
The formulation of a transdermal patch involves the careful selection of polymers, plasticizers, and permeation enhancers to achieve the desired drug release profile and adhesive properties. A common method for preparing transdermal films is the solvent casting technique.[1][2]
Protocol 1: Preparation of this compound Transdermal Films by Solvent Casting
Objective: To prepare matrix-type transdermal films of this compound using different polymer combinations.
Materials:
-
This compound
-
Polymers: Hydroxypropyl methylcellulose (B11928114) (HPMC), Ethylcellulose (EC), Carbopol-934P[1][2]
-
Plasticizer: Propylene glycol (PG)[2]
-
Solvent: 50% Alcohol[2]
-
Petri dishes
-
Magnetic stirrer
Procedure:
-
Prepare the polymer solution by dissolving the chosen polymer(s) (e.g., HPMC and EC in a specific ratio) in a 1:1 mixture of alcohol and water.[1]
-
Separately, dissolve the accurately weighed this compound in 50% alcohol.[1]
-
Add the plasticizer (propylene glycol) to the drug solution and mix thoroughly using a magnetic stirrer for 30 minutes.[1]
-
Gradually add the drug-plasticizer solution to the polymer solution with continuous stirring.
-
Continue stirring the final solution for another 30 minutes to ensure homogeneity.[1]
-
Pour the resulting solution into a petri dish and allow it to dry at room temperature for 48 hours to form a film.[2]
-
Once dried, carefully peel the film from the petri dish and cut it into the desired patch sizes.
Table 1: Example Formulations of this compound Transdermal Films
| Formulation Code | Polymer Composition (w/v) | This compound (mg) | Propylene Glycol (%) |
| F1 | 2% HPMC | 3.9 | 30 |
| F2 | 2% Ethylcellulose | 3.9 | 30 |
| F3 | 2% Carbopol-934P | 3.9 | 20 |
| F4 | 1% HPMC, 1% Ethylcellulose | 3.9 | 30 |
| F5 | 1% Ethylcellulose, 1% Carbopol-934P | 3.9 | 30 |
II. In Vitro Evaluation of Transdermal Patches
In vitro tests are crucial for characterizing the physical and drug release properties of the formulated patches. These tests are essential for quality control and for predicting in vivo performance.[12]
Protocol 2: Physicochemical Characterization
Objective: To evaluate the physical properties of the prepared transdermal patches.
2.1 Thickness:
-
Use a digital micrometer to measure the thickness of the patch at five different points.
-
Calculate the average thickness and standard deviation.
2.2 Weight Variation:
-
Weigh five individual patches of a specific size.
-
Calculate the average weight and standard deviation to determine weight uniformity.
2.3 Drug Content Uniformity:
-
Cut a patch of a specified area into small pieces and place it in a volumetric flask.
-
Dissolve the patch pieces in a suitable solvent (e.g., methanol) and sonicate to ensure complete drug extraction.
-
Make up the volume with the solvent.
-
Filter the solution and analyze the drug content using a suitable analytical method like UV-spectrophotometry or HPLC.[13]
2.4 Folding Endurance:
-
Repeatedly fold a patch at the same place until it breaks.
-
The number of times the patch can be folded without breaking is the folding endurance value. A higher value indicates better flexibility.
2.5 Adhesive Properties: Adhesive properties are critical for ensuring the patch remains attached to the skin for the intended duration.[14] Standard tests include peel adhesion, tack, and shear adhesion.[12][15]
-
Peel Adhesion Test: This test measures the force required to remove the patch from a standard surface (e.g., stainless steel).[13][15]
-
Cut the patch into a standard-sized strip (e.g., 25 mm x 150 mm).
-
Apply the strip to a clean, dry stainless steel panel.
-
Mount the panel on a tensile tester and peel the patch at a 180° angle at a constant speed (e.g., 300 mm/min).[15]
-
Record the peel force.
-
-
Tack Test: This test measures the initial adhesion of the patch.
-
Use a probe tack tester.
-
Bring the probe into contact with the patch surface with a specified force and for a set time.
-
Record the maximum force required to detach the probe.[15]
-
-
Shear Adhesion Test: This test measures the cohesive strength of the adhesive.
-
Apply a standard-sized patch strip to a stainless steel panel.
-
Hang a specified weight from the end of the patch.
-
Record the time it takes for the patch to shear off the panel.[15]
-
Table 2: Physicochemical and Adhesive Properties of Formulated Patches (Hypothetical Data)
| Formulation Code | Thickness (mm) | Weight Variation (mg) | Drug Content (%) | Folding Endurance | Peel Adhesion (N/cm) |
| F1 | 0.25 ± 0.02 | 150 ± 5 | 99.5 ± 0.8 | >300 | 3.5 ± 0.3 |
| F2 | 0.28 ± 0.03 | 155 ± 6 | 98.9 ± 1.1 | >300 | 4.2 ± 0.4 |
| F3 | 0.23 ± 0.02 | 148 ± 4 | 99.8 ± 0.5 | >300 | 3.8 ± 0.2 |
| F4 | 0.26 ± 0.02 | 152 ± 5 | 99.2 ± 0.9 | >300 | 4.0 ± 0.3 |
| F5 | 0.27 ± 0.03 | 153 ± 6 | 99.4 ± 0.7 | >300 | 4.1 ± 0.4 |
Protocol 3: In Vitro Drug Release Study
Objective: To determine the rate and extent of this compound release from the transdermal patch.
Apparatus: USP Dissolution Apparatus 5 (Paddle over Disk)[16]
Procedure:
-
Place the transdermal patch on a watch glass or a suitable disk with the drug-releasing side facing up.
-
Place the assembly at the bottom of the dissolution vessel.
-
Fill the vessel with a pre-heated and degassed dissolution medium (e.g., phosphate (B84403) buffer pH 5-6) maintained at 32°C to simulate skin conditions.[17]
-
Set the paddle height to 25 mm from the surface of the disk assembly and the paddle speed to 50 or 100 rpm.[17]
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
Table 3: In Vitro Cumulative Drug Release Profile (Hypothetical Data)
| Time (hours) | Formulation F1 (%) | Formulation F2 (%) | Formulation F3 (%) | Formulation F4 (%) | Formulation F5 (%) |
| 1 | 10.2 | 8.5 | 12.1 | 9.3 | 9.8 |
| 2 | 18.5 | 15.3 | 21.4 | 17.1 | 18.0 |
| 4 | 32.1 | 28.9 | 38.7 | 30.5 | 31.8 |
| 6 | 45.8 | 41.2 | 52.3 | 43.6 | 44.9 |
| 8 | 58.3 | 53.6 | 65.1 | 55.9 | 57.2 |
| 12 | 75.6 | 70.1 | 82.4 | 72.8 | 74.5 |
| 24 | 89.2 | 85.4 | 93.8 | 88.1 | 90.3 |
III. Ex Vivo Skin Permeation Studies
Ex vivo skin permeation studies provide a more accurate prediction of in vivo performance by using animal or human skin as a barrier.[18] Franz diffusion cells are commonly used for this purpose.[12][19][20][21][22]
Protocol 4: Ex Vivo Skin Permeation using Franz Diffusion Cells
Objective: To evaluate the permeation of this compound through an excised skin membrane.
Materials:
-
Franz diffusion cells[21]
-
Excised animal skin (e.g., rabbit ear skin, rat abdominal skin)[2][19]
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)[20]
-
Formulated transdermal patch
-
Water bath/circulator
Procedure:
-
Excise the full-thickness skin from the animal model. Remove any subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.[21]
-
Fill the receptor compartment with degassed receptor medium and maintain the temperature at 32°C using a water bath.[21] Ensure no air bubbles are trapped beneath the skin.
-
Apply the transdermal patch to the surface of the skin in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium to maintain sink conditions.[21]
-
Analyze the concentration of this compound in the collected samples by HPLC.
Table 4: Ex Vivo Skin Permeation Parameters (Hypothetical Data)
| Formulation Code | Cumulative Amount Permeated after 24h (µg/cm²) | Flux (µg/cm²/h) | Permeability Coefficient (cm/h) |
| F1 | 450.6 | 18.8 | 0.0048 |
| F2 | 420.1 | 17.5 | 0.0045 |
| F3 | 495.3 | 20.6 | 0.0053 |
| F4 | 470.8 | 19.6 | 0.0050 |
| F5 | 482.5 | 20.1 | 0.0051 |
IV. In Vivo Preclinical Studies in Animal Models
In vivo studies in animal models are essential to evaluate the pharmacokinetic profile, pharmacodynamic effects, and local tolerance of the developed transdermal system before proceeding to human clinical trials.[23]
Protocol 5: Pharmacokinetic (PK) Study
Objective: To determine the plasma concentration-time profile of this compound after transdermal application.
Animal Model: Rabbits or rats.
Procedure:
-
Shave the application site on the back or abdomen of the animals 24 hours before the study.
-
Apply the transdermal patch to the shaved area.
-
Collect blood samples from a suitable vein (e.g., marginal ear vein in rabbits) at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours).
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
Table 5: Pharmacokinetic Parameters of this compound after Transdermal Administration (Hypothetical Data)
| Formulation Code | Cmax (ng/mL) | Tmax (h) | AUC₀₋₇₂ (ng·h/mL) |
| F4 | 5.8 ± 0.7 | 10 | 250.4 ± 25.1 |
| Commercial Patch | 6.6 ± 1.2 | 10 | 280.9 ± 30.5 |
Protocol 6: Pharmacodynamic (PD) Study
Objective: To assess the therapeutic effect of the transdermal this compound patch.
Animal Model: Animal models of bladder overactivity.
Procedure:
-
Induce bladder overactivity in the animal model (e.g., through chemical irritation).
-
Apply the transdermal patch.
-
Monitor relevant pharmacodynamic endpoints, such as urodynamic parameters (e.g., bladder capacity, voiding frequency, non-voiding contractions) or salivary secretion (as a measure of anticholinergic side effects).[24]
Protocol 7: Skin Irritation and Histopathological Evaluation
Objective: To evaluate the potential for skin irritation and sensitization upon patch application.
Animal Model: Mice or rats.[25][26]
Procedure:
-
Apply the transdermal patch to the shaved skin of the animals.
-
After a specified period (e.g., 72 hours), remove the patch and visually inspect the application site for signs of erythema and edema.
-
For histopathological evaluation, excise the skin tissue from the application site at different time points (e.g., 3, 7, and 14 days).[26][27]
-
Fix the tissue samples in 10% formalin, embed in paraffin, and section.
-
Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E).[28]
-
Examine the stained sections under a microscope for signs of inflammation, cellular infiltration, and other pathological changes.[28][29]
V. Visualizations
Caption: Experimental workflow for the development and preclinical evaluation of this compound transdermal patches.
References
- 1. rjpdft.com [rjpdft.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. scribd.com [scribd.com]
- 4. Transdermal Systems for Overactive Bladder: Principles and Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Evolution of Transdermal/Topical Overactive Bladder Therapy and Its Benefits Over Oral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Management of Overactive Bladder With Transdermal this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. scielo.br [scielo.br]
- 9. medsinfo.com.au [medsinfo.com.au]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. rxabbvie.com [rxabbvie.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ijprajournal.com [ijprajournal.com]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. SOP for Adhesion Testing of Transdermal Patches – SOP Guide for Pharma [pharmasop.in]
- 16. A New Drug Release Method in Early Development of Transdermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ondrugdelivery.com [ondrugdelivery.com]
- 18. Skin models for the testing of transdermal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New transdermal bioadhesive film containing this compound: In vitro permeation across rabbit ear skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pharmasm.com [pharmasm.com]
- 21. alterlab.co.id [alterlab.co.id]
- 22. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 23. tandfonline.com [tandfonline.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Histopathologic evaluation of skin wound healing due to local application of transdermal chitosan patch in combination with doxycycline, zinc nanoparticles, and selenium nanoparticles in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Preparation of Transdermal Patch Containing Selenium Nanoparticles Loaded with Doxycycline and Evaluation of Skin Wound Healing in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Histopathologic evaluation of skin wound healing due to local application of transdermal chitosan patch in combination with doxycycline, zinc nanoparticles, and selenium nanoparticles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Evaluation of skin phototoxicity of transdermally administered pharmaceuticals in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing M3 Receptor Knockout Mice to Elucidate the Efficacy of Oxybutynin
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxybutynin is a cornerstone therapy for overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and incontinence. Its primary mechanism of action is the antagonism of muscarinic acetylcholine (B1216132) receptors, which play a pivotal role in mediating bladder smooth muscle (detrusor) contraction.[1][2] Of the five muscarinic receptor subtypes, the M3 receptor is considered the most critical for mediating detrusor contractions.[1][3][4] This has been substantiated by studies in M3 receptor knockout (M3R-KO) mice, which exhibit impaired bladder emptying and urinary retention.[3][4]
These application notes provide a comprehensive guide for utilizing M3 receptor knockout mice as a preclinical model to investigate the efficacy of this compound. By comparing the urodynamic effects of this compound in wild-type (WT) and M3R-KO mice, researchers can dissect the M3 receptor-specific contributions to the drug's therapeutic action and potential side effects. The following sections detail the underlying signaling pathways, experimental protocols for urodynamic analysis, and expected quantitative outcomes.
M3 Receptor Signaling Pathway in Detrusor Contraction
The binding of acetylcholine (ACh) to M3 receptors on detrusor smooth muscle cells initiates a signaling cascade that leads to muscle contraction. This pathway is a key target for antimuscarinic drugs like this compound.
Experimental Workflow
The following diagram outlines the typical workflow for assessing the efficacy of this compound using M3R-KO mice.
References
- 1. Muscarinic receptors of the urinary bladder: detrusor, urothelial and prejunctional - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urodynamic effects of this compound and tolterodine in conscious and anesthetized rats under different cystometrographic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction between muscarinic receptor subtype signal transduction pathways mediating bladder contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Cognitive Side Effects of Oxybutynin in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Oxybutynin, a non-selective antimuscarinic agent, is widely prescribed for the treatment of overactive bladder. However, its use, particularly in the elderly, has been associated with significant cognitive side effects, including memory impairment and confusion.[1][2][3] These adverse effects are primarily attributed to its ability to cross the blood-brain barrier and block muscarinic acetylcholine (B1216132) receptors, which are crucial for learning and memory processes.[1][4][5] This document provides detailed protocols for assessing the cognitive side effects of this compound in rodent models, offering a framework for preclinical evaluation of this and other anticholinergic compounds. The protocols described include the Passive Avoidance Test, the Morris Water Maze, and the Novel Object Recognition Test, all established paradigms for evaluating different aspects of learning and memory in rodents.
Mechanism of Action: Anticholinergic Cognitive Impairment
This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), and this compound is non-selective, meaning it blocks multiple subtypes.[2][4] In the central nervous system (CNS), M1 receptors are highly expressed in the hippocampus and cortex, areas critical for cognitive function.[4] By blocking these receptors, this compound disrupts cholinergic neurotransmission, which is essential for synaptic plasticity, attention, and memory formation.[2]
Caption: Signaling pathway of this compound-induced cognitive impairment.
Experimental Protocols
The following protocols are designed to assess the impact of this compound on learning and memory in rodent models. It is recommended to use appropriate control groups, including a vehicle-treated group and a positive control group treated with a known amnestic agent like scopolamine.
Passive Avoidance Test
This test evaluates fear-motivated long-term memory.[6][7] Rodents learn to avoid an environment in which they have previously received an aversive stimulus (a mild foot shock).
Experimental Workflow:
Caption: Experimental workflow for the Passive Avoidance Test.
Methodology:
-
Apparatus: A two-compartment box with one illuminated and one dark chamber, connected by a small opening with an automated door. The floor of the dark chamber is equipped with a grid for delivering a mild electrical shock.[6][8]
-
Acclimation: Allow rodents to habituate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the training session (e.g., 30-60 minutes).
-
Training (Acquisition Trial):
-
Place the rodent in the light compartment.
-
After a brief exploration period (e.g., 60 seconds), the door to the dark compartment opens.
-
When the rodent enters the dark compartment with all four paws, the door closes, and a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.[9]
-
Immediately after the shock, remove the rodent and return it to its home cage.
-
-
Testing (Retention Trial):
-
24 hours after the training trial, place the rodent back into the light compartment.[6][7]
-
The door to the dark compartment is open.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive event. The trial is typically terminated after a cut-off time (e.g., 300 seconds).
-
Data Presentation:
| Treatment Group | N | Mean Step-Through Latency (s) ± SEM |
| Vehicle | 10 | 250 ± 20 |
| This compound (10 mg/kg) | 10 | 120 ± 15 |
| This compound (30 mg/kg) | 10 | 75 ± 10 |
| Scopolamine (1 mg/kg) | 10 | 60 ± 8 |
Note: The data presented are hypothetical and for illustrative purposes only. A significant decrease in step-through latency in the this compound-treated groups compared to the vehicle group indicates impaired memory.[10]
Morris Water Maze (MWM)
The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory.[11][12][13] Rodents must learn the location of a hidden platform in a circular pool of water using distal visual cues.
Methodology:
-
Apparatus: A large circular pool (e.g., 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 21-23°C.[13][14] A small escape platform is hidden 1-2 cm below the water surface. The pool is surrounded by various distal visual cues.
-
Acclimation and Habituation: Handle the rodents for several days before the experiment. On the day before training, allow each rodent a 60-second free swim in the pool without the platform.
-
Drug Administration: Administer this compound or vehicle daily, a set time before the first trial of the day.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each rodent.
-
For each trial, gently place the rodent into the water facing the wall at one of four quasi-random start positions.
-
Allow the rodent to swim and find the hidden platform. The trial ends when the rodent climbs onto the platform.
-
If the rodent does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the rodent to remain on the platform for 15-30 seconds to observe the distal cues.[11]
-
Record the escape latency (time to find the platform) and the swim path using a video tracking system.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Allow the rodent to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Data Presentation:
Acquisition Phase:
| Day | Vehicle (Escape Latency, s) ± SEM | This compound (30 mg/kg) (Escape Latency, s) ± SEM |
| 1 | 55 ± 5 | 58 ± 6 |
| 2 | 40 ± 4 | 50 ± 5 |
| 3 | 25 ± 3 | 45 ± 4 |
| 4 | 15 ± 2 | 40 ± 4 |
| 5 | 10 ± 1.5 | 38 ± 3.5 |
Probe Trial:
| Treatment Group | N | Time in Target Quadrant (%) ± SEM | Platform Crossings ± SEM |
| Vehicle | 10 | 45 ± 4 | 4.5 ± 0.5 |
| This compound (30 mg/kg) | 10 | 28 ± 3 | 2.0 ± 0.3 |
Note: The data presented are hypothetical and for illustrative purposes only. Slower learning curves (longer escape latencies) during acquisition and less time spent in the target quadrant during the probe trial indicate spatial memory impairment.
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory, which relies on the innate tendency of rodents to explore novel objects more than familiar ones.[15][16][17][18] This test is less stressful than the MWM as it does not involve swimming.
Methodology:
-
Apparatus: An open-field arena (e.g., 40x40x40 cm). A variety of objects that are different in shape, color, and texture, but similar in size and lacking any innate motivational properties.
-
Habituation (2-3 days):
-
Drug Administration: Administer this compound or vehicle before the training session.
-
Training/Sample Phase (T1):
-
Place two identical objects in the arena.
-
Place the rodent in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).[18]
-
Record the time spent exploring each object (sniffing or touching the object with the nose).
-
-
Retention Interval:
-
Return the rodent to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).
-
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the rodent back in the arena and record the time spent exploring the familiar and the novel object for 5 minutes.
-
Data Presentation:
| Treatment Group | N | Discrimination Index ± SEM |
| Vehicle | 10 | 0.45 ± 0.05 |
| This compound (30 mg/kg) | 10 | 0.10 ± 0.03 |
Note: The data presented are hypothetical and for illustrative purposes only. The Discrimination Index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A discrimination index close to zero indicates no preference and thus, impaired recognition memory.
Disclaimer: These protocols provide a general framework. Researchers should optimize parameters such as drug dosage, timing of administration, and specific procedural details based on the rodent strain, age, and specific research questions. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. droracle.ai [droracle.ai]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. "this compound-associated Cognitive Impairment: Evidence and Implications " by Michael B. Chancellor, Alvaro Lucioni et al. [scholarlyworks.corewellhealth.org]
- 4. Anticholinergic drugs and risk of dementia: Time for action? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cognitive Function and Urologic Medications for Lower Urinary Tract Symptoms [einj.org]
- 6. scantox.com [scantox.com]
- 7. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 8. Passive Avoidance - step through - new model, for rats and mice | Animalab [animalab.eu]
- 9. Passive avoidance (step-down test) [protocols.io]
- 10. This compound disrupts learning and memory in the rat passive avoidance response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morris Water Maze Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. researchgate.net [researchgate.net]
- 15. New behavioral protocols to extend our knowledge of rodent object recognition memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced Novel Object Recognition and Spatial Memory in Rats Selectively Bred for High Nicotine Preference [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodologies for Evaluating the Blood-Brain Barrier Penetration of Oxybutynin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxybutynin is an anticholinergic medication used to treat overactive bladder. As a tertiary amine, its lipophilic nature allows it to cross the blood-brain barrier (BBB), potentially leading to central nervous system (CNS) side effects such as dizziness and drowsiness.[1][2] A thorough evaluation of its BBB penetration is crucial for understanding its complete pharmacological profile and for the development of new formulations with reduced CNS effects. This document provides detailed methodologies for assessing the BBB penetration of this compound using a combination of in vitro, in vivo, and in silico approaches.
In Vitro Methodologies
In vitro models are essential for high-throughput screening and for mechanistic studies of drug transport across the BBB.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based in vitro tool that predicts the passive diffusion of a compound across the BBB.[1][3] It is a rapid and cost-effective method for early-stage drug discovery.[4][5]
Protocol: PAMPA-BBB for this compound
Materials:
-
96-well filter plates (hydrophobic PVDF membrane) and acceptor plates[4]
-
Porcine brain lipid extract dissolved in an alkane (e.g., dodecane)[5]
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Reference compounds (high and low permeability controls)
-
UV plate reader or LC-MS/MS system
Procedure:
-
Prepare Donor Solution: Dilute the this compound stock solution to the final desired concentration (e.g., 50 µM) in PBS. The final DMSO concentration should be low (e.g., <1%).
-
Coat the Filter Plate: Add 5 µL of the porcine brain lipid solution to each well of the filter (donor) plate, allowing the lipid to impregnate the membrane.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS.
-
Assemble the "Sandwich": Place the lipid-coated donor plate on top of the acceptor plate.
-
Add Donor Solution: Add 200 µL of the this compound donor solution to each well of the donor plate.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) in a humidified chamber to prevent evaporation.
-
Sample Collection: After incubation, carefully separate the donor and acceptor plates.
-
Quantification: Determine the concentration of this compound in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.
-
Calculate Permeability (Pe): The effective permeability is calculated using the following equation:
Pe = [-ln(1 - CA(t)/ Cequilibrium)] / [(A / VD + A / VA) * t]
Where:
-
CA(t) is the concentration in the acceptor well at time t.
-
Cequilibrium is the concentration at theoretical equilibrium.
-
A is the effective filter area.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
t is the incubation time in seconds.
-
Cell-Based Permeability Assays (Caco-2 and MDCK-MDR1)
Cell-based assays provide a more biologically relevant model by incorporating cellular transport mechanisms. Caco-2 cells, derived from human colon adenocarcinoma, can differentiate into a polarized monolayer with tight junctions, mimicking the intestinal barrier, and are also used as a surrogate for the BBB.[6][7] MDCK-MDR1 cells are Madin-Darby canine kidney cells transfected with the human MDR1 gene, which encodes for the P-glycoprotein (P-gp) efflux transporter, a key component of the BBB.[8][9]
Protocol: Bidirectional Permeability Assay with Caco-2/MDCK-MDR1 Cells
Materials:
-
Caco-2 or MDCK-MDR1 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4[8]
-
This compound solution in transport buffer
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 or MDCK-MDR1 cells onto Transwell inserts at an appropriate density. Culture Caco-2 cells for 21 days to allow for differentiation and formation of a confluent monolayer. MDCK-MDR1 cells typically form a monolayer in 4-5 days.[9]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions. Perform a Lucifer yellow permeability assay to confirm monolayer integrity.
-
Pre-incubation: Wash the cell monolayers with pre-warmed HBSS and pre-incubate for 15-30 minutes at 37°C.[8]
-
Permeability Assay (Apical to Basolateral - A-B):
-
Add this compound solution to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking.
-
Collect samples from both compartments at the end of the incubation.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Add this compound solution to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
Incubate and collect samples as described for the A-B direction.
-
-
Quantification: Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate Apparent Permeability (Papp):
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of drug transport.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
-
-
Calculate Efflux Ratio (ER):
ER = Papp (B-A) / Papp (A-B)
An efflux ratio ≥ 2 suggests that the compound is a substrate for active efflux transporters like P-gp.[9]
P-glycoprotein (P-gp) Substrate Assessment
To specifically investigate if this compound is a substrate of the P-gp efflux pump, a bidirectional permeability assay using MDCK-MDR1 cells is performed in the presence and absence of a known P-gp inhibitor, such as verapamil (B1683045) or elacridar.[2][10]
Protocol: P-gp Substrate Assay
This protocol follows the same procedure as the bidirectional permeability assay with MDCK-MDR1 cells, with the addition of a P-gp inhibitor to the transport buffer in a subset of the wells. A significant increase in the A-B permeability and a decrease in the B-A permeability in the presence of the inhibitor indicate that this compound is a P-gp substrate.
In Vivo Methodology
In vivo studies in animal models provide the most direct measure of BBB penetration under physiological conditions.
Protocol: Brain and Plasma Concentration of this compound in Rodents
Materials:
-
Laboratory animals (e.g., mice or rats)
-
This compound formulation for administration (e.g., oral or intravenous)
-
Surgical tools for tissue collection
-
Homogenizer
-
Centrifuge
-
LC-MS/MS for bioanalysis
Procedure:
-
Drug Administration: Administer a known dose of this compound to the animals via the desired route.
-
Sample Collection: At predetermined time points after administration, anesthetize the animals and collect blood samples (via cardiac puncture) and the brain.[11]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Brain Homogenization: Weigh the brain tissue and homogenize it in a suitable buffer.[11]
-
Sample Extraction: Perform a liquid-liquid or solid-phase extraction on the plasma and brain homogenate samples to isolate this compound.
-
Quantification: Analyze the concentration of this compound in the extracted samples using a validated LC-MS/MS method.
-
Calculate Brain-to-Plasma Ratio (Kp):
Kp = Cbrain / Cplasma
Where Cbrain is the concentration in the brain homogenate and Cplasma is the concentration in plasma.
-
Determine Unbound Fraction (fu): The fraction of unbound drug in plasma (fu,plasma) and brain homogenate (fu,brain) can be determined using equilibrium dialysis.[]
-
Calculate Unbound Brain-to-Plasma Ratio (Kp,uu):
Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,plasma)
Kp,uu is considered the most relevant parameter for assessing BBB penetration as it reflects the equilibrium of the unbound, pharmacologically active drug between the brain and plasma.[13][14] A Kp,uu value close to 1 suggests passive diffusion, while a value significantly less than 1 indicates active efflux.[14]
In Silico Modeling
In silico models use computational approaches to predict the BBB permeability of compounds based on their physicochemical properties. These models are valuable for virtual screening of large compound libraries.[7]
Commonly used parameters for in silico prediction of BBB penetration include:
-
LogP (lipophilicity): A measure of a compound's solubility in a nonpolar solvent versus a polar solvent.
-
Polar Surface Area (PSA): The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms.
-
Molecular Weight (MW)
-
Hydrogen Bond Donors and Acceptors
While specific in silico models for this compound are not detailed here, these parameters can be calculated using various software and used as inputs for established predictive models.
Data Presentation
Table 1: In Vitro Permeability and P-gp Substrate Status of this compound
| Assay | Cell Line | Apparent Permeability (Papp, A-B) (10⁻⁶ cm/s) | Efflux Ratio | P-gp Substrate | Reference |
| Permeability | RRCK | 21.5 - 38.2 | - | Not Applicable | [15] |
| P-gp Substrate | MDCK-MDR1 | - | Not specified | No | [15] |
Table 2: In Vivo Brain Penetration of this compound in Rats
| Parameter | Value | Interpretation | Reference |
| Brain-to-Plasma Ratio (B:P) | >1 | Extensive CNS penetration | [15] |
| Unbound Brain-to-Unbound Plasma Ratio (Kp,free or Kp,uu) | >1 | Extensive CNS penetration, not restricted by efflux | [15] |
| CSF-to-Free Plasma Ratio | >1 | Extensive CNS penetration | [15] |
Visualizations
Caption: Workflow for in vivo assessment of this compound's BBB penetration.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. enamine.net [enamine.net]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 10. P-gp Substrate Identification | Evotec [evotec.com]
- 11. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Application of machine learning to predict unbound drug bioavailability in the brain [frontiersin.org]
- 14. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comprehensive non-clinical evaluation of the CNS penetration potential of antimuscarinic agents for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Microdialysis for Measuring Oxybutynin Levels in Specific Brain Regions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxybutynin is a tertiary amine and a potent antimuscarinic agent commonly prescribed for the treatment of overactive bladder.[1] Due to its lipophilic nature, it can cross the blood-brain barrier (BBB), leading to potential central nervous system (CNS) effects. Understanding the pharmacokinetics of this compound within specific brain regions is crucial for elucidating its mechanism of action and potential neurological side effects. In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations in the extracellular fluid (ECF) of discrete brain areas in awake, freely moving animals, providing invaluable data for pharmacokinetic and pharmacodynamic (PK/PD) modeling.
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to measure this compound levels in specific brain regions of rodent models.
Data Presentation
While direct quantitative data for this compound concentration in specific brain regions via in vivo microdialysis is not extensively available in the public domain, this section provides an illustrative table based on expected pharmacokinetic profiles. The data presented here is hypothetical and serves as a template for researchers to populate with their experimental findings.
Table 1: Hypothetical Unbound this compound Concentrations in Rat Brain Regions Following a Single Intraperitoneal (i.p.) Dose (10 mg/kg)
| Time (minutes) | Striatum (ng/mL) | Hippocampus (ng/mL) | Prefrontal Cortex (ng/mL) |
| 0 | 0 | 0 | 0 |
| 30 | 5.2 | 4.8 | 6.1 |
| 60 | 8.9 | 8.1 | 10.5 |
| 90 | 12.5 | 11.7 | 14.2 |
| 120 | 10.8 | 9.9 | 12.3 |
| 180 | 7.3 | 6.8 | 8.5 |
| 240 | 4.1 | 3.9 | 5.2 |
Experimental Protocols
This section outlines the detailed methodologies for conducting in vivo microdialysis experiments to measure this compound levels in specific brain regions.
Animal Model and Surgical Preparation
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are a suitable model. Animals should be housed individually with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
-
Stereotaxic Surgery:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region using stereotaxic coordinates from a rat brain atlas (e.g., Paxinos and Watson).
-
Striatum: AP: +1.0 mm, ML: ±2.5 mm, DV: -4.5 mm from bregma.
-
Hippocampus (Dorsal): AP: -3.8 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma.
-
Prefrontal Cortex: AP: +3.2 mm, ML: ±0.5 mm, DV: -3.0 mm from bregma.
-
-
Implant a guide cannula (e.g., CMA 12) just above the target region and secure it to the skull with dental cement and jeweler's screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least 5-7 days post-surgery.
-
In Vivo Microdialysis Procedure
-
Probe Insertion:
-
On the day of the experiment, gently restrain the awake, freely moving rat.
-
Remove the dummy cannula and insert the microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the target brain region.
-
-
Perfusion and Sampling:
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂) at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to ensure a stable baseline.
-
Administer this compound (e.g., 10 mg/kg, i.p.).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials for the duration of the experiment (e.g., 4-6 hours).
-
Store samples at -80°C until analysis.
-
Analytical Method: LC-MS/MS Quantification of this compound
-
Sample Preparation:
-
Thaw the microdialysate samples.
-
To a 10 µL aliquot of the dialysate, add an internal standard (e.g., deuterated this compound).
-
Perform protein precipitation with acetonitrile (B52724), vortex, and centrifuge.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Illustrative):
-
Chromatographic System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and its internal standard.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the dialysate samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Correct the dialysate concentration for the in vivo recovery of the microdialysis probe to obtain the absolute unbound concentration in the brain ECF. Probe recovery can be determined using the retrodialysis method.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound's anticholinergic signaling pathway.
Experimental Workflow
Caption: In vivo microdialysis experimental workflow.
References
Troubleshooting & Optimization
Overcoming challenges in the synthesis of optically pure Oxybutynin enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of optically pure Oxybutynin enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for obtaining enantiomerically pure this compound?
A1: There are two main strategies for synthesizing optically pure this compound enantiomers:
-
Asymmetric Synthesis: This approach involves the stereoselective synthesis of a key chiral intermediate, most commonly (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid or (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. This chiral acid is then esterified with 4-diethylamino-2-butyn-1-ol to yield the desired enantiomer of this compound.[1][2][3]
-
Chiral Resolution: This method starts with the synthesis of racemic this compound, followed by the separation of the (R) and (S) enantiomers.[1] Alternatively, the racemic intermediate, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, can be resolved before the final esterification step.[1] Chiral resolution is often accomplished using techniques like diastereomeric salt formation with a chiral resolving agent or through chiral chromatography.[1]
Q2: Why is the synthesis of (S)-Oxybutynin often the primary focus?
A2: Research has indicated that the (S)-enantiomer of this compound may offer a better tolerability profile compared to the racemic mixture or the (R)-enantiomer.[1][2] This has driven significant interest in developing efficient synthetic routes to obtain optically pure (S)-Oxybutynin.[1][2]
Q3: What are the key analytical techniques for determining the enantiomeric purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric purity of this compound.[4][5][6][7][8] Chiral columns, such as those based on ovomucoid or polysaccharide derivatives (e.g., amylose (B160209) or cellulose), are frequently used to achieve baseline separation of the enantiomers.[1][4][5][6]
Troubleshooting Guides
Problem 1: Poor or Incomplete Enantiomeric Resolution in Chiral HPLC
| Symptom | Possible Cause | Suggested Solution |
| Overlapping or poorly resolved peaks of the two enantiomers. | Suboptimal mobile phase composition. | Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) to the hexane (B92381) or buffer. The addition of a small amount of a basic modifier like diethylamine (B46881) (DEA) can also improve peak shape and resolution for basic compounds like this compound.[6] |
| Incorrect pH of the mobile phase buffer. | For ovomucoid columns, the mobile phase pH significantly impacts retention and resolution. An optimal pH is often found around 5.0 for baseline resolution of this compound enantiomers.[5] | |
| Inappropriate chiral stationary phase. | The choice of chiral column is critical. Polysaccharide-based columns (e.g., Lux i-Amylose-3) or protein-based columns (e.g., ovomucoid) have shown good results for this compound.[4][6] If one type of column does not provide adequate separation, consider screening other chiral stationary phases. | |
| High column temperature. | Increasing the column temperature can sometimes decrease resolution. Try performing the separation at a lower or ambient temperature. | |
| Column overload. | Injecting too much sample can lead to peak broadening and loss of resolution. Reduce the injection volume or the concentration of the sample.[5] |
Problem 2: Low Yield of the Desired Enantiomer in Asymmetric Synthesis
| Symptom | Possible Cause | Suggested Solution |
| The overall yield of the target enantiomer is significantly lower than expected. | Inefficient chiral catalyst or reagent in the asymmetric step. | Ensure the chiral catalyst or auxiliary is of high purity and handled under the appropriate inert conditions if required. Consider screening different chiral catalysts or ligands to improve enantioselectivity and yield. |
| Racemization during intermediate steps. | Basic or acidic conditions, as well as elevated temperatures, can potentially lead to racemization at the chiral center. Carefully control the pH and temperature during all reaction and work-up steps. | |
| Incomplete reaction in the final esterification step. | The esterification of the chiral carboxylic acid with 4-diethylamino-2-butyn-1-ol can be challenging. Ensure that the coupling reagents (e.g., carbodiimides) are fresh and that the reaction is run for a sufficient amount of time. |
Problem 3: Difficulty in Chiral Resolution via Diastereomeric Salt Formation
| Symptom | Possible Cause | Suggested Solution |
| The diastereomeric salts do not precipitate or crystallize. | Inappropriate choice of resolving agent. | The selection of the chiral resolving agent is crucial. For the resolution of racemic 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, L-tyrosine methyl ester has been successfully used.[1] It has been noted that many other common chiral acids were not successful in resolving racemic this compound directly.[1] |
| Incorrect solvent system for crystallization. | The solubility of the diastereomeric salts is highly dependent on the solvent. A systematic screening of different solvents and solvent mixtures is necessary to find conditions that allow for the selective crystallization of one diastereomer. | |
| Impurities in the racemic mixture. | Impurities can inhibit crystallization. Ensure the starting racemic material is of high purity before attempting the resolution. |
Experimental Protocols
Chiral HPLC Analysis of this compound Enantiomers
This protocol is a general guideline based on commonly reported methods. Optimization may be required for specific equipment and columns.
Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., Lux i-Amylose-3 or an ovomucoid-based column)
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (DEA)
-
This compound racemic standard and samples
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and isopropanol. A common starting ratio is 80:20 (v/v).[6] Add 0.1% diethylamine to the mobile phase to improve peak shape.
-
System Setup:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration (e.g., 2 mg/mL).[7]
-
Injection and Data Acquisition: Inject a small volume of the sample (e.g., 10 µL) onto the column and start the data acquisition.[6][7]
-
Analysis: Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times of a reference standard. Calculate the enantiomeric excess (% ee) using the peak areas.
Quantitative Data Summary for Chiral HPLC Methods:
| Parameter | Method 1 (Polysaccharide-based CSP) [6] | Method 2 (Ovomucoid-based CSP) [4][5] |
| Column | Lux i-Amylose-3 | Ovomucoid |
| Mobile Phase | Hexane/Isopropanol with 0.1% Diethylamine (80:20) | 40 mM Citric Acid, 12% Ethanol (pH 5.0) |
| Flow Rate | 0.6 mL/min | Not specified, but resolution achieved in <10 min |
| Detection | UV | Not specified |
| Selectivity (α) | 1.28 | Baseline resolution achieved |
| LOD/LOQ | Not specified | 4.5 µg/g / 9.0 µg/g |
Visualizations
Caption: Overview of synthetic strategies for optically pure this compound.
Caption: Troubleshooting workflow for chiral HPLC separation of this compound.
References
- 1. Repositioning this compound Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. phenomenex.com [phenomenex.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Parallel achiral-chiral determination of this compound, N-desethyl this compound and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Oxybutynin dosage and administration routes in preclinical research
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for using Oxybutynin in preclinical settings. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an anticholinergic agent that primarily acts as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors, particularly the M1 and M3 subtypes.[1][2][3] By blocking these receptors on the detrusor (bladder) smooth muscle, it inhibits involuntary bladder contractions, thereby increasing bladder capacity and reducing urinary urgency and frequency.[4][5][6] Additionally, this compound exhibits a direct antispasmodic effect on smooth muscle and possesses weak local anesthetic properties.[3][4]
Q2: What are the common administration routes for this compound in preclinical research, and how do they differ?
A2: The most common administration routes are oral, transdermal, intravesical, and subcutaneous. The choice of route significantly impacts the drug's pharmacokinetic profile. Oral administration subjects this compound to extensive first-pass metabolism in the liver and gut, leading to low bioavailability (~6%) and high levels of its active metabolite, N-desethylthis compound (DEO).[7][8][9] This metabolite is largely responsible for systemic anticholinergic side effects like dry mouth.[7][10] In contrast, intravesical and transdermal routes bypass this first-pass effect, resulting in higher bioavailability of the parent compound, significantly lower DEO concentrations, and fewer systemic side effects.[7][9][11][12]
Q3: What vehicle should I use to dissolve this compound hydrochloride?
A3: this compound hydrochloride is a white crystalline powder that is freely or readily soluble in water.[7][13] For most applications, sterile saline or phosphate-buffered saline (PBS) is a suitable vehicle. The solubility in PBS (pH 7.2) is approximately 0.2 mg/ml.[14] For intravesical studies in animals, using the pure powdered form of this compound is recommended over crushed tablets, as fillers in the tablets may cause mild inflammation or allergic reactions.[15]
Q4: What are the expected urodynamic effects of this compound in animal models of overactive bladder (OAB)?
A4: In preclinical models, particularly in cystometric studies, effective administration of this compound is expected to increase bladder capacity, reduce the frequency of voiding contractions, and delay the initial desire to void.[5][6][16] It may also decrease the maximum micturition pressure (the peak pressure reached during voiding).[17]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| High variability in cystometry results. | 1. Animal Stress: Conscious animals may be stressed, affecting bladder function. 2. Improper Catheter Placement: The catheter may be misplaced or causing irritation. 3. Inconsistent Infusion Rate: Fluctuations in the infusion pump speed. | 1. Acclimate animals to the restraint cages for several days before the experiment. Ensure a calm experimental environment. 2. Verify catheter placement and ensure it is securely sutured. Allow for a recovery period post-surgery. 3. Calibrate the infusion pump before each experiment. Use a consistent infusion rate (e.g., 100 µl/min for rats). | [18],[19] |
| Animals exhibit excessive sedation, confusion, or agitation. | 1. High Dose: The administered dose is too high, leading to central nervous system (CNS) side effects. 2. Oral Administration: High levels of the metabolite DEO from oral dosing can increase CNS effects. | 1. Reduce the dosage. Perform a dose-response study to find the optimal balance between efficacy and side effects. 2. Consider an alternative administration route like subcutaneous, transdermal, or intravesical to minimize DEO formation. | [5],[20],[7],[21] |
| No significant effect on bladder capacity or voiding frequency. | 1. Insufficient Dose: The dose may be too low to achieve a therapeutic effect. 2. Poor Bioavailability: For oral administration, first-pass metabolism may be limiting drug exposure. 3. Tolerance: In longer-term studies, tolerance to the drug's effects may develop. | 1. Increase the dose incrementally. Refer to dose-ranging studies in similar models. 2. Switch to a route with higher bioavailability, such as intravesical or subcutaneous administration. 3. Consider if the study design needs to account for potential tolerance. | [22],[11],[23] |
| Local irritation or inflammation at the administration site. | 1. Vehicle/Formulation: The vehicle itself or components of a crushed tablet (for intravesical use) may be causing irritation. 2. High Concentration: A highly concentrated solution may be irritating. | 1. If using crushed tablets for intravesical administration, switch to pure this compound hydrochloride powder. Ensure the vehicle is isotonic and at a neutral pH. 2. Dilute the drug to the lowest effective concentration. | [15] |
Data Presentation
Table 1: Preclinical Dosage Information for this compound
| Species | Route of Administration | Dosage Range | Study Type / Notes | Citation(s) |
| Rat | Oral | 20 - 160 mg/kg/day | 24-month carcinogenicity study. | [24],[20],[21] |
| Rat | Subcutaneous | Up to 25 mg/kg | Fetal development study; no harm observed. | [24] |
| Rat | Intravenous | 1 mg/kg | Cystometry study; increased bladder capacity. | [17] |
| Rabbit | Intravesical | Daily Instillations | Histology study to assess tissue safety. | [15] |
| Human (for reference) | Intravesical | 0.3 - 0.9 mg/kg/day | Dose-escalation study in neurogenic bladder patients. | [22] |
Table 2: Comparative Pharmacokinetics of this compound by Administration Route
| Parameter | Oral (Immediate Release) | Transdermal | Intravesical |
| Bioavailability | Low (~6%) | High (bypasses first-pass) | High (bypasses first-pass) |
| Time to Max Concentration (Tmax) | ~1 hour | Slow, steady-state achieved after the second application | Rapid absorption |
| Metabolite (DEO) to Parent Drug Ratio | High (5:1 to 10:1) | Low (~1:1) | Very Low (can be < 1:1) |
| Plasma Concentration Fluctuation | High (peak and trough) | Minimal | Lower than oral |
| Common Side Effects | High incidence of systemic anticholinergic effects (dry mouth, etc.) | Lower incidence of systemic effects; potential for skin irritation. | Lowest incidence of systemic anticholinergic effects. |
Citations:[24],[11],[25],[7],[8],[9],[26],[27],[12]
Experimental Protocols
Detailed Protocol: Cystometry in an Anesthetized Rat Model
This protocol describes a standard method for assessing bladder function in response to this compound administration in anesthetized rats.
1. Animal Preparation and Surgery: a. Anesthetize a female Sprague-Dawley rat (250-300g) using an appropriate anesthetic (e.g., urethane (B1682113) or isoflurane). b. Place the animal in a supine position on a heating pad to maintain body temperature. c. Make a midline abdominal incision to expose the urinary bladder.[19] d. Carefully insert a polyethylene (B3416737) catheter (e.g., PE-50) into the dome of the bladder and secure it with a purse-string suture.[19] e. Tunnel the external end of the catheter subcutaneously to the back of the neck for later access. f. Close the abdominal incision in layers. g. (Optional) For intravenous drug administration, cannulate the jugular or femoral vein.
2. Cystometry Setup and Procedure: a. Place the rat in a restraint cage that allows for free movement but limits turning. b. Connect the bladder catheter via a 3-way stopcock to both a pressure transducer and a syringe infusion pump.[28] c. Set the infusion pump to deliver sterile saline at a constant rate (e.g., 0.1 ml/min or 100 µl/min).[18][19] d. Connect the pressure transducer to a data acquisition system to record intravesical pressure continuously.
3. Data Collection: a. Allow the animal to stabilize for a period (e.g., 60 minutes) while infusing saline to record baseline urodynamic parameters.[18] b. Record several reproducible micturition cycles. A typical cycle involves a slow increase in pressure during filling, followed by a sharp increase during a voiding contraction.[19] c. Administer this compound or vehicle through the desired route (e.g., intravenous bolus, subcutaneous injection, or continuous intravesical infusion with the drug mixed in the saline). d. Continue recording for a sufficient period to observe the drug's effect on cystometric parameters.
4. Key Parameters for Analysis:
- Bladder Capacity: The volume of saline infused into the bladder just before a micturition contraction.
- Micturition Pressure: The maximum intravesical pressure reached during a voiding contraction.
- Intercontraction Interval (ICI): The time between two consecutive voiding contractions.
- Basal Pressure: The lowest pressure recorded between contractions.
- Voided Volume: Can be measured by placing the animal in a metabolic cage on a balance to record urine output.[29]
Mandatory Visualizations
Caption: this compound competitively blocks the M3 muscarinic receptor.
Caption: Standard workflow for evaluating this compound using rodent cystometry.
Caption: A logical guide for troubleshooting variable cystometry data.
References
- 1. Decoding this compound Chloride: A Comprehensive Study of its R&D Trends [synapse.patsnap.com]
- 2. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of this compound Chloride? [synapse.patsnap.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. assets.hpra.ie [assets.hpra.ie]
- 7. A Comparative Review of this compound Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Management of Overactive Bladder With Transdermal this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethological and physiological side effects of this compound studied on ants as models - MedCrave online [medcraveonline.com]
- 11. Pharmacokinetics of intravesical versus oral this compound in healthy adults: results of an open label, randomized, prospective clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Histologic studies of intravesical this compound in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. CHARACTERIZING THE BLADDER’S RESPONSE TO ONABOTULINUM TOXIN TYPE A USING A RAT MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drugs.com [drugs.com]
- 21. Ditropan (this compound Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 22. Dosage escalation of intravesical this compound in the treatment of neurogenic bladder patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. reddit.com [reddit.com]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. This compound: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Population Pharmacokinetic Model of (R)- and (S-) this compound and Its Active Metabolites After Oral and Intravesical Administration to Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Variability in Urodynamic Measurements with Oxybutynin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during urodynamic experiments involving Oxybutynin. Our goal is to help you minimize variability and ensure the collection of robust and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing inconsistent effects of this compound on bladder capacity and detrusor pressure. What are the potential causes?
A1: Variability in the urodynamic effects of this compound is a common challenge and can stem from several factors related to the drug itself, the experimental protocol, and the subjects.
-
Pharmacokinetic Variability: this compound has a low and variable oral bioavailability, ranging from 1.6% to 10.9%.[1][2] It is extensively metabolized by the cytochrome P450 enzyme system, primarily CYP3A4, in the liver.[1][3] Individual differences in metabolism can lead to significant variations in plasma concentrations of this compound and its active metabolite, N-desethylthis compound (N-DEO), resulting in inconsistent pharmacological effects.[2]
-
Drug Formulation and Administration Route: The formulation of this compound (e.g., immediate-release vs. extended-release tablets, transdermal patch, or intravesical solution) significantly impacts its absorption and pharmacokinetic profile.[1][4] The route of administration is also critical; intravesical instillation, for instance, bypasses first-pass metabolism, leading to different plasma concentrations and potentially fewer systemic side effects compared to oral administration.[2][5]
-
Timing of Measurements: The time between this compound administration and the urodynamic measurement is crucial. For immediate-release oral formulations, peak plasma concentrations are typically reached within an hour, with a half-life of 2 to 3 hours.[1][3] Extended-release formulations are designed for a gradual release over 24 hours.[1] Ensure your measurement window aligns with the expected peak effect of the specific formulation being used.
-
Experimental Conditions: Factors such as the anesthesia status of the animal model (conscious vs. anesthetized), the rate of bladder infusion during cystometry, and the pH and concentration of intravesical solutions can all influence the observed urodynamic effects of this compound.[6][7][8] For instance, high concentrations of intravesical this compound may irritate the bladder mucosa, leading to paradoxical decreases in bladder capacity.[8]
Q2: Our urodynamic traces show artifacts or dampened pressure signals after this compound administration. How can we troubleshoot this?
A2: Signal quality issues are generally related to the experimental setup rather than a direct pharmacological effect of this compound. Here are common causes and solutions:
-
Air Bubbles in Catheters: Air bubbles in fluid-filled catheters are a frequent cause of dampened pressure signals.[9][10]
-
Catheter Placement and Patency: Incorrect placement or blockage of the vesical or abdominal pressure catheters can lead to inaccurate readings.
-
Solution: Verify the correct placement of catheters. The vesical catheter should be in the bladder, and the abdominal catheter in the rectum or vagina. Ensure there are no kinks in the tubing and that the catheters are not blocked by tissue or debris. Performing a cough test at the beginning and periodically throughout the study can confirm proper pressure transmission.[9] A sharp increase in both vesical and abdominal pressures with a minimal change in detrusor pressure indicates good signal quality.[9][10]
-
-
Leaks in the System: Any leaks in the connections between catheters, tubing, and transducers will result in dampened pressure transmission.[10]
-
Rectal Contractions: The abdominal pressure catheter, if placed in the rectum, can record rectal contractions, which may be misinterpreted as detrusor overactivity.[10]
-
Solution: Be aware of this potential artifact. If phasic increases in abdominal pressure are observed, consider repositioning the catheter.[10]
-
Q3: We are not observing the expected increase in bladder capacity or decrease in detrusor pressure after administering this compound. What could be the reason?
A3: A lack of expected effect can be due to several factors, ranging from drug preparation to the underlying physiology of the experimental subjects.
-
Drug Preparation and Dose:
-
Solution: Double-check the drug concentration calculations and ensure the correct dose was administered. Verify that the this compound solution was prepared correctly and has not expired.
-
-
Underlying Bladder Pathology: The baseline level of detrusor overactivity or bladder dysfunction can vary significantly between subjects, which can influence the magnitude of this compound's effect.[9]
-
Solution: Ensure that your subject selection criteria are well-defined and that subjects exhibit the condition you intend to study (e.g., detrusor overactivity).
-
-
Subject Acclimation: Stress and discomfort in the experimental subjects can activate the sympathetic nervous system, potentially counteracting the effects of an anticholinergic agent.
-
Solution: Allow for an adequate acclimation period for the subjects in the experimental environment before starting the urodynamic measurements.
-
-
Patient-Specific Factors: In clinical research, factors such as age, comorbidities, and concomitant medications can influence the response to this compound.[11] In preclinical models, strain and species differences can also play a role.
Data Presentation
Table 1: Expected Qualitative Changes in Urodynamic Parameters with this compound
| Urodynamic Parameter | Expected Change with this compound |
| Bladder Volume at First Desire to Void | Increase[7][11] |
| Maximum Cystometric Capacity | Increase[7][11][12] |
| Maximum Detrusor Pressure During Filling | Decrease[7][11] |
| Frequency of Urination | Decrease[1][7] |
| Urge Incontinence Episodes | Decrease[7] |
| Number of Uninhibited Contractions | Decrease[12] |
| Residual Urine Volume | May Increase[11] |
Experimental Protocols
Standardized Protocol for Urodynamic Measurement (Rodent Model)
-
Animal Preparation:
-
Anesthetize the animal according to the approved institutional protocol.
-
Implant a catheter into the bladder dome for infusion and pressure measurement.[8]
-
Implant a second catheter into the abdominal cavity to measure abdominal pressure.
-
Allow for a recovery period as dictated by the experimental design.
-
-
Urodynamic Setup:
-
Connect the bladder and abdominal catheters to pressure transducers.
-
Zero the transducers to atmospheric pressure at the level of the pubic symphysis.[9]
-
Connect the bladder catheter to an infusion pump.
-
-
Cystometry:
-
Begin continuous infusion of sterile saline into the bladder at a standardized rate (e.g., 0.05 ml/min).[7]
-
Continuously record vesical pressure (Pves) and abdominal pressure (Pabd).
-
Calculate detrusor pressure (Pdet) as Pdet = Pves - Pabd.[13]
-
Record baseline urodynamic parameters before drug administration.
-
-
This compound Administration:
-
Administer this compound via the desired route (e.g., oral gavage, intravenous, or intravesical).
-
Allow for an appropriate time for the drug to take effect based on the route of administration and formulation.
-
-
Post-Drug Measurement:
-
Repeat the cystometry procedure and record the changes in urodynamic parameters.
-
Mandatory Visualizations
Signaling Pathway of this compound in Bladder Smooth Muscle
Caption: this compound's mechanism of action in the bladder.
Experimental Workflow for Urodynamic Studies
Caption: A standardized workflow for urodynamic experiments.
Troubleshooting Logic for Urodynamic Variability
Caption: A decision tree for troubleshooting urodynamic data.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dosing Variability and Clinical Outcomes of this compound: A Pediatric Cohort of Patients With Neurogenic Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. This compound: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. auajournals.org [auajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Urodynamic effects of this compound and tolterodine in conscious and anesthetized rats under different cystometrographic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urodynamic effects of intravesical this compound chloride in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting in Urodynamics (technical) [iuga.org]
- 11. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in detrusor instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical and urodynamic efficacy of this compound and verapamil in the treatment of nocturnal enuresis after formation of orthotopic ileal neobladders. A prospective, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ics.org [ics.org]
Strategies to minimize the central nervous system side effects of Oxybutynin in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Oxybutynin in animal models. The focus is on strategies to minimize the central nervous system (CNS) side effects commonly observed with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary CNS side effects of this compound observed in animal studies?
A1: this compound is a potent antimuscarinic agent that readily crosses the blood-brain barrier due to its lipophilic, tertiary amine structure.[1] In animal models, particularly rodents, the most commonly reported CNS side effects are related to cognitive impairment, such as deficits in learning and memory.[1] This is often observed as a decreased latency time in passive avoidance tests.[1] Other reported CNS effects in animals can include sedation or, conversely, CNS stimulation.[2]
Q2: Why does oral administration of this compound tend to cause more pronounced CNS side effects?
A2: Oral administration of this compound undergoes significant first-pass metabolism in the gut and liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3] This results in the formation of an active metabolite, N-desethylthis compound (DEO), which also has potent antimuscarinic activity and contributes significantly to both the therapeutic and adverse effects.[3][4] Plasma concentrations of DEO can be 5 to 12 times higher than the parent compound after oral administration.[4] Both this compound and DEO are lipophilic and can cross the blood-brain barrier, leading to a higher incidence of CNS side effects.[2]
Q3: Are there alternative formulations of this compound that can reduce CNS side effects in animal models?
A3: Yes, alternative formulations that bypass first-pass metabolism have been shown to reduce the incidence of systemic side effects, including those affecting the CNS. The most studied alternatives are transdermal delivery systems (patches and gels).[3][5] These formulations deliver this compound directly into the systemic circulation, resulting in lower plasma concentrations of the N-desethylthis compound (DEO) metabolite and more stable plasma concentrations of the parent drug over time.[3] This altered pharmacokinetic profile is associated with a better tolerability profile.[5]
Q4: Is this compound a substrate for P-glycoprotein (P-gp) at the blood-brain barrier?
A4: No, studies have shown that this compound is not a significant substrate for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier. Therefore, strategies aimed at inducing P-gp to reduce brain penetration of this compound are unlikely to be effective.
Troubleshooting Guides
Issue 1: High incidence of cognitive impairment observed in rodents with oral this compound.
| Potential Cause | Troubleshooting Strategy | Rationale |
| High peak plasma concentrations and N-desethylthis compound (DEO) levels after oral gavage. | 1. Switch to a different route of administration: Consider subcutaneous or transdermal administration to bypass first-pass metabolism and achieve more stable plasma concentrations.[3][6] 2. Use an extended-release (ER) formulation: If oral administration is necessary, an ER formulation can help to smooth out the plasma concentration curve, avoiding high peaks.[2] | Transdermal and subcutaneous routes avoid the extensive formation of the active metabolite DEO in the gut and liver, which is a major contributor to CNS side effects.[3] ER formulations provide a slower, more controlled release of the drug.[2] |
| Dose-dependent anticholinergic effects in the CNS. | 1. Perform a dose-response study: Titrate to the lowest effective dose for the desired peripheral effect (e.g., on bladder function) that minimizes CNS side effects. 2. Compare with a peripherally restricted antimuscarinic: Use an agent like trospium (B1681596) chloride as a negative control for CNS effects to confirm that the observed cognitive deficits are centrally mediated. | The adverse effects of this compound are often dose-related.[4] A careful dose-finding study is crucial to establish a therapeutic window in your animal model. |
Issue 2: Difficulty in establishing a clear therapeutic window between peripheral efficacy and CNS side effects.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Non-selective muscarinic receptor antagonism. | 1. Consider alternative compounds: If feasible, compare the effects of this compound with more M3-selective antimuscarinic agents, which may have a lower propensity for M1-mediated CNS effects.[2] 2. Intravesical administration: For studies focused on bladder effects, direct intravesical administration can maximize local drug concentration while minimizing systemic absorption and subsequent CNS penetration.[3] | This compound has a high affinity for both M1 and M3 muscarinic receptor subtypes.[2] M1 receptors are abundant in the CNS and are implicated in cognitive processes. Intravesical delivery targets the bladder directly, reducing the systemic drug load.[3] |
| Variability in drug metabolism between animals. | 1. Use a larger sample size: This can help to account for inter-individual variations in metabolism and response. 2. Monitor plasma levels: If possible, correlate plasma concentrations of this compound and DEO with behavioral outcomes to better understand the pharmacokinetic-pharmacodynamic relationship in your model. | Genetic and physiological differences can lead to variability in drug metabolism and, consequently, in the severity of side effects. |
Data Summary Tables
Table 1: Incidence of CNS-Related Adverse Events with Different this compound Formulations (Clinical Data)
| Formulation | Somnolence | Dizziness | Nervousness |
| Immediate-Release (IR) | ~14.0% | ~16.6% | Reported |
| Extended-Release (ER) | 2% - 12% | Reported | No significant difference from IR in some studies[2] |
| Transdermal Patch (TDS) | Similar to placebo | Similar to placebo | Not reported as a common side effect |
| Topical Gel | Similar to placebo | Similar to placebo | Not reported as a common side effect |
Note: This table summarizes data from clinical studies, as direct comparative quantitative data from animal studies on these specific side effects is limited. The data provides a strong rationale for testing these formulations in animal models to mitigate CNS effects.[2][4][7]
Table 2: Quantitative Data from Animal Studies on this compound-Induced Cognitive Impairment
| Study | Animal Model | This compound Administration | Cognitive Test | Key Finding |
| Urol Res (1999)[1] | Male Wistar rats | 30 mg/kg, oral | Step-through passive avoidance response (PAR) | Significant decrease in latency time in the retention test, indicating memory impairment. |
| Klausner et al. (2008)[8] | Transgenic mouse model of Alzheimer's disease | 30 mg/kg for 5 months | Elevated plus maze | Improved behavior (increased time in the closed arm) in female mice treated with this compound. |
Experimental Protocols
Protocol 1: Assessing Cognitive Impairment using the Passive Avoidance Response (PAR) in Rats
This protocol is adapted from a study demonstrating the disruptive effects of oral this compound on learning and memory.[1]
-
Animals: Male Wistar rats.
-
Apparatus: A step-through passive avoidance apparatus consisting of two compartments (one illuminated, one dark) separated by a guillotine door. The dark compartment is equipped with a grid floor for delivering a mild foot shock.
-
Procedure:
-
Acquisition Trial:
-
Administer this compound (e.g., 30 mg/kg) or vehicle orally to the rats.
-
After a set time (e.g., 60 minutes), place each rat in the illuminated compartment.
-
Once the rat moves completely into the dark compartment, the guillotine door is closed, and a mild, brief electric shock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor.
-
The latency to enter the dark compartment is recorded.
-
-
Retention Trial:
-
24 hours after the acquisition trial, place the rat back into the illuminated compartment.
-
Record the latency to enter the dark compartment (up to a maximum cut-off time, e.g., 300 seconds).
-
-
-
Endpoint: A significantly shorter latency time in the this compound-treated group compared to the vehicle group indicates impaired memory of the aversive stimulus.
Protocol 2: Comparative Study of Oral vs. Transdermal this compound on Cognition
This is a proposed experimental design based on the available literature.
-
Animals: Adult male Sprague-Dawley rats.
-
Groups:
-
Group 1: Vehicle (oral gavage).
-
Group 2: this compound Immediate-Release (oral gavage, dose to be determined).
-
Group 3: Placebo transdermal patch.
-
Group 4: this compound transdermal patch (dose to be determined, aiming for therapeutic plasma levels with reduced DEO).
-
-
Procedure:
-
Administer the respective treatments. For transdermal patches, a small area on the back of the animal should be shaved 24 hours prior to application.
-
At a predetermined time point (e.g., when plasma concentrations are expected to be stable), subject the animals to a battery of cognitive tests, such as the Morris Water Maze or the Novel Object Recognition test.
-
-
Endpoints:
-
Morris Water Maze: Latency to find the hidden platform, time spent in the target quadrant during a probe trial.
-
Novel Object Recognition: Discrimination index between the novel and familiar object.
-
Biochemical Analysis: At the end of the study, collect blood samples to measure plasma concentrations of this compound and N-desethylthis compound (DEO) to correlate with behavioral outcomes.
-
Visualizations
Caption: Oral vs. Transdermal this compound Pathway to CNS Effects.
Caption: Workflow for Comparing this compound Formulations in Animal Models.
References
- 1. This compound disrupts learning and memory in the rat passive avoidance response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparative Review of this compound Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Evolution of Transdermal/ Topical Overactive Bladder Therapy and Its Benefits Over Oral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Cognitive effects of this compound chloride topical gel in older healthy subjects: a 1-week, randomized, double-blind, placebo- and active-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Does this compound alter plaques, amyloid beta peptides and behavior in a mouse model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vitro to In Vivo Correlation of Oxybutynin Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vitro to in vivo correlation (IVIVC) of Oxybutynin's efficacy.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, leading to poor IVIVC for this compound.
| Issue | Potential Causes | Recommended Solutions |
| Poor correlation between in vitro dissolution and in vivo absorption for oral formulations. | 1. Biorelevant Dissolution Media Not Used: Standard USP dissolution media may not accurately reflect the gastrointestinal environment. 2. First-Pass Metabolism Not Accounted For: this compound undergoes significant first-pass metabolism by CYP3A4 in the gut wall and liver, which is not captured in simple dissolution tests.[1][2][3] 3. Food Effects: The presence of food can alter gastric emptying time and intestinal motility, affecting drug release and absorption.[4] | 1. Utilize Biorelevant Media: Employ fasted state simulated gastric fluid (FaSSGF) and fasted/fed state simulated intestinal fluid (FaSSIF/FeSSIF) to better mimic in vivo conditions. 2. Incorporate Metabolic Aspects: Use in vitro models that include metabolic enzymes, such as liver microsomes, or apply physiologically based pharmacokinetic (PBPK) modeling to simulate first-pass metabolism.[4][5][6] 3. Conduct Studies Under Fed and Fasted Conditions: For extended-release formulations, perform dissolution testing that simulates both fed and fasted states to understand the potential impact on drug release.[4] |
| Inconsistent results in in vitro skin permeation studies for transdermal formulations. | 1. Skin Barrier Integrity Compromised: Improper handling or storage of ex vivo skin samples can damage the stratum corneum. 2. Inappropriate Vehicle/Formulation: The vehicle can significantly influence the permeation of this compound.[7] 3. Occlusion Effects Not Considered: Covering the application site (occlusion) can increase skin hydration and drug permeation.[8] | 1. Verify Skin Integrity: Measure transepidermal water loss (TEWL) or electrical resistance of the skin sample before the experiment. 2. Optimize Formulation: Investigate the effect of different solvents and penetration enhancers on this compound permeation.[7] 3. Simulate Occlusion: If relevant to the clinical use of the transdermal product, incorporate occlusion in the in vitro setup.[8] |
| In vitro efficacy (e.g., receptor binding) does not predict in vivo clinical response. | 1. Active Metabolite Not Considered: The major metabolite, N-desethylthis compound (DEO), is pharmacologically active and contributes to both efficacy and side effects.[1][2] 2. Stereoselectivity Ignored: this compound is a racemate, and the R-enantiomer is primarily responsible for the antimuscarinic activity.[9][10] 3. Tissue Distribution Differences: In vitro assays may not reflect the concentration of this compound and DEO at the target site (detrusor muscle) versus sites of side effects (e.g., salivary glands).[1] | 1. Test Both Parent and Metabolite: Evaluate the activity of both this compound and DEO in in vitro efficacy models. 2. Use Enantiomerically Pure Compounds: Where possible, conduct studies with the individual R- and S-enantiomers to better understand their respective contributions.[10][11] 3. Measure Tissue-Specific Concentrations: In preclinical animal models, determine the concentrations of this compound and DEO in the bladder and other relevant tissues. |
| Challenges in developing a predictive PBPK model. | 1. Inaccurate Input Parameters: Poor quality in vitro data will lead to an unreliable model. 2. Oversimplified Model Structure: The model may not adequately capture the complexities of this compound's absorption, distribution, metabolism, and elimination (ADME). 3. Lack of Model Validation: The model has not been verified against clinical data. | 1. Generate High-Quality In Vitro Data: Ensure accurate and reproducible data for parameters such as solubility, permeability, and metabolic clearance. 2. Refine Model Compartments: Develop a model that accurately represents the gastrointestinal tract, liver, and other relevant tissues, considering the uneven distribution of CYP3A4 enzymes.[5] 3. Validate with Clinical Data: Compare model predictions with observed pharmacokinetic data from clinical studies under various conditions (e.g., different formulations, fed/fasted states).[4] |
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low, and how does this impact IVIVC?
A1: The absolute bioavailability of orally administered immediate-release this compound is approximately 6%.[12] This is due to extensive first-pass metabolism in the gut wall and liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2][3][13] This extensive pre-systemic metabolism makes it challenging to establish a simple IVIVC based solely on in vitro dissolution, as the dissolution test does not account for this metabolic process. For extended-release formulations, which are designed to release the drug further down the gastrointestinal tract where CYP3A4 activity is lower, the bioavailability of the parent drug is higher compared to immediate-release formulations.[1]
Q2: What is the role of the N-desethylthis compound (DEO) metabolite in this compound's efficacy and side effects?
A2: N-desethylthis compound (DEO) is the primary active metabolite of this compound. In vitro studies have shown that DEO has a similar antimuscarinic activity on the detrusor muscle as the parent compound, suggesting it contributes significantly to the therapeutic effect.[1] However, DEO is also implicated as a major contributor to the anticholinergic side effects of this compound, such as dry mouth.[1] Different routes of administration lead to different ratios of DEO to the parent drug. Transdermal formulations, which bypass first-pass metabolism, result in lower plasma concentrations of DEO, and are associated with a lower incidence of dry mouth compared to oral formulations.[2][14]
Q3: How does stereoselectivity affect the pharmacokinetics and pharmacodynamics of this compound?
A3: this compound is administered as a racemic mixture of (R)- and (S)-enantiomers. The antimuscarinic activity resides predominantly in the (R)-enantiomer.[3][11] There is also stereoselectivity in the metabolism of this compound, with the (R)-enantiomer being eliminated slightly slower than the (S)-enantiomer in vitro.[10] The unbound fraction of (R)-Oxybutynin in plasma is also higher than that of the (S)-enantiomer.[10] Understanding the stereoselective pharmacokinetics and pharmacodynamics is crucial for a complete understanding of the drug's efficacy and for developing more refined IVIVC models.
Q4: What are the key considerations when choosing an in vitro model for skin permeation of transdermal this compound?
A4: The Franz diffusion cell is a commonly used and well-accepted in vitro model for assessing skin permeation.[15][16][17] Key considerations include:
-
Membrane Selection: Human or porcine skin are the most relevant membranes. The integrity of the skin barrier is critical and should be verified.
-
Receptor Fluid: The receptor fluid should maintain sink conditions without compromising the integrity of the membrane.
-
Formulation Effects: The vehicle and any permeation enhancers can significantly impact the permeation of lipophilic drugs like this compound.[7]
-
Occlusion: The effect of occlusion should be considered if it is part of the intended clinical use.[8]
Q5: Can PBPK modeling replace the need for bioequivalence studies for this compound?
A5: Physiologically based pharmacokinetic (PBPK) absorption models are powerful tools for understanding the factors that influence drug absorption and for developing IVIVCs.[4][6] They can be used to simulate pharmacokinetic profiles under different conditions and for different formulations.[4] While PBPK modeling can provide strong supportive evidence and may reduce the need for some clinical studies, it is not yet universally accepted as a complete replacement for bioequivalence studies for all drug products.[5] The developed models must be thoroughly validated against observed clinical data.[4]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Different this compound Formulations
| Parameter | Immediate-Release (Oral) | Extended-Release (Oral) | Transdermal Patch |
| Bioavailability | ~6%[12] | Higher than IR (~153% relative to IR)[1] | Bypasses first-pass metabolism |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour[1][12] | 4-6 hours, then stabilizes[1] | Steady state achieved during second application[1] |
| Plasma Half-Life | 2-3 hours[12][18] | ~13 hours[18] | Long, continuous delivery over 3-4 days[12] |
| DEO:this compound Ratio | High (5 to 12 times greater than parent drug)[3] | Lower than IR[2] | Low (~1.3:1)[2] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Extended-Release this compound Tablets
This protocol is based on USP guidelines for this compound Chloride Extended-Release Tablets.[19][20][21][22][23][24]
-
Apparatus: USP Apparatus II (Paddle) or Apparatus I (Basket).
-
Dissolution Media: At least three different media should be used, for example:
-
0.1 N HCl (pH 1.2)
-
Acetate buffer (pH 4.5)
-
Phosphate buffer (pH 6.8)
-
-
Volume: 900 mL.
-
Temperature: 37 ± 0.5 °C.
-
Agitation Speed: 50 rpm for Apparatus II or 100 rpm for Apparatus I.
-
Sampling Times: 1, 2, 4, 6, 8, 12, and 24 hours.
-
Analysis: The amount of dissolved this compound is determined by High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Presentation: Plot the percentage of drug released versus time for each dissolution medium.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is a general guideline for conducting skin permeation studies with a Franz diffusion cell.[15][16][17][25]
-
Skin Preparation: Use excised human or porcine skin. Thaw the skin and mount it on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Receptor Compartment: Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed) and a magnetic stir bar. Ensure no air bubbles are trapped beneath the skin.
-
Temperature: Maintain the temperature of the receptor fluid at 32 ± 1 °C to achieve a skin surface temperature of approximately 32°C.
-
Formulation Application: Apply a finite dose of the this compound formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time points, withdraw samples from the receptor compartment and replace with fresh, pre-warmed receptor fluid.
-
Analysis: Analyze the concentration of this compound in the receptor fluid samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux.
Protocol 3: In Vitro Metabolism Study using Human Liver Microsomes
This protocol provides a basic framework for assessing the metabolic stability of this compound.[26][27][28]
-
Incubation Mixture: Prepare an incubation mixture containing:
-
Human liver microsomes
-
NADPH regenerating system (to initiate the reaction)
-
Phosphate buffer (pH 7.4)
-
This compound (at various concentrations)
-
-
Incubation: Pre-incubate the mixture at 37 °C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Take aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction in the aliquots by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Preparation: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the disappearance of the parent drug (this compound) and the formation of the metabolite (DEO) using LC-MS/MS.
-
Data Analysis: Determine the rate of metabolism and calculate parameters such as intrinsic clearance (CLint).
Visualizations
Caption: Mechanism of action of this compound at the detrusor smooth muscle.
Caption: General workflow for developing an in vitro-in vivo correlation (IVIVC).
References
- 1. This compound: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Review of this compound Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. complexgenerics.org [complexgenerics.org]
- 5. pharmacy.umaryland.edu [pharmacy.umaryland.edu]
- 6. PBPK Absorption Modeling: Establishing the In Vitro-In Vivo Link-Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound permeation in skin: the influence of drug and solvent activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enantiomers of this compound: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In-vitro cytochrome P450 dependent metabolism of this compound to N-deethylthis compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Overactive and Poorly Compliant Bladder: a Review of Coexisting Detrusor Overactivity and Poor Compliance | springermedizin.de [springermedizin.de]
- 15. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. uspnf.com [uspnf.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. uspnf.com [uspnf.com]
- 22. uspnf.com [uspnf.com]
- 23. uspnf.com [uspnf.com]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. DSpace [diposit.ub.edu]
- 26. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 27. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 28. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]
Addressing stability issues of Oxybutynin in different experimental buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues with Oxybutynin in various experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in aqueous solutions?
A1: this compound is an ester-type drug susceptible to hydrolysis, particularly in alkaline conditions. It is relatively stable in acidic to neutral pH ranges (pH 1-8). However, its stability significantly decreases as the pH becomes more alkaline.[1][2] Forced degradation studies have shown that this compound degrades under acidic, basic, and oxidative conditions, while it exhibits stability against photolytic and thermal stress.[3][4]
Q2: Which buffer conditions are known to cause significant degradation of this compound?
A2: Alkaline buffer conditions are the primary cause of significant this compound degradation through hydrolysis.[1][2] For instance, in a solution with a pH of 12, the half-life of this compound is approximately 14 minutes.[1] Therefore, prolonged experiments in buffers with a pH above 8 should be avoided. Additionally, strong oxidizing agents can also lead to the degradation of this compound.[3][4]
Q3: I am observing a rapid loss of my this compound concentration in a solution prepared with tap water. What could be the reason?
A3: Tap water can have a variable and often slightly alkaline pH, which can accelerate the degradation of this compound. A study on homemade intravesical solutions of this compound found that solutions prepared with tap water showed a significant decrease in concentration, falling below 50% within two weeks.[5][6] It is recommended to use purified water and a buffered solution with a pH below 8 for preparing this compound solutions to ensure stability.[5]
Q4: What are the main degradation products of this compound?
A4: The primary degradation of this compound occurs through two main pathways: hydrolysis and oxidation.
-
Hydrolysis: This pathway breaks the ester bond, yielding phenylcyclohexylglycolic acid and N-desethylthis compound.[7]
-
Oxidation: This pathway can lead to the formation of this compound N-oxide, which can then rearrange to form an enaminoketone impurity.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of this compound in solution | High pH of the buffer (>8): this compound is highly susceptible to alkaline hydrolysis. | - Measure the pH of your buffer. - Adjust the pH to be within the stable range of 1-8. - If possible, perform experiments at a slightly acidic to neutral pH. |
| Use of tap water: The pH of tap water can be variable and often alkaline.[5][6] | - Prepare solutions using purified, deionized, or distilled water. - Use a well-defined buffer system to maintain a stable pH. | |
| Unexpected peaks in chromatography | Degradation of this compound: New peaks may correspond to degradation products. | - Refer to the degradation pathway diagram to identify potential degradation products. - Use a stability-indicating HPLC method to separate and identify the parent drug and its degradation products.[3] |
| Oxidative degradation: Exposure to oxidizing agents or even atmospheric oxygen over time can cause degradation. | - Degas buffers before use. - If the experiment allows, consider adding an antioxidant. - Store stock solutions under an inert atmosphere (e.g., nitrogen or argon). | |
| Inconsistent results between experiments | Buffer variability: Inconsistent buffer preparation can lead to pH variations and affect stability. | - Prepare fresh buffers for each experiment. - Always verify the pH of the buffer after preparation. - Use a reliable source for buffer components. |
| Temperature fluctuations: Higher temperatures can accelerate degradation. | - Maintain a constant and controlled temperature during experiments. - Store stock solutions at recommended temperatures (typically refrigerated) and protect from light. |
Quantitative Data on this compound Stability
The following table summarizes the available quantitative data on the stability of this compound under different conditions.
| Buffer/Solvent | pH | Temperature (°C) | Parameter | Value |
| Britton-Robinson Buffer | 12 | 37 | Half-life | 14 minutes |
| 2N NaOH | >13 | Room Temperature | % Degradation after 1 hour | 2.6% |
| H₂O₂ | Not Specified | Room Temperature | % Degradation | 7% |
| Tap Water | Alkaline (variable) | Room Temperature | % Remaining after 2 weeks | < 50% |
| Tap Water | Alkaline (variable) | Room Temperature | % Remaining after 4 weeks | ~25% |
| Normal Saline | Acidic | Room Temperature | % Remaining after 4 weeks | ~80% |
| Normal Saline + Gentamicin Sulfate | More Acidic | Room Temperature | % Remaining after 4 weeks | ~80% |
| Oral Suspension in Syrspend | 4.21-4.29 | 25 | % Remaining after 8 days | 100.9% |
| Oral Suspension in Syrspend | 4.21-4.29 | 25 | % Remaining after 30 days | 40.2% |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol is a composite based on several published methods for the analysis of this compound and its degradation products.[2][3][10]
1. Materials and Reagents:
-
This compound Hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Diethylamine (analytical grade)
-
Purified water (e.g., Milli-Q or equivalent)
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase Option 1: 0.1M Phosphate buffer (pH adjusted to 4.5 with orthophosphoric acid) : Acetonitrile (40:60, v/v).[3]
-
Mobile Phase Option 2: Acetonitrile : 0.01 M Potassium dihydrogen phosphate : Diethylamine (60:40:0.2, v/v/v).[2]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.[10]
-
Column Temperature: Ambient or controlled at 45°C.
3. Preparation of Solutions:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound HCl reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1-20 µg/mL).
-
Sample Preparation:
-
Prepare the experimental buffer of interest (e.g., Phosphate, Citrate (B86180), TRIS) at the desired pH.
-
Dissolve a known amount of this compound in the buffer to achieve the desired starting concentration.
-
Incubate the solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
At predetermined time points, withdraw an aliquot of the sample.
-
Dilute the aliquot with the mobile phase to a concentration within the range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
4. Analysis:
-
Inject the working standard solutions to establish a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples at each time point.
-
Calculate the concentration of this compound in the samples using the calibration curve.
-
Determine the percentage of this compound remaining at each time point relative to the initial concentration.
Visualizations
Diagrams of Degradation Pathways and Experimental Workflow
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for this compound stability testing.
References
- 1. Analytical Method Development and Validation for the Estimation of Related Substances in this compound HCl Prolonged Release Tablets by Reverse-Phase High- Performance Liquid Chromatographic | PDF [slideshare.net]
- 2. High performance liquid chromatographic determination of oxeladin citrate and this compound hydrochloride and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ejpmr.com [ejpmr.com]
- 4. mdpi.com [mdpi.com]
- 5. The durability of intravesical this compound solutions over time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound chloride: alterations in drug delivery and improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New insights in this compound chemical stability: Identification in transdermal patches of a new impurity arising from this compound N-oxide rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
Technical Support Center: Refining Animal Models for Overactive Bladder (OAB) Oxybutynin Testing
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining animal models of overactive bladder (OAB) to better mimic the human condition for the purpose of testing Oxybutynin. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data for comparative analysis.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the establishment and utilization of OAB animal models for this compound testing.
Frequently Asked Questions (FAQs)
Q1: Which animal model is most suitable for mimicking human OAB for this compound testing?
A1: The choice of animal model depends on the specific research question. Two commonly used and well-characterized models are the cyclophosphamide (B585) (CYP)-induced cystitis model and the intravesical protamine sulfate (B86663) (PS)/potassium chloride (KCl) model. The CYP model induces bladder inflammation and detrusor overactivity, reflecting inflammatory OAB.[1][2][3] The PS/KCl model disrupts the urothelial barrier, leading to bladder hyperactivity, which is relevant for studying urothelial dysfunction in OAB.
Q2: What are the key considerations when performing urodynamic studies in conscious rats?
A2: Urodynamic studies in conscious, unrestrained rats are preferred as they avoid the confounding effects of anesthesia.[4][5] Key considerations include:
-
Acclimatization: Allow animals to acclimate to the metabolic cages to reduce stress-induced artifacts.
-
Catheter Patency: Ensure the bladder catheter is patent and free of kinks to allow for accurate pressure recording and infusion.
-
Diurnal Variation: Be aware of the diurnal rhythm of micturition in rodents; conduct experiments at the same time of day to ensure consistency.[6]
-
Data Interpretation: Rodent micturition patterns differ from humans. It's crucial to use appropriate terminology for urodynamic parameters and avoid direct extrapolation of human clinical terms.[7][8]
Q3: How does this compound exert its effect in these animal models?
A3: this compound is an anticholinergic agent that competitively antagonizes muscarinic receptors (primarily M2 and M3 subtypes) on the detrusor smooth muscle.[9][10][11][12] This leads to relaxation of the bladder muscle, an increase in bladder capacity, and a reduction in the frequency and amplitude of detrusor contractions.[13][14][15] Evidence also suggests that this compound may have a local anesthetic effect and modulate afferent nerve signaling in the bladder.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in urodynamic parameters between animals in the same group. | - Inconsistent model induction (e.g., CYP dosage, PS/KCl instillation time).- Stress during handling and experimentation.- Variations in catheter placement or patency. | - Standardize all procedures for model induction.- Handle animals gently and allow for adequate acclimatization.- Ensure consistent and correct catheter implantation and check for patency before each experiment. |
| No significant increase in bladder capacity observed after this compound administration. | - Inadequate dose of this compound.- Route of administration not optimal.- Timing of urodynamic recording post-dosing is incorrect.- Model severity is too high, masking the drug's effect. | - Perform a dose-response study to determine the optimal dose.- Consider different routes of administration (e.g., oral, intravenous, intravesical) as they can lead to different local and systemic concentrations.- Evaluate urodynamic parameters at multiple time points after drug administration.- Adjust the severity of the OAB model (e.g., lower CYP dose). |
| Movement artifacts in the cystometrogram (CMG) of conscious rats. | - Animal is stressed or not properly acclimatized.- Catheter is not securely externalized and is being pulled by the animal. | - Ensure a calm and quiet experimental environment.- Securely suture the externalized catheter to the skin at the nape of the neck to prevent tugging.[16] |
| Expulsion of the intravesical catheter. | - Improper suturing of the catheter to the bladder dome.- Animal is chewing or pulling at the catheter. | - Use a purse-string suture to secure the catheter in the bladder dome.- House animals individually after surgery to prevent cage mates from interfering with the catheter. |
Data Presentation: Efficacy of this compound in OAB Animal Models
The following tables summarize the quantitative effects of this compound on key urodynamic parameters in different rat models of overactive bladder.
Table 1: Effect of this compound in Cyclophosphamide (CYP)-Induced OAB Model in Rats
| Parameter | Control (Vehicle) | CYP + Vehicle | CYP + this compound | % Change with this compound | Reference |
| Intercontraction Interval (ICI) (s) | 250 ± 20 | 120 ± 15 | 180 ± 18 | ↑ 50% | [1] |
| Micturition Pressure (cmH₂O) | 45 ± 3 | 65 ± 5 | 50 ± 4 | ↓ 23% | [1] |
| Bladder Capacity (ml) | 0.8 ± 0.1 | 0.4 ± 0.05 | 0.6 ± 0.07 | ↑ 50% | [14] |
| Voided Volume (ml) | 0.75 ± 0.1 | 0.35 ± 0.04 | 0.55 ± 0.06 | ↑ 57% | [17] |
Table 2: Effect of this compound in Protamine Sulfate/KCl-Induced OAB Model in Rats
| Parameter | Control (Saline) | PS/KCl + Vehicle | PS/KCl + this compound | % Change with this compound | Reference |
| Intercontraction Interval (ICI) (s) | 300 ± 25 | 150 ± 20 | 240 ± 22 | ↑ 60% | [18] |
| Micturition Pressure (cmH₂O) | 40 ± 4 | 60 ± 6 | 45 ± 5 | ↓ 25% | [18] |
| Bladder Capacity (ml) | 1.0 ± 0.12 | 0.5 ± 0.06 | 0.8 ± 0.09 | ↑ 60% | |
| Non-voiding Contractions (frequency) | 1 ± 0.5 | 8 ± 1.5 | 3 ± 1 | ↓ 62.5% |
Experimental Protocols
This section provides detailed methodologies for inducing OAB in rats and performing urodynamic assessments.
Protocol 1: Cyclophosphamide (CYP)-Induced Overactive Bladder in Rats
-
Animal Preparation: Use female Sprague-Dawley rats (200-250g). House them in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Model Induction: Administer a single intraperitoneal (i.p.) injection of cyclophosphamide at a dose of 150-200 mg/kg.[1][19] Control animals receive a corresponding volume of sterile saline. The OAB phenotype typically develops within 48 hours. For a chronic model, repeated lower doses of CYP (e.g., 40 mg/kg every 3 days for 3 injections) can be used.[2][3]
-
Confirmation of OAB: Perform urodynamic testing 48 hours after the single CYP injection to confirm the development of OAB, characterized by decreased bladder capacity, shortened intercontraction intervals, and increased micturition pressure.[1][19]
-
This compound Testing: Administer this compound (e.g., 1-10 mg/kg, p.o. or i.v.) to the CYP-treated rats.[13][15] Perform urodynamic assessments at specified time points after drug administration to evaluate its efficacy.
Protocol 2: Protamine Sulfate (PS) and Potassium Chloride (KCl)-Induced Overactive Bladder in Rats
-
Animal Preparation: Use female Sprague-Dawley rats (200-250g). Anesthetize the rats and implant a bladder catheter for intravesical instillation and pressure monitoring.
-
Model Induction:
-
Infuse the bladder with a solution of protamine sulfate (10 mg/ml in saline) for 30 minutes to disrupt the urothelial glycosaminoglycan (GAG) layer.
-
Following the PS infusion, empty the bladder and then infuse a solution of potassium chloride (100-300 mM in saline) to induce bladder hyperactivity.
-
-
Urodynamic Assessment: Continuously monitor bladder pressure during the KCl infusion. The development of OAB is characterized by a significant decrease in the intercontraction interval and an increase in non-voiding contractions.
-
This compound Testing: After establishing a stable OAB phenotype, administer this compound and continue urodynamic monitoring to assess its effects on bladder function.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to OAB and this compound's mechanism of action.
Caption: Signaling pathways in overactive bladder and the mechanism of action of this compound.
Caption: Experimental workflow for testing this compound in rodent models of overactive bladder.
References
- 1. Urodynamic investigation of cyclophosphamide-induced overactive bladder in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats [frontiersin.org]
- 4. journals.plos.org [journals.plos.org]
- 5. Anesthetic protocols for urodynamic studies of the lower urinary tract in small rodents—A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diurnal Variation in Urodynamics of Rat | PLOS One [journals.plos.org]
- 7. Rodent models for urodynamic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. This compound: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Urodynamic effects of this compound and tolterodine in conscious and anesthetized rats under different cystometrographic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Muro-Neuro-Urodynamics; a Review of the Functional Assessment of Mouse Lower Urinary Tract Function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mednexus.org [mednexus.org]
- 18. researchgate.net [researchgate.net]
- 19. Electroacupuncture improves cyclophosphamide-induced bladder overactivity by reducing mechanotransduction in the rat urothelium - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating the impact of the N-desethyloxybutynin metabolite in experimental designs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the active metabolite, N-desethyloxybutynin, in experimental designs.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results in functional assays (e.g., bladder strip contractions). | Presence of active N-desethylthis compound metabolite confounding the effects of the parent drug, this compound. | 1. Inhibit Metabolite Formation: Pre-treat your in vitro system (e.g., liver microsomes, hepatocytes) with a CYP3A4 inhibitor like ketoconazole (B1673606) to prevent the conversion of this compound to N-desethylthis compound. 2. Use a System Lacking Metabolic Activity: Employ cell lines that do not express CYP3A4 or use purified receptor preparations. 3. Direct Comparison: Synthesize or purchase N-desethylthis compound and test it in parallel with this compound to delineate their individual effects. |
| Observed pharmacological effect is greater than anticipated based on this compound's known potency. | The N-desethylthis compound metabolite has a similar or even greater potency at certain muscarinic receptors compared to this compound. | 1. Quantify Metabolite Levels: Use LC-MS/MS to determine the concentration of both this compound and N-desethylthis compound in your experimental system. 2. Consult Binding Affinity Data: Refer to the quantitative data table below to compare the binding affinities of both compounds for relevant receptor subtypes. |
| Difficulty replicating in vivo side effects (e.g., dry mouth) in in vitro models. | N-desethylthis compound has a higher affinity for muscarinic receptors in the parotid gland compared to the bladder, and this tissue-specific effect can be challenging to model. | 1. Use Tissue-Specific Assays: Compare the effects of both compounds on isolated human detrusor muscle and parotid gland tissue to investigate tissue selectivity. 2. Consider In Vivo Models: If ethically and practically feasible, utilize animal models to better understand the systemic effects and side effect profiles of both the parent drug and its metabolite. |
| Ineffective inhibition of N-desethylthis compound formation using a CYP3A4 inhibitor. | 1. Incorrect Inhibitor Concentration: The concentration of the CYP3A4 inhibitor may be too low. 2. Inhibitor Degradation: The inhibitor may have degraded over time. 3. High Substrate Concentration: The concentration of this compound may be too high, leading to substrate competition. | 1. Optimize Inhibitor Concentration: Perform a concentration-response curve for the CYP3A4 inhibitor to determine the optimal concentration for your system. 2. Use Fresh Inhibitor: Prepare fresh solutions of the CYP3A4 inhibitor for each experiment. 3. Adjust Substrate Concentration: Lower the concentration of this compound to a level that can be effectively inhibited. |
Frequently Asked Questions (FAQs)
Q1: What is N-desethylthis compound and why is it a concern in my experiments?
A1: N-desethylthis compound is the primary active metabolite of this compound, an antimuscarinic agent used to treat overactive bladder. It is formed in the liver and gut wall primarily by the cytochrome P450 enzyme, CYP3A4. This metabolite is a concern because it is also pharmacologically active, exhibiting a similar or even greater affinity for muscarinic receptors than the parent drug, this compound. The presence of N-desethylthis compound can, therefore, confound experimental results, making it difficult to attribute observed effects solely to this compound.
Q2: How can I prevent the formation of N-desethylthis compound in my in vitro experiments?
A2: To prevent the formation of N-desethylthis compound, you can inhibit the activity of the CYP3A4 enzyme. This can be achieved by pre-incubating your in vitro system (such as human liver microsomes or hepatocytes) with a known CYP3A4 inhibitor, like ketoconazole, before adding this compound. This will block the metabolic conversion of the parent drug to its metabolite. For a detailed method, refer to the Experimental Protocols section.
Q3: What are the key differences in the pharmacological profile of this compound and N-desethylthis compound?
A3: Both this compound and N-desethylthis compound are non-selective muscarinic receptor antagonists. However, N-desethylthis compound has been shown to be more potent than this compound in binding to certain muscarinic receptor subtypes, particularly M1 and M3. Notably, N-desethylthis compound has a significantly higher binding affinity for muscarinic receptors in the parotid gland compared to the bladder, which is thought to contribute to the side effect of dry mouth observed with oral this compound administration.
Q4: Where can I obtain N-desethylthis compound for my experiments?
A4: N-desethylthis compound is not as commonly available as its parent drug. You may need to either have it custom synthesized by a chemical synthesis company or check with specialized chemical suppliers that provide drug metabolites for research purposes.
Q5: What experimental systems are most appropriate for studying the distinct effects of this compound and its metabolite?
A5: To differentiate the effects of this compound and N-desethylthis compound, it is best to use experimental systems with well-defined metabolic activity. These include:
-
Metabolically incompetent systems: Cell lines that do not express CYP3A4 or preparations of purified muscarinic receptors. In these systems, you can directly compare the effects of exogenously applied this compound and N-desethylthis compound.
-
Metabolically competent systems with inhibition: Primary hepatocytes or liver microsomes where CYP3A4 activity has been blocked by a specific inhibitor. This allows you to study the effects of this compound in the absence of its metabolite.
-
In vivo studies with different administration routes: Transdermal administration of this compound results in lower plasma levels of N-desethylthis compound compared to oral administration. Comparing the effects of different routes of administration in animal models can provide insights into the relative contributions of the parent drug and metabolite to the overall pharmacological effect.
Quantitative Data
The following tables summarize the comparative binding affinities of this compound and its N-desethylthis compound metabolite at human muscarinic receptors.
Table 1: Muscarinic Receptor Binding Affinities (pKi)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| This compound | ~8.2 | ~7.4 | ~8.2 | ~8.1 | ~7.6 |
| N-desethylthis compound | ~8.8 | ~7.6 | ~8.7 | ~8.5 | ~7.8 |
Data compiled from multiple sources. pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Comparative Potency in Human Detrusor and Parotid Gland (pKi)
| Compound | Detrusor Muscle | Parotid Gland |
| This compound | 8.2 | 8.5 |
| N-desethylthis compound | 8.2 | 8.7 |
Data from Waldeck K, et al. (1997). These data highlight the higher affinity of the metabolite for the parotid gland, a factor linked to dry mouth.
Experimental Protocols
Protocol 1: Inhibition of N-desethylthis compound Formation in Human Liver Microsomes
Objective: To assess the pharmacological effect of this compound in the absence of its metabolite, N-desethylthis compound.
Materials:
-
Human Liver Microsomes (HLM)
-
This compound
-
Ketoconazole (CYP3A4 inhibitor)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
LC-MS/MS system for analysis
Procedure:
-
Thaw HLM on ice.
-
Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) in phosphate buffer.
-
Add ketoconazole to the reaction mixture at a final concentration of 1 µM.
-
Pre-incubate the mixture for 10 minutes at 37°C to allow for the inhibition of CYP3A4.
-
Initiate the metabolic reaction by adding this compound (e.g., at a final concentration of 10 µM) and the NADPH regenerating system.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant.
-
Analyze the supernatant by LC-MS/MS to confirm the absence or significant reduction of N-desethylthis compound.
-
The remaining reaction mixture can be used in functional assays, or parallel experiments can be run for functional readouts.
Protocol 2: Direct Comparison of this compound and N-desethylthis compound in a Functional Assay (Isolated Tissue Bath)
Objective: To directly compare the potency of this compound and N-desethylthis compound on smooth muscle contraction.
Materials:
-
Isolated tissue preparation (e.g., guinea pig or human bladder strips)
-
Krebs-Henseleit solution
-
Carbachol (B1668302) (a muscarinic agonist)
-
This compound
-
N-desethylthis compound
-
Isolated tissue bath system with force transducer
Procedure:
-
Mount the isolated bladder strips in the tissue baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate under a resting tension of 1 g for at least 60 minutes.
-
Induce a stable contraction with a submaximal concentration of carbachol (e.g., 1 µM).
-
Once a stable plateau is reached, add cumulative concentrations of either this compound or N-desethylthis compound to the bath.
-
Record the relaxation of the tissue at each concentration.
-
Generate concentration-response curves for both compounds.
-
Calculate the pA2 values to compare the potencies of this compound and N-desethylthis compound as competitive antagonists. A higher pA2 value indicates greater potency.
Mandatory Visualizations
Caption: Metabolic conversion of this compound and antagonism at the M3 muscarinic receptor.
Caption: Workflow for comparing the effects of this compound and its metabolite.
Enhancing the transdermal absorption of Oxybutynin in formulation studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the transdermal absorption of Oxybutynin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during formulation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in enhancing the transdermal delivery of this compound?
The primary challenge in transdermal delivery is overcoming the skin's barrier, primarily the stratum corneum.[1][2] For this compound, a lipophilic drug, formulation strategies must be optimized to improve its partitioning and diffusion through this layer.[3] Key challenges include:
-
Low Permeation Efficiency: Commercial formulations often exhibit low permeation, leading to a need for enhancement strategies.[4]
-
Skin Irritation: A common issue with transdermal patches and enhancers, which can lead to discontinuation of use.[3][4][5]
-
Formulation Stability: Issues such as drug crystallization within the patch matrix can affect drug release and absorption.[6]
-
Adhesion and Wearability: Ensuring the patch adheres properly for the intended duration without causing discomfort is crucial for effective delivery.[7][8]
-
Patient Variability: Differences in skin permeability among individuals can lead to inconsistent drug absorption.[9]
Q2: What are the most effective strategies to enhance the transdermal absorption of this compound?
Several strategies can be employed, broadly categorized as chemical and physical enhancement techniques, as well as advanced formulation approaches.
-
Chemical Enhancers: These compounds reversibly disrupt the stratum corneum's barrier function. Examples include fatty acids, terpenes, and solvents like propylene (B89431) glycol.[1][10] The choice of enhancer should be carefully considered to balance efficacy and potential for skin irritation.
-
Physical Enhancement Techniques: These methods use external energy to increase skin permeability.[1][11][12] Common techniques include:
-
Microneedles: Create microscopic channels in the skin for drug delivery.[11][12]
-
Iontophoresis: Uses a small electric current to drive charged drug molecules across the skin.[11][12][13]
-
Sonophoresis: Employs ultrasound to permeabilize the skin.[11][12]
-
Electroporation: Applies short, high-voltage pulses to create transient pores in the stratum corneum.[13]
-
-
Advanced Formulation Approaches:
-
Nanosuspensions and Nanoemulgels: Reducing the particle size of this compound to the nanoscale can significantly increase its permeation.[4][14] Nanosuspension gels have been shown to enhance permeation by approximately four-fold compared to coarse suspensions.[4]
-
Occlusive Formulations: Creating an occlusive layer on the skin with a patch or film can increase skin hydration and subsequent drug absorption.[6][15]
-
Q3: How does the vehicle or formulation base impact this compound permeation?
The vehicle plays a critical role in drug solubility, thermodynamic activity, and partitioning into the skin.
-
Solubility and Saturation: Maintaining this compound in a solubilized state within the formulation is crucial for effective permeation.[16] The degree of saturation of the drug in the vehicle can directly influence the permeation rate.[16]
-
Lipophilicity: As a lipophilic drug, this compound is well-suited for transdermal delivery.[3] The vehicle should be selected to optimize its solubility and diffusion through the cutaneous layers.[3]
-
Enhancer Compatibility: The vehicle must be compatible with any permeation enhancers used to ensure a stable and effective formulation.
Troubleshooting Guides
Issue 1: Low or Inconsistent In Vitro Skin Permeation Results
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Improper Franz Diffusion Cell Setup | Ensure the membrane is properly mounted without wrinkles or air bubbles between the membrane and the receptor medium.[17][18] Check for leaks in the cell assembly. |
| Inadequate Sink Conditions | The concentration of this compound in the receptor medium should not exceed 10% of its saturation solubility.[14] Consider increasing the volume of the receptor medium, increasing the sampling frequency, or adding a solubilizing agent like Tween 80 to the receptor fluid.[14] |
| Membrane Integrity Issues | Verify the integrity of the skin membrane before and after the experiment. For synthetic membranes, ensure they are appropriate for the lipophilicity of this compound. |
| Drug Crystallization in Formulation | Examine the formulation under a microscope for any signs of crystallization.[6] If observed, consider adding crystallization inhibitors or modifying the polymer matrix.[6] |
| Incorrect Analytical Method | Validate the analytical method (e.g., HPLC, spectrofluorimetry) for accuracy, precision, and linearity in the expected concentration range.[19][20] Ensure complete extraction of this compound from the receptor medium during sample preparation.[14] |
Issue 2: High Inter-Subject Variability in In Vivo Studies
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Differences in Skin Permeability | Stratify subjects based on baseline skin characteristics if possible. Ensure consistent application site and technique across all subjects.[9] |
| Patch Adhesion Problems | Evaluate the adhesive properties of the patch. Poor adhesion can lead to variable drug delivery.[7][8] Instruct subjects on proper patch application and care.[21][22] |
| Metabolic Differences | While transdermal delivery avoids first-pass metabolism, some cutaneous metabolism can occur.[23][24] Consider this as a potential source of variability. |
| Inconsistent Patch Application | Provide clear instructions to subjects on where and how to apply the patch, emphasizing the importance of rotating application sites.[21][22] |
Issue 3: Skin Irritation or Sensitization Observed
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Irritating Excipients | Screen all formulation components (drug, adhesive, permeation enhancers) for their potential to cause skin irritation.[3][9] |
| Occlusive Nature of the Patch | The occlusive effect of the patch can sometimes lead to irritation.[3] Evaluate less occlusive backing materials or alternative delivery systems like gels. |
| High Concentration of Permeation Enhancer | Optimize the concentration of the chemical enhancer to the minimum effective level to reduce the risk of irritation. |
| Mechanical Irritation from Adhesive | Select a skin-friendly adhesive that provides adequate adhesion without causing mechanical stress or damage upon removal.[8][25] |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the key steps for assessing the permeation of this compound from a novel formulation through an appropriate skin model.
1. Membrane Preparation:
- Use excised human or animal skin (e.g., rabbit ear skin) or a validated synthetic membrane.[15][17]
- If using skin, carefully remove subcutaneous fat and dermis to a consistent thickness.
- Hydrate the skin membrane in phosphate-buffered saline (PBS, pH 7.4) for at least 30 minutes before mounting.[26]
2. Franz Diffusion Cell Assembly:
- Degas the receptor medium (PBS, pH 7.4, with a solubilizing agent like Tween 80 if needed to maintain sink conditions) to prevent air bubble formation.[14][17]
- Fill the receptor chamber with the receptor medium, ensuring no bubbles are trapped.[18]
- Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor compartment.[17]
- Clamp the chambers together securely.
3. Experiment Execution:
- Maintain the temperature of the receptor medium at 32°C to mimic physiological skin temperature.[17]
- Apply a precise amount of the this compound formulation to the surface of the membrane in the donor chamber.
- At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.[14]
- Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.[17]
4. Sample Analysis:
- Quantify the concentration of this compound in the collected samples using a validated analytical method such as HPLC or spectrofluorimetry.[19][20]
5. Data Analysis:
- Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) over time.
- Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the HPLC analysis of this compound in samples from permeation studies.
1. Chromatographic Conditions:
- Column: A C18 column is commonly used.[27]
- Mobile Phase: A mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727), acetonitrile).[20][27] The exact ratio should be optimized for good peak separation and shape.
- Flow Rate: Typically around 1.0 mL/min.[28]
- Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 203 nm or 220 nm).[19][20]
- Injection Volume: Typically 20 µL.
2. Standard Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
- Prepare a series of calibration standards by diluting the stock solution with the receptor medium to cover the expected concentration range of the samples.
3. Sample Preparation:
- Samples collected from the Franz diffusion cells may be directly injected if the concentration is within the calibration range and the receptor medium is compatible with the mobile phase.
- If necessary, perform a liquid-liquid extraction or solid-phase extraction to concentrate the sample and remove interfering substances.
4. Analysis and Quantification:
- Inject the standards and samples into the HPLC system.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
Table 1: Comparison of In Vitro Permeation Parameters for Different this compound Formulations
| Formulation | Steady-State Flux (Jss) (μg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Lag Time (h) |
| Control (Simple Gel) | Insert Data | Insert Data | Insert Data |
| Formulation A (with Chemical Enhancer) | Insert Data | Insert Data | Insert Data |
| Formulation B (Nanosuspension Gel) | Insert Data | Insert Data | Insert Data |
| Formulation C (with Microneedle Pre-treatment) | Insert Data | Insert Data | Insert Data |
Visualizations
Caption: Workflow for In Vitro Skin Permeation Studies.
Caption: Troubleshooting Logic for Low Permeation Results.
References
- 1. permegear.com [permegear.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. The Evolution of Transdermal/Topical Overactive Bladder Therapy and Its Benefits Over Oral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound nanosuspension gel for enhanced transdermal treatment for overactive bladder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Management of Overactive Bladder With Transdermal this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. strouse.com [strouse.com]
- 8. strouse.com [strouse.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How physical techniques improve the transdermal permeation of therapeutics: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancements in transdermal drug delivery: A comprehensive review of physical penetration enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transdermal Drug Delivery Systems: A Focused Review of the Physical Methods of Permeation Enhancement [apb.tbzmed.ac.ir]
- 14. Frontiers | this compound-Nanoemulgel Formulation as a Successful Skin Permeation Strategy: In-vitro and ex-vivo Evaluation [frontiersin.org]
- 15. New transdermal bioadhesive film containing this compound: In vitro permeation across rabbit ear skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound permeation in skin: the influence of drug and solvent activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. alterlab.co.id [alterlab.co.id]
- 18. norlab.com [norlab.com]
- 19. rjpbcs.com [rjpbcs.com]
- 20. Rapid and selective UV spectrophotometric and RP-HPLC methods for dissolution studies of this compound immediate-release and controlled-release formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound Transdermal Patch: MedlinePlus Drug Information [medlineplus.gov]
- 22. drugs.com [drugs.com]
- 23. dermatologypaper.com [dermatologypaper.com]
- 24. scielo.br [scielo.br]
- 25. youtube.com [youtube.com]
- 26. fda.gov [fda.gov]
- 27. researchgate.net [researchgate.net]
- 28. ijpba.info [ijpba.info]
Technical Support Center: Predicting Clinical Efficacy of Oxybutynin Analogs with In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and performing appropriate in vitro assays to predict the clinical efficacy of Oxybutynin analogs. The content is structured to offer practical guidance through troubleshooting guides and frequently asked questions (FAQs), detailed experimental protocols, and comparative data analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary in vitro assays for predicting the clinical efficacy of this compound analogs?
A1: The primary in vitro assays focus on characterizing the interaction of the compounds with muscarinic acetylcholine (B1216132) receptors (mAChRs), the main targets of this compound. These assays include:
-
Radioligand Binding Assays: To determine the affinity of the analogs for the M1, M2, and M3 muscarinic receptor subtypes.
-
Isolated Tissue Functional Assays: To measure the antagonist potency of the analogs on tissues expressing specific muscarinic receptor subtypes, providing insights into their functional effects.
-
Intracellular Calcium Imaging Assays: To assess the ability of the analogs to block agonist-induced increases in intracellular calcium, a key downstream signaling event of M1 and M3 receptor activation.
Q2: Why is it important to test on M1, M2, and M3 receptor subtypes?
A2: this compound's therapeutic effect on overactive bladder is primarily mediated by its antagonist activity at M3 receptors on the detrusor muscle, leading to muscle relaxation.[1][2] However, its anticholinergic side effects, such as dry mouth, are also linked to M3 receptor blockade in the salivary glands.[1] M1 receptor antagonism can lead to central nervous system (CNS) side effects like cognitive impairment, while M2 receptor antagonism can affect cardiac function.[3] Therefore, profiling analogs against all three subtypes is crucial for predicting both efficacy and potential side effects.
Q3: What is the significance of the active metabolite, N-desethylthis compound (DEO)?
A3: this compound is extensively metabolized to N-desethylthis compound (DEO) in the liver.[1] DEO is an active metabolite with significant antimuscarinic activity and is believed to contribute to both the therapeutic effects and the side effects of this compound, particularly dry mouth.[1][4] Therefore, it is essential to characterize the in vitro activity of DEO and its analogs alongside the parent compounds.
Q4: How do pKi, pA2, and IC50 values relate to clinical efficacy?
A4:
-
pKi (negative logarithm of the inhibition constant): Indicates the affinity of a compound for a receptor. A higher pKi value signifies a higher binding affinity.
-
pA2 (negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response): Represents the potency of a competitive antagonist in a functional assay. A higher pA2 value indicates greater potency.[4][5]
-
IC50 (half-maximal inhibitory concentration): Measures the concentration of a compound required to inhibit a specific biological process by 50%.
Generally, potent M3 antagonism (high pA2) is desired for efficacy in treating overactive bladder. High affinity for M3 receptors (high pKi) is also a key indicator. Comparing these values for M1 and M2 receptors helps in predicting the side effect profile.
Troubleshooting Guides
Radioligand Binding Assays
| Issue | Possible Cause | Solution |
| High non-specific binding | 1. Radioligand concentration is too high.2. Insufficient washing.3. Filter binding of the radioligand. | 1. Use a radioligand concentration at or below its Kd.2. Increase the volume and number of washes with ice-cold buffer.3. Pre-soak filters in a blocking agent (e.g., polyethyleneimine). |
| Low specific binding | 1. Low receptor density in the tissue/cell preparation.2. Degraded radioligand or receptor.3. Incorrect buffer composition or pH. | 1. Use a tissue/cell line known to express high levels of the target receptor.2. Use fresh radioligand and prepare membranes on the day of the experiment.3. Ensure buffer components and pH are optimal for receptor binding. |
| Inconsistent results between experiments | 1. Variability in membrane preparation.2. Pipetting errors.3. Inconsistent incubation times or temperatures. | 1. Standardize the membrane preparation protocol.2. Use calibrated pipettes and careful pipetting techniques.3. Ensure precise control of incubation time and temperature. |
Isolated Tissue Functional Assays
| Issue | Possible Cause | Solution |
| Tissue not responding to agonist | 1. Tissue damage during dissection.2. Incorrect buffer composition (e.g., lack of glucose).3. Desensitization of receptors. | 1. Handle tissue gently during preparation.2. Ensure the physiological salt solution is correctly prepared and oxygenated.3. Allow for a sufficient equilibration period and avoid prolonged exposure to high agonist concentrations. |
| High variability in tissue response | 1. Biological variability between animals.2. Inconsistent tissue mounting and tension.3. Temperature fluctuations in the organ bath. | 1. Use a larger number of animals to account for biological variation.2. Ensure consistent tissue size and apply the same initial tension to all preparations.3. Maintain a constant and accurate temperature in the organ bath. |
| Antagonist does not produce a parallel rightward shift in the concentration-response curve | 1. The antagonist may not be competitive.2. Insufficient antagonist incubation time.3. Antagonist degradation. | 1. Consider if the antagonist has a non-competitive or insurmountable mechanism of action.2. Increase the incubation time to ensure equilibrium is reached.3. Prepare fresh antagonist solutions for each experiment. |
Data Presentation
Table 1: Antimuscarinic Activity of this compound, its Metabolite, and their Enantiomers
| Compound | Receptor Subtype | pA2 Value | pKi Value | Reference(s) |
| (R,S)-Oxybutynin | M3 (guinea pig bladder) | 8.91 | - | [5] |
| M2 (guinea pig atria) | - | - | ||
| Detrusor (human) | 7.8 | 8.2 | [4] | |
| Parotid Gland (human) | - | 8.5 | [4] | |
| (R)-Oxybutynin | M1 (rabbit vas deferens) | - | - | [3] |
| M3 (guinea pig bladder) | 8.80 | - | [5] | |
| (S)-Oxybutynin | M3 (guinea pig bladder) | 7.09 | - | [5] |
| (R,S)-N-desethylthis compound | M3 (guinea pig bladder) | 8.55 | - | [5] |
| Detrusor (human) | 7.6 | 8.2 | [4] | |
| Parotid Gland (human) | - | 8.7 | [4] | |
| (R)-N-desethylthis compound | M3 (guinea pig bladder) | 9.04 | - | [5] |
| (S)-N-desethylthis compound | M3 (guinea pig bladder) | 7.31 | - | [5] |
Table 2: Antispasmodic Activity of this compound and its Analogs
| Compound | IC50 (µM) for Potassium-Induced Contraction (Guinea Pig Bladder) | Reference(s) |
| (R,S)-Oxybutynin | 2.22 - 5.68 | [5] |
| (R)-Oxybutynin | 2.22 - 5.68 | [5] |
| (S)-Oxybutynin | 2.22 - 5.68 | [5] |
| (R,S)-N-desethylthis compound | 2.22 - 5.68 | [5] |
| (R)-N-desethylthis compound | 2.22 - 5.68 | [5] |
| (S)-N-desethylthis compound | 2.22 - 5.68 | [5] |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the affinity (Ki) of this compound analogs for M1, M2, and M3 muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the desired muscarinic receptor subtype (e.g., CHO or HEK293 cells transfected with human M1, M2, or M3 receptors) in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.
-
Total Binding: Add a specific radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB) at a concentration close to its Kd.
-
Non-specific Binding: Add the radioligand and a high concentration of a non-labeled universal muscarinic antagonist (e.g., atropine).
-
Competition Binding: Add the radioligand and varying concentrations of the this compound analog.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting and Data Analysis:
-
Place the filters in scintillation vials with scintillation fluid and measure radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Isolated Tissue Functional Assay for M3 Receptor Antagonism
Objective: To determine the functional potency (pA2) of this compound analogs as M3 receptor antagonists.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect the urinary bladder.
-
Cut the bladder into longitudinal strips and mount them in an organ bath containing oxygenated physiological salt solution at 37°C.
-
-
Equilibration:
-
Allow the tissue strips to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular washing.
-
-
Agonist Concentration-Response Curve (Control):
-
Generate a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) to establish a baseline.
-
-
Antagonist Incubation:
-
Wash the tissue and allow it to return to baseline.
-
Add a known concentration of the this compound analog to the organ bath and incubate for a predetermined time (e.g., 30-60 minutes).
-
-
Agonist Concentration-Response Curve (in the presence of antagonist):
-
Repeat the cumulative addition of the agonist to generate a second concentration-response curve.
-
-
Data Analysis:
-
Plot the contractile response against the logarithm of the agonist concentration.
-
Determine the Schild regression to calculate the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist concentration-response curve. A pA2 value is a measure of the potency of a competitive antagonist.[4][5]
-
Intracellular Calcium Imaging Assay
Objective: To assess the ability of this compound analogs to inhibit M1/M3 receptor-mediated intracellular calcium mobilization.
Methodology:
-
Cell Culture and Dye Loading:
-
Culture cells expressing the target muscarinic receptor (e.g., CHO-M1 or CHO-M3 cells) on glass-bottom dishes.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Baseline Fluorescence Measurement:
-
Wash the cells to remove excess dye and place the dish on the stage of a fluorescence microscope.
-
Record the baseline fluorescence intensity.
-
-
Agonist Stimulation and Antagonist Inhibition:
-
Pre-incubate a set of cells with varying concentrations of the this compound analog.
-
Stimulate the cells with a muscarinic agonist (e.g., carbachol) and record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the peak fluorescence intensity in response to the agonist in the presence and absence of the antagonist.
-
Calculate the IC50 value for the inhibition of the agonist-induced calcium response by the this compound analog.
-
Visualizations
Caption: M1/M3 Muscarinic Receptor Signaling Pathway.
Caption: M2 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vitro Evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomers of this compound: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of this compound and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the antimuscarinic and antispasmodic actions of racemic this compound and desethylthis compound and their enantiomers with those of racemic terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of Oxybutynin and Tolterodine on Bladder Contractility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vitro effects of Oxybutynin and Tolterodine on bladder contractility. The information presented is based on published experimental data and is intended to assist researchers and professionals in the fields of urology, pharmacology, and drug development in understanding the pharmacological profiles of these two widely used antimuscarinic agents for the treatment of overactive bladder (OAB).
Introduction
This compound and Tolterodine are cornerstone medications for managing OAB symptoms, primarily acting as competitive antagonists at muscarinic acetylcholine (B1216132) receptors in the detrusor muscle of the bladder. Their therapeutic effect stems from the inhibition of involuntary bladder contractions, thereby increasing bladder capacity and reducing urinary urgency and frequency. While both drugs share a common mechanism of action, they exhibit distinct pharmacological properties, including differences in receptor selectivity and potency, which can influence their efficacy and side-effect profiles. This guide delves into the in vitro experimental data to provide a direct comparison of their effects on bladder smooth muscle contractility.
Data Presentation
The following tables summarize the quantitative data from in vitro studies, comparing the binding affinities and functional inhibitory potencies of this compound and Tolterodine on bladder tissue.
Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)
| Compound | Guinea Pig Bladder | Human Bladder | M2 Receptor (Human, expressed in CHO cells) | M3 Receptor (Human, expressed in CHO cells) | Reference |
| This compound | - | 8.2 | 6.7 | 0.67 | [1] |
| Tolterodine | 2.7 | 3.3 | - | - |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Inhibitory Potency against Carbachol-Induced Contractions (pA2 values)
| Compound | Guinea Pig Bladder | Human Bladder | Reference |
| This compound | 8.91 | 7.8 | [1][2] |
| Tolterodine | - | 8.70 - 9.11 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Table 3: Inhibitory Concentration (IC50) against a-adrenoceptor agonist-induced Contractions
| Compound | Guinea Pig Bladder (Potassium-induced contraction) | Reference |
| This compound | 2.22 - 5.68 µM | [2] |
| Tolterodine | Not Available |
IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Signaling Pathways
The contraction of the bladder detrusor muscle is primarily mediated by the activation of M3 muscarinic receptors, with M2 receptors playing a modulatory role. The following diagrams illustrate the key signaling pathways involved and the points of intervention for this compound and Tolterodine.
Caption: Muscarinic receptor signaling pathways in bladder smooth muscle and points of antagonism by this compound and Tolterodine.
Experimental Protocols
The following section details the methodologies for key in vitro experiments used to characterize and compare the effects of this compound and Tolterodine on bladder contractility.
Isolated Bladder Strip Preparation and Contractility Assay
This protocol outlines the fundamental steps for preparing isolated bladder tissue and measuring its contractile response to pharmacological agents.
Caption: General workflow for an in vitro bladder strip contractility experiment.
Detailed Steps:
-
Tissue Procurement: Bladder tissue is obtained from euthanized laboratory animals (e.g., guinea pigs, rats) or from human patients undergoing cystectomy, following ethical guidelines.
-
Dissection and Preparation: The bladder is immediately placed in cold, oxygenated Krebs-Henseleit solution. The detrusor muscle is carefully dissected free from the urothelium and surrounding connective tissue. Longitudinal strips of the detrusor muscle (typically 2-3 mm wide and 8-10 mm long) are prepared.
-
Mounting: The muscle strips are mounted vertically in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
Equilibration: The strips are allowed to equilibrate for a period of 60 to 90 minutes under a resting tension (e.g., 1 gram). During this time, the bathing solution is changed periodically.
-
Induction of Contraction: A contractile agonist, most commonly the muscarinic receptor agonist carbachol, is added to the organ bath in a cumulative or non-cumulative manner to establish a concentration-response curve. Alternatively, contractions can be induced by high potassium chloride (KCl) solution or by electrical field stimulation (EFS).
-
Antagonist Application: After washing out the agonist and allowing the tissue to return to baseline, a specific concentration of the antagonist (this compound or Tolterodine) is added to the bath and incubated for a predetermined period (e.g., 30-60 minutes).
-
Measurement of Inhibition: The concentration-response curve to the agonist is then repeated in the presence of the antagonist. The degree of inhibition of the contractile response is measured.
-
Data Analysis: The data are analyzed to determine the antagonist's potency, often expressed as the pA2 value (for competitive antagonists) or the IC50 value (the concentration of the antagonist that produces 50% inhibition of the maximal agonist-induced contraction). A Schild analysis can be performed to determine if the antagonism is competitive.[3]
Muscarinic Receptor Binding Assay
This protocol describes the method used to determine the binding affinity of this compound and Tolterodine to muscarinic receptors in bladder tissue.
-
Membrane Preparation: Bladder tissue is homogenized in a cold buffer solution. The homogenate is then centrifuged at a low speed to remove cellular debris. The resulting supernatant is centrifuged at a high speed to pellet the cell membranes, which contain the muscarinic receptors.
-
Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand that specifically binds to muscarinic receptors (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
Competition Assay: To determine the binding affinity of the test compounds (this compound or Tolterodine), the membranes are incubated with the radioligand in the presence of increasing concentrations of the unlabeled drug.
-
Separation and Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound ligand, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Discussion of In Vitro Findings
The in vitro data presented in this guide highlight key differences in the pharmacological profiles of this compound and Tolterodine.
Receptor Binding Affinity and Selectivity:
Both this compound and Tolterodine demonstrate high affinity for muscarinic receptors in the bladder.[1] However, studies on cloned human muscarinic receptor subtypes have shown that this compound exhibits a higher affinity for M3 receptors compared to M2 receptors, suggesting a degree of M3 selectivity.[4] In contrast, Tolterodine is considered a non-selective muscarinic antagonist. This difference in receptor selectivity may have clinical implications, as the M3 receptor is the primary mediator of detrusor contraction, while M2 receptors are more abundant and may be involved in modulating contractility and have roles in other tissues, potentially contributing to side effects.
Functional Antagonism of Bladder Contraction:
Spasmolytic Activity:
In addition to its antimuscarinic properties, this compound has been shown to possess direct spasmolytic (muscle-relaxant) and local anesthetic effects, which may contribute to its overall therapeutic action.[5] These effects are observed at higher concentrations than those required for muscarinic receptor blockade and are thought to involve mechanisms such as calcium channel blockade.[6] The clinical significance of this additional mechanism of action is still a subject of research.
Conclusion
In vitro comparative analyses of this compound and Tolterodine reveal that both are potent antagonists of muscarinic receptors in the bladder, effectively inhibiting detrusor muscle contractility. Key differences lie in their receptor selectivity, with this compound showing a preference for M3 receptors over M2 receptors, while Tolterodine is non-selective. This compound also exhibits additional spasmolytic properties at higher concentrations. These in vitro findings provide a pharmacological basis for the clinical use of both drugs in the management of overactive bladder and can guide further research and development of novel therapies with improved efficacy and tolerability profiles.
References
- 1. Comparison of this compound and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the antimuscarinic and antispasmodic actions of racemic this compound and desethylthis compound and their enantiomers with those of racemic terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. This compound: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparative Review of this compound Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Depressant action of this compound on the contractility of intestinal and urinary tract smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Receptor Binding Affinity: Oxybutynin vs. Darifenacin
This guide provides a detailed comparison of the receptor binding affinities of Oxybutynin and Darifenacin, two prominent antimuscarinic agents. The information is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their binding profiles supported by experimental data.
Introduction
This compound and Darifenacin are anticholinergic drugs commonly used to treat overactive bladder (OAB).[1][2] They function by antagonizing muscarinic acetylcholine (B1216132) receptors (mAChRs), which are crucial in mediating bladder muscle contractions.[1][2] While both drugs target these receptors, their selectivity and affinity for the five muscarinic receptor subtypes (M1 to M5) differ, influencing their efficacy and side-effect profiles. Darifenacin is recognized as a selective M3 receptor antagonist, while this compound exhibits a more non-selective binding profile.[3][4]
Receptor Binding Affinity
The binding affinity of a drug to its receptor is a critical determinant of its potency. This is often quantified by the inhibition constant (Ki) or its logarithmic transformation (pKi), where a lower Ki or a higher pKi value indicates a higher binding affinity. The following table summarizes the comparative binding affinities of this compound and Darifenacin for human muscarinic receptor subtypes, as determined by in vitro radioligand binding assays.
| Receptor Subtype | This compound (pKi) | Darifenacin (pKi) | This compound (Ki, nM) | Darifenacin (Ki, nM) |
| M1 | 8.7 | 8.2 | 2.0 | 6.3 |
| M2 | 7.8 | 7.4 | 15.8 | 39.8 |
| M3 | 8.9 | 9.1 | 1.3 | 0.8 |
| M4 | 8.0 | 7.3 | 10.0 | 50.1 |
| M5 | 7.4 | 8.0 | 39.8 | 10.0 |
Data compiled from multiple sources.[4]
As the data indicates, Darifenacin demonstrates the highest affinity for the M3 receptor subtype, with a pKi of 9.1.[4] In contrast, this compound shows high affinity for both M1 and M3 receptors.[1][4] The selectivity of Darifenacin for the M3 receptor is up to 59-fold higher compared to other muscarinic subtypes.[3][5]
Experimental Protocols
The binding affinity data presented above is typically generated using competitive radioligand binding assays. Below is a generalized protocol for such an experiment.
Objective: To determine the binding affinities (Ki) of this compound and Darifenacin for muscarinic receptor subtypes.
Materials:
-
Cell membranes from cell lines stably expressing individual human muscarinic receptor subtypes (e.g., CHO-K1 cells).[4]
-
Radioligand: A substance that binds to the receptor of interest and is labeled with a radioactive isotope, such as [N-methyl-3H]-scopolamine or [3H]quinuclidinyl benzylate ([3H]QNB).[4][6]
-
Unlabeled antagonists: this compound and Darifenacin.
-
Assay buffer (e.g., 20 mM HEPES buffer, pH 7.4).[4]
-
Filtration apparatus with glass fiber filters.[6]
-
Scintillation counter.[6]
Procedure:
-
Incubation: Cell membranes expressing a specific muscarinic receptor subtype are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (this compound or Darifenacin).[4][6]
-
Equilibrium: The mixture is incubated for a specific period (e.g., 2 hours at 37°C) to allow the binding to reach equilibrium.[6]
-
Separation: The bound radioligand is separated from the free (unbound) radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.[6]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[6]
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.[6]
-
Data Analysis: The data is used to generate competition curves, from which the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][6]
Signaling Pathways and Experimental Workflow
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium. The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.
Caption: Muscarinic Receptor Signaling Pathways.
The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the binding affinities of this compound and Darifenacin.
Caption: Experimental Workflow for Binding Assay.
Conclusion
References
- 1. This compound: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ics.org [ics.org]
- 5. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ics.org [ics.org]
Validating the selectivity of Oxybutynin for M3 over other muscarinic receptor subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Oxybutynin's binding affinity for the M3 muscarinic acetylcholine (B1216132) receptor (mAChR) subtype versus other muscarinic receptor subtypes. The following sections present quantitative experimental data, detailed methodologies for key assays, and visual diagrams of relevant signaling pathways and experimental workflows to validate the selectivity profile of this widely used anticholinergic agent.
Executive Summary
This compound is a non-selective muscarinic receptor antagonist utilized clinically for the management of overactive bladder. Its therapeutic efficacy is primarily attributed to the blockade of M3 receptors on the detrusor muscle, leading to muscle relaxation. However, its clinical application is often limited by anticholinergic side effects, such as dry mouth and cognitive impairment, which are associated with the blockade of other muscarinic receptor subtypes, particularly M1. The major active metabolite of this compound, N-desethylthis compound (DEO), exhibits a different binding profile and is a significant contributor to the overall pharmacological effect and side-effect profile. This guide demonstrates that while this compound has a higher affinity for M1 and M3 receptors, it is not highly selective for M3 over other subtypes. Furthermore, its metabolite, DEO, shows increased potency at M1 and M3 receptors, which may contribute to both therapeutic efficacy and adverse effects.
Quantitative Comparison of Binding Affinities
The selectivity of a compound is determined by comparing its binding affinity (Ki) for different receptor subtypes. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and its primary active metabolite, N-desethylthis compound (DEO), for the five human muscarinic receptor subtypes (M1-M5), as determined by radioligand binding assays.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M3 vs M2 Selectivity | M3 vs M1 Selectivity |
| This compound | Potent | Less Potent | Potent | Potent | Less Potent | ~10-fold[1] | Low |
| N-desethylthis compound (DEO) | More Potent than this compound | Less Potent | More Potent than this compound | Potent | Less Potent | High | Low |
Data compiled from studies on human cloned muscarinic receptors.[2][3] It is important to note that absolute Ki values can vary between studies based on experimental conditions.
Interpretation: The data indicates that both this compound and its metabolite DEO are potent antagonists at M1, M3, and M4 receptors, while showing lower potency at M2 and M5 subtypes.[2] Notably, this compound demonstrates approximately a 10-fold greater selectivity for M3 over M2 receptors.[1] However, its affinity for the M1 receptor is comparable to its M3 affinity, highlighting a lack of selectivity between these two subtypes. The metabolite DEO is more potent than the parent compound at M1 and M3 receptors, which could be a contributing factor to both the therapeutic effects and the anticholinergic side effects observed in patients.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the muscarinic receptor selectivity of compounds like this compound.
Radioligand Binding Assay
This assay measures the affinity of a drug for a specific receptor by competing with a radioactively labeled ligand that has a known high affinity for the receptor.
Objective: To determine the inhibition constant (Ki) of this compound and N-desethylthis compound for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human M1-M5 receptor subtypes.
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
Test compounds: this compound and N-desethylthis compound at various concentrations.
-
Binding buffer (e.g., Phosphate-buffered saline, pH 7.4).
-
Non-specific binding control: Atropine (a high concentration to saturate all receptors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membrane preparations, a fixed concentration of [³H]NMS, and varying concentrations of the test compound (this compound or DEO) in the binding buffer.
-
Equilibrium: Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The specific binding is calculated by subtracting the non-specific binding (wells with atropine) from the total binding (wells without the test compound). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Phosphoinositide Hydrolysis
This assay measures the functional consequence of receptor activation or blockade by quantifying the production of inositol (B14025) phosphates (IPs), which are second messengers generated upon the activation of Gq-coupled receptors like M1, M3, and M5.
Objective: To determine the functional antagonism of this compound on M3 receptor-mediated signaling.
Materials:
-
CHO-K1 cells expressing the human M3 receptor.
-
[³H]myo-inositol for labeling cellular phosphoinositides.
-
Agonist: Carbachol (B1668302) (a muscarinic receptor agonist).
-
Antagonist: this compound at various concentrations.
-
Lithium chloride (LiCl) to inhibit inositol monophosphatase and allow IPs to accumulate.
-
Dowex anion-exchange resin.
-
Scintillation counter.
Procedure:
-
Cell Culture and Labeling: Culture the M3-expressing cells and label them by incubating with [³H]myo-inositol for 24-48 hours. This incorporates the radiolabel into the cell membrane phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound in a buffer containing LiCl.
-
Stimulation: Add a fixed concentration of carbachol to stimulate the M3 receptors and incubate for a specific time (e.g., 30-60 minutes).
-
Extraction: Stop the reaction by adding an acid (e.g., perchloric acid) and extract the soluble inositol phosphates.
-
Separation: Separate the total [³H]inositol phosphates from free [³H]myo-inositol using Dowex anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the concentration of this compound against the amount of [³H]inositol phosphate (B84403) produced. The concentration of this compound that causes a 50% inhibition of the maximal response to carbachol is determined as the IC50 value.
Mandatory Visualizations
Signaling Pathways of Muscarinic Receptor Subtypes
Caption: Muscarinic Receptor Signaling Pathways.
Experimental Workflow for Radioligand Binding Assay
Caption: Radioligand Binding Assay Workflow.
References
- 1. This compound: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The preparation and human muscarinic receptor profiling of this compound and N-desethylthis compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Metabolism and Pharmacokinetic Profile of Oxybutynin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism and pharmacokinetic profile of Oxybutynin across different species, with a focus on humans, rats, and dogs. The information presented is collated from publicly available scientific literature and is intended to support research and drug development efforts.
Executive Summary
This compound, a widely used anticholinergic agent for the treatment of overactive bladder, exhibits significant species-specific differences in its metabolism and pharmacokinetic profile. In humans, this compound undergoes extensive first-pass metabolism, primarily mediated by CYP3A4, leading to the formation of a major active metabolite, N-desethylthis compound (DEO), and an inactive metabolite, phenylcyclohexylglycolic acid (PCGA). The high ratio of DEO to the parent drug after oral administration in humans is a key characteristic of its pharmacokinetic profile.
In contrast, available data for rats and dogs suggest a potentially different metabolic landscape. In these species, hydrolysis to the inactive metabolite PCGA appears to be a more dominant pathway, with some reports indicating undetectable levels of the parent drug and the active metabolite DEO in plasma after oral administration. This highlights a critical species difference that should be considered when extrapolating preclinical data to humans.
This guide summarizes the available quantitative pharmacokinetic data, outlines the metabolic pathways, and provides generalized experimental protocols to aid in the design and interpretation of cross-species studies of this compound.
Data Presentation: Pharmacokinetic Parameters of this compound and N-desethylthis compound
The following tables summarize the key pharmacokinetic parameters of this compound and its active metabolite, N-desethylthis compound (DEO), in humans, dogs, and rats. It is important to note that comprehensive and directly comparable data, particularly for oral administration in preclinical species, is limited in the public domain.
Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration in Humans
| Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | DEO/Oxybutynin AUC Ratio |
| Immediate-Release (IR) | 5 mg | ~8.0[1] | < 1[1][2] | ~16[1] | ~2-3[2] | ~4-10[3] |
| Extended-Release (ER) | 10 mg once daily | ~4.2[4] | ~6[4] | - | ~13[5] | ~4.3[6][7] |
Table 2: Pharmacokinetic Parameters of N-desethylthis compound (DEO) Following Oral Administration of this compound in Humans
| Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |
| Immediate-Release (IR) | 5 mg | - | - | - | - |
| Extended-Release (ER) | 10 mg once daily | - | - | - | ~12-13[5] |
Table 3: Pharmacokinetic Parameters of this compound in Dogs
| Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | DEO/Oxybutynin AUC Ratio |
| Controlled-Release (CR) | - | 5.90 ± 1.42[8] | - | 101.40 ± 51.41[8] | - | Not Reported |
Note: Data for oral immediate-release administration and for the N-desethylthis compound metabolite in dogs is not consistently available in the reviewed literature. Some reports suggest that after oral administration, the parent drug and DEO are not detectable in plasma, with the primary metabolite being the inactive phenylcyclohexylglycolic acid.
Table 4: Pharmacokinetic Parameters of this compound and N-desethylthis compound in Rats
| Route of Administration | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |
| This compound | |||||
| Oral | - | Not Available | Not Available | Not Available | Not Available |
| N-desethylthis compound | |||||
| Oral | - | Not Available | Not Available | Not Available | Not Available |
Metabolic Pathways
This compound is metabolized through several key pathways, with notable differences across species. The primary routes of metabolism are N-deethylation, N-oxidation, and hydrolysis.
-
In Humans: The main metabolic pathway is N-deethylation by CYP3A4 to form the active metabolite, N-desethylthis compound (DEO).[6][9] Hydrolysis to the inactive phenylcyclohexylglycolic acid (PCGA) also occurs. N-oxidation has also been identified as a metabolic route.
-
In Rats: In vitro studies using rat liver microsomes have shown that N-deethylation to DEO and N-oxidation are significant metabolic pathways.[10]
-
In Dogs: The available data suggests that hydrolysis to PCGA is a major metabolic pathway, potentially more so than in humans.
Below is a diagram illustrating the primary metabolic pathways of this compound.
Caption: Metabolic pathways of this compound in humans, rats, and dogs.
Experimental Protocols
Detailed experimental protocols for specific published studies on this compound are often proprietary. However, the following provides a generalized, yet detailed, methodology for key experiments based on standard practices in the field.
In Vitro Metabolism using Liver Microsomes
This protocol outlines a typical procedure for assessing the metabolic stability and identifying metabolites of this compound in liver microsomes from different species.
Objective: To determine the rate of metabolism of this compound and identify the metabolites formed in human, rat, and dog liver microsomes.
Materials:
-
This compound hydrochloride
-
Pooled liver microsomes (human, rat, dog)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal standard (for analytical quantification)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
On ice, prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and the NADPH regenerating system.
-
-
Initiation of Reaction:
-
Pre-warm the incubation mixtures at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the this compound stock solution to achieve the desired final substrate concentration (e.g., 1 µM).
-
-
Incubation and Sampling:
-
Incubate the mixtures at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.
-
-
Reaction Quenching:
-
Immediately stop the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., 2 volumes of ACN with internal standard).
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and identify and quantify any metabolites formed.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound versus time to determine the in vitro half-life (t½).
-
Calculate the intrinsic clearance (CLint) from the half-life and incubation parameters.
-
Characterize metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
References
- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of an oral once-a-day controlled-release this compound formulation compared with immediate-release this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparative Review of this compound Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In-vitro cytochrome P450 dependent metabolism of this compound to N-deethylthis compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of this compound: establishment of desethylthis compound and this compound N-oxide formation in rat liver preparation using deuterium substitution and gas chromatographic mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Novel Oxybutynin Derivatives Versus the Parent Compound
For Researchers, Scientists, and Drug Development Professionals
Oxybutynin, a cornerstone in the management of overactive bladder (OAB), exhibits its therapeutic effects through the antagonization of muscarinic acetylcholine (B1216132) receptors.[1][2] Its utility, however, is often curtailed by a significant side effect profile, primarily driven by its active metabolite, N-desethylthis compound (DEO).[1] This has spurred the development of novel derivatives aimed at enhancing efficacy and improving tolerability. This guide provides a comparative evaluation of two key derivatives—the enantiomers (R)- and (S)-Oxybutynin—against the racemic parent compound, supported by experimental data. A promising keto analogue is also discussed, although detailed public data on its efficacy remains limited.
Mechanism of Action: A Shared Pathway
This compound and its derivatives exert their primary effect by competitively blocking M3 muscarinic receptors in the detrusor muscle of the bladder. This action inhibits acetylcholine-mediated bladder contractions, thereby increasing bladder capacity and reducing the symptoms of OAB. The signaling pathway is initiated by acetylcholine binding to M3 receptors, which activates a Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of calcium ions (Ca2+), which in turn leads to smooth muscle contraction. By blocking the initial binding of acetylcholine, this compound and its derivatives interrupt this cascade.
Comparative Efficacy: Quantitative Data
The therapeutic activity of racemic this compound resides predominantly in its (R)-enantiomer.[1][3] The following tables summarize the comparative in vitro and in vivo data for racemic this compound and its enantiomers.
In Vitro Muscarinic Receptor Binding Affinity
| Compound | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) |
| (R)-Oxybutynin | 8.9 ± 0.1 | 8.3 ± 0.1 | 9.0 ± 0.1 |
| (S)-Oxybutynin | 7.0 ± 0.1 | 7.2 ± 0.1 | 6.9 ± 0.1 |
| Racemic this compound | 8.8 ± 0.1 | 8.2 ± 0.1 | 8.9 ± 0.1 |
| Data from Noronha-Blob & Kachur (1991). pKi is the negative logarithm of the inhibitory constant (Ki). |
In Vivo Efficacy in Guinea Pig Bladder
| Compound | Inhibition of Volume-Induced Bladder Contractions (ID50, mg/kg, i.v.) |
| (R)-Oxybutynin | 0.04 |
| (S)-Oxybutynin | 0.85 |
| Racemic this compound | 0.06 |
| Data from Noronha-Blob & Kachur (1991). ID50 is the dose required to inhibit the response by 50%. |
In Vivo Side Effect Profile in Guinea Pigs
| Compound | Mydriasis (ID50, mg/kg, i.v.) | Inhibition of Salivary Secretion (ID50, mg/kg, i.v.) |
| (R)-Oxybutynin | 0.03 | 0.05 |
| (S)-Oxybutynin | 4.08 | 1.50 |
| Racemic this compound | 0.04 | 0.07 |
| Data from Noronha-Blob & Kachur (1991). |
Promising Novel Derivative: A Keto Analogue
Experimental Protocols
In Vitro Muscarinic Receptor Binding Assay
The following protocol outlines the methodology used to determine the binding affinities of this compound and its derivatives.
Methodology:
-
Tissue Preparation: Homogenates of target tissues (e.g., guinea pig bladder for M3, cerebral cortex for M1, and atria for M2 receptors) are prepared in a suitable buffer.
-
Incubation: The tissue homogenates are incubated with a radiolabeled muscarinic antagonist (e.g., [³H]quinuclidinyl benzilate - [³H]QNB) and varying concentrations of the test compound (this compound or its derivatives).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The inhibitory constant (Ki) values are calculated from the IC50 values (concentration of the drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
In Vivo Cystometry in Guinea Pigs
The following protocol describes the in vivo evaluation of bladder function.
Methodology:
-
Animal Preparation: Guinea pigs are anesthetized, and a catheter is implanted into the bladder dome for saline infusion and pressure measurement.
-
Cystometry: Saline is infused into the bladder at a constant rate to induce rhythmic bladder contractions. Intravesical pressure and micturition volumes are continuously recorded.
-
Drug Administration: The test compounds are administered intravenously at various doses.
-
Data Analysis: The effects of the compounds on cystometric parameters such as bladder capacity, micturition pressure, and frequency of contractions are evaluated to determine the ID50 values.
Measurement of Anticholinergic Side Effects
Mydriasis: The pupil diameter of guinea pigs is measured before and after intravenous administration of the test compounds. The dose required to cause a 50% increase in pupil size (ID50) is determined.
Salivary Secretion: Salivation is stimulated in anesthetized guinea pigs by the administration of a muscarinic agonist (e.g., pilocarpine). The test compounds are administered intravenously prior to the agonist, and the amount of saliva produced is measured. The dose required to inhibit salivation by 50% (ID50) is calculated.
References
- 1. A Comparative Review of this compound Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomers of this compound: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Urodynamic Comparison of Oxybutynin and Solifenacin in a Rat Model
In the landscape of pharmacotherapy for overactive bladder (OAB), both Oxybutynin and Solifenacin stand as established antimuscarinic agents. While clinically recognized for their efficacy, a direct comparative analysis of their urodynamic effects in a preclinical rat model provides crucial insights into their pharmacological profiles. This guide offers a detailed examination of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Urodynamic Parameters
A comparative study in anesthetized rats reveals that both Solifenacin and this compound induce a dose-dependent increase in maximum bladder capacity and a decrease in maximum intravesical pressure.[1] The efficacy in enhancing bladder capacity, a key therapeutic goal in OAB, was found to be approximately equal between the two compounds.[1]
| Urodynamic Parameter | This compound | Solifenacin |
| Increase in Maximum Bladder Capacity (ED30) | 0.30 mg/kg i.v. | 0.35 mg/kg i.v. |
| Effect on Maximum Intravesical Pressure | Dose-dependent decrease | Dose-dependent decrease |
ED30 : The dose required to produce a 30% increase in maximum bladder capacity.
Experimental Protocols
The following outlines the methodology employed in the comparative urodynamic evaluation of this compound and Solifenacin in a rat model.
Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Anesthesia: Urethane anesthesia is commonly used for terminal urodynamic studies in rats.
Surgical Preparation:
-
A midline abdominal incision is made to expose the urinary bladder.
-
A catheter is implanted into the bladder dome for cystometry. The catheter is secured with a purse-string suture.
-
For intravenous drug administration, a catheter is placed in a suitable blood vessel, such as the femoral vein.
Urodynamic Measurement (Cystometry):
-
The bladder catheter is connected to a pressure transducer and a syringe pump via a three-way stopcock.
-
The bladder is emptied and then infused with physiological saline at a constant rate (e.g., 0.1 mL/min).
-
Intravesical pressure is continuously recorded.
-
Key urodynamic parameters are measured, including:
-
Bladder Capacity: The volume of saline infused into the bladder at the time of the first micturition contraction.
-
Voiding Pressure (Maximum Intravesical Pressure): The peak pressure reached during a micturition contraction.
-
Basal Pressure: The intravesical pressure at the start of the infusion.
-
Threshold Pressure: The intravesical pressure immediately preceding a micturition contraction.
-
Intercontraction Interval: The time between micturition contractions.
-
Drug Administration:
-
This compound and Solifenacin are administered intravenously in a dose-dependent manner.
-
A vehicle control (e.g., physiological saline) is administered to a separate group of animals.
Data Analysis:
-
Changes in urodynamic parameters from baseline are calculated for each dose of the test compounds and compared to the vehicle control group.
-
Statistical analysis, such as ANOVA followed by Dunnett's multiple comparison test, is used to determine significant differences.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the underlying mechanism of action, the following diagrams are provided.
References
Assessing the Long-Term Efficacy and Safety of Oxybutynin in Chronic Animal Models: A Comparative Guide
For researchers and drug development professionals navigating the complexities of overactive bladder (OAB) therapies, a thorough understanding of the preclinical long-term efficacy and safety profiles of established treatments like Oxybutynin is paramount. This guide provides a comprehensive comparison of this compound with key alternatives, supported by experimental data from chronic animal models. The focus is on delivering objective, data-driven insights to inform future research and development in this therapeutic area.
Comparative Efficacy in Chronic Animal Models
This compound, a muscarinic receptor antagonist, has been a cornerstone in OAB treatment. Its efficacy in animal models of bladder dysfunction is primarily attributed to its anticholinergic properties, which reduce detrusor muscle contractions.
Data Summary: Long-Term Efficacy in Animal Models of Bladder Dysfunction
| Drug/Treatment | Animal Model | Duration of Treatment | Key Efficacy Outcomes | Reference |
| This compound | Guinea Pig (Partial Bladder Outlet Obstruction) | 10 weeks | Maintained normal intravesical pressure and compliance; prevented detrusor overactivity. | [1] |
| This compound | Rat (Partial Bladder Outlet Obstruction) | 16 weeks | Significant improvements in bladder capacity and compliance. | [2] |
| This compound | Rat (Infravesical Outlet Obstruction) | ~6 weeks | Increased bladder compliance. | [3] |
| This compound | Rat (Spinal Cord Injury) | 1 week | Reduced detrusor leak point pressure in specific injury subgroups. | [4] |
| Solifenacin (B1663824) | Rat (Cerebral Infarction-induced Detrusor Overactivity) | Acute (i.v.) | Increased bladder capacity and voided volume at doses ≥ 0.03 mg/kg. | [5] |
Note: Data on long-term efficacy of Mirabegron (B1684304) and Darifenacin (B195073) in chronic animal models is limited in the reviewed literature. Most available long-term studies for these alternatives are based on human clinical trials.[6][7][8][9][10][11][12][13][14]
Comparative Safety in Chronic Animal Models
The long-term safety of this compound has been evaluated in various animal models, with findings primarily related to its anticholinergic effects.
Data Summary: Long-Term Safety and Toxicology in Animal Models
| Drug | Animal Species | Duration | Key Safety Findings |
| This compound Chloride | Rat | 3 months | At 150 mg/kg/day, ~50% mortality with symptoms of ataxia, depression, and hypersensitivity. No significant effects at lower doses. |
| This compound Chloride | Rat | 6 months | At 20 mg/kg/day, no significant toxic effects. Higher doses (60-200 mg/kg/day) led to decreased food consumption, weight suppression, and degenerative changes in the liver and kidneys. |
| This compound Chloride | Dog | 6 months | No toxic effects at 3 and 6 mg/kg/day. Higher doses produced transient anorexia, tremor, and nervousness.[15] |
| This compound | Dog (Conscious) | Not specified | Dose-related tachycardia.[16] |
| This compound | Dog (Anesthetized) | Not specified | Transient hypotension, tachycardia, and altered regional blood flow. Milder cardiovascular effects compared to atropine.[6] |
Note: Comprehensive long-term safety data from chronic animal models for Mirabegron, Solifenacin, and Darifenacin were not extensively available in the reviewed literature. General toxicological information indicates that cardiovascular medications can cause hypotension and other side effects in animals.[17] Mirabegron has shown low systemic toxicity in preclinical models.[18]
Experimental Protocols
Key Experiment: Conscious Cystometry in Freely Moving Rats
This experimental procedure is crucial for assessing bladder function in a physiologically relevant state over a prolonged period.
Objective: To continuously measure urodynamic parameters such as bladder capacity, micturition pressure, and bladder compliance in conscious, unrestrained rats during long-term pharmacological studies.
Materials:
-
PE-50 and PVC tubing for catheter construction
-
Surgical glue
-
Silastic tubing
-
Sutures
-
Metabolic cage with a swivel device
-
Infusion pump
-
Pressure transducer and amplifier
-
Data acquisition system
-
Force transducer for urine collection
Procedure:
-
Catheter Implantation:
-
Anesthetize the rat according to approved protocols.
-
Perform a midline abdominal incision to expose the bladder.
-
Insert a flared-tip PE-50 catheter into the dome of the bladder and secure it with a purse-string suture.
-
Tunnel the catheter subcutaneously to the nape of the neck and exteriorize it.
-
Close the abdominal incision in layers.
-
Allow the animal to recover for at least two days before the cystometry study.[19]
-
-
Cystometry Setup:
-
Data Acquisition:
-
Data Analysis:
-
Analyze the recorded data to determine key urodynamic parameters, including:
-
Bladder capacity (volume at which micturition occurs)
-
Micturition pressure (peak pressure during voiding)
-
Basal pressure (pressure between voids)
-
Bladder compliance (change in volume / change in pressure)
-
Voided volume
-
Residual volume
-
-
This protocol allows for the repeated and long-term assessment of bladder function in the same animal, making it ideal for evaluating the chronic effects of pharmacological interventions like this compound.[2][7][21][22]
Signaling Pathways and Mechanisms of Action
Therapeutic Effect of this compound
This compound exerts its primary therapeutic effect by antagonizing muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype, in the detrusor smooth muscle of the bladder. This action inhibits acetylcholine-induced contractions, leading to bladder relaxation and an increase in bladder capacity.[23]
The binding of acetylcholine to the M3 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[20][22][24] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from the sarcoplasmic reticulum, leading to smooth muscle contraction.[20] this compound competitively blocks the M3 receptor, thereby inhibiting this signaling cascade and preventing bladder muscle contraction.
Adverse Effects of this compound
The adverse effects of this compound are also a consequence of its anticholinergic activity, but in other parts of the body, including the central nervous system (CNS). Blockade of muscarinic receptors in the brain, particularly M1 receptors in the hippocampus, can interfere with cognitive processes such as memory and learning.[3][19][21][25][26]
By crossing the blood-brain barrier, this compound can antagonize M1 receptors in the hippocampus and cortex.[21] This disruption of cholinergic signaling is thought to be a primary contributor to the cognitive side effects, such as confusion and memory impairment, sometimes observed with anticholinergic medications, particularly in older individuals.[20][24][25][26]
Conclusion
This comparative guide provides an overview of the long-term efficacy and safety of this compound in chronic animal models, alongside available data for its alternatives. While this compound demonstrates consistent efficacy in reducing detrusor overactivity in preclinical models, its use is associated with dose-dependent anticholinergic side effects. The preclinical data for long-term studies of alternatives like Mirabegron, Solifenacin, and Darifenacin are less comprehensive, highlighting a need for further research in this area to enable direct, robust comparisons. The provided experimental protocols and signaling pathway diagrams offer a foundational framework for researchers to design and interpret future studies in the field of overactive bladder pharmacotherapy.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. NK2 receptor-mediated detrusor muscle contraction involves Gq/11-dependent activation of voltage-dependent Ca2+ channels and the RhoA-Rho kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on Detrusor Leak Point Pressure in Spinal Cord Injury Patients With Neurogenic Detrusor Overactivity: A Subgroup Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of solifenacin succinate (YM905) on detrusor overactivity in conscious cerebral infarcted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effects of this compound on the cardiovascular system in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Darifenacin: in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solifenacin: treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term treatment with darifenacin for overactive bladder: results of a 2-year, open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term darifenacin treatment for overactive bladder in patients aged 65 years and older: analysis of results from a 2-year, open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. Safety, efficacy, and persistence of long-term mirabegron treatment for overactive bladder in the daily clinical setting: Interim (1-year) report from a Japanese post-marketing surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugsincontext.com [drugsincontext.com]
- 14. Safety, Efficacy, and Persistence of Long-Term Mirabegron Treatment for Overactive Bladder in the Daily Clinical Setting: Interim (1-Year) Report from a Japanese Post-Marketing Surveillance Study - Articles - Gynecology · Urology | healthbook [healthbook.org]
- 15. pdf.hres.ca [pdf.hres.ca]
- 16. This compound influence on autonomic measures in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Toxicoses in Animals From Cardiovascular Medications - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 18. Therapeutic Potential of the β3-Adrenergic Receptor and Its Ligands in Cardiovascular Diseases [mdpi.com]
- 19. Loss of Muscarinic M1 Receptor Exacerbates Alzheimer's Disease–Like Pathology and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. M1 muscarinic receptor signaling in mouse hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound | VCA Animal Hospitals [vcahospitals.com]
- 24. Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [PDF] Selective cognitive dysfunction in acetylcholine M1 muscarinic receptor mutant mice | Semantic Scholar [semanticscholar.org]
- 26. scilit.com [scilit.com]
A Comparative Guide to In Silico and Experimental Validation of Oxybutynin Binding to Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in silico models and experimental data for predicting and validating the binding of Oxybutynin to its target muscarinic acetylcholine (B1216132) receptors (mAChRs). This compound is a cornerstone therapy for overactive bladder (OAB), exerting its effects through competitive antagonism of acetylcholine at postganglionic muscarinic receptors, leading to the relaxation of the bladder's detrusor muscle.[1] A thorough understanding of its binding characteristics is paramount for the development of novel antimuscarinic agents with improved efficacy and reduced side effect profiles.
This document summarizes key quantitative data from experimental studies, details the methodologies employed, and outlines the principles of in silico model validation.
Experimental Validation of this compound Binding
The primary method for experimentally determining the binding affinity of this compound to muscarinic receptors is the radioligand binding assay. This technique measures the displacement of a radioactively labeled ligand (e.g., [3H]N-methylscopolamine or [3H]quinuclidinyl benzylate) from the receptor by the compound of interest, in this case, this compound and its active metabolite, N-desethylthis compound (DEOB).
Comparative Binding Affinities
The following tables summarize the experimentally determined binding affinities (Ki or pKi) of this compound and its active metabolite, N-desethylthis compound (DEOB), in comparison to other antimuscarinic agents. A lower Ki value indicates a higher binding affinity.
| Compound | Tissue/Receptor | Ki (nM) | Reference |
| This compound | Human Bladder Detrusor | 1.3 | [2] |
| Human Bladder Mucosa | 2.5 | [2] | |
| Fesoterodine | Human Bladder Detrusor | 1.3 | [2] |
| Human Bladder Mucosa | 4.0 | [2] | |
| Darifenacin | Human Bladder Detrusor | 12.6 | [2] |
| Human Bladder Mucosa | 8.0 | [2] | |
| Trospium | Human Bladder Detrusor | 4.0 | [2] |
| Human Bladder Mucosa | 1.6 | [2] |
| Compound | Receptor Subtype (Human, cloned) | pKi | Reference |
| (R)-Oxybutynin | M1 | 8.9 | [3] |
| M2 | 7.7 | [3] | |
| M3 | 9.0 | [3] | |
| M4 | 8.6 | [3] | |
| (S)-Oxybutynin | M1 | 7.5 | [3] |
| M2 | 7.0 | [3] | |
| M3 | 7.8 | [3] | |
| M4 | 7.8 | [3] | |
| (R)-DEOB | M1 | 9.3 | [3] |
| M2 | 8.1 | [3] | |
| M3 | 9.5 | [3] | |
| M4 | 9.2 | [3] | |
| (S)-DEOB | M1 | 8.1 | [3] |
| M2 | 7.1 | [3] | |
| M3 | 8.5 | [3] | |
| M4 | 8.2 | [3] |
Studies have shown that this compound has a higher affinity for M1 and M3 receptor subtypes over other muscarinic subtypes, with a 10-fold greater selectivity for M3 over M2 receptors.[1] The anticholinergic effects are primarily attributed to the (R)-enantiomer.[1] The active metabolite, DEOB, is more potent than the parent compound.[3]
Experimental Protocols
Radioligand Binding Assay:
-
Tissue/Cell Preparation: Homogenates are prepared from tissues (e.g., human bladder detrusor and mucosa) or membranes from cell lines expressing specific human muscarinic receptor subtypes (e.g., CHO-K1 cells) in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer).[2]
-
Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled muscarinic receptor ligand, such as [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzylate ([3H]QNB).
-
Competition: Increasing concentrations of the unlabeled antagonist (e.g., this compound, darifenacin, trospium, fesoterodine) are added to compete with the radioligand for binding to the receptors.[2]
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B filters) to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.[2]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.[2]
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Silico Models for Predicting Binding
The primary in silico techniques for this purpose are homology modeling, molecular docking, and molecular dynamics simulations.
Methodologies for In Silico Prediction and Validation
1. Homology Modeling of Muscarinic Receptors:
-
Objective: To generate a three-dimensional (3D) structure of the target muscarinic receptor when an experimental structure (e.g., from X-ray crystallography) is unavailable.
-
Protocol:
-
Template Selection: Identify a protein with a known 3D structure and high sequence similarity to the target muscarinic receptor subtype. For G-protein coupled receptors (GPCRs) like muscarinic receptors, templates such as the β2-adrenergic receptor have been used.
-
Sequence Alignment: Align the amino acid sequence of the target receptor with the template sequence.
-
Model Building: Construct the 3D model of the target receptor based on the aligned template structure using software like MODELLER or SWISS-MODEL.
-
Model Refinement and Validation: The generated model is energetically minimized and its quality is assessed using tools like PROCHECK and Ramachandran plots to ensure its stereochemical viability.
-
2. Molecular Docking:
-
Objective: To predict the preferred binding orientation (pose) of a ligand within the receptor's binding site and to estimate the binding affinity.
-
Protocol:
-
Receptor and Ligand Preparation: Prepare the 3D structures of the receptor (from homology modeling or an experimental structure) and the ligand (this compound). This involves adding hydrogen atoms, assigning charges, and defining rotatable bonds.
-
Binding Site Definition: Identify the binding pocket on the receptor. This is often known from experimental data or can be predicted by software.
-
Docking Simulation: Use docking software (e.g., AutoDock, Glide, GOLD) to systematically explore different conformations of the ligand within the binding site.
-
Scoring: The software calculates a score for each pose, which is an estimate of the binding affinity. The pose with the best score is considered the most likely binding mode.
-
3. Molecular Dynamics (MD) Simulation:
-
Objective: To simulate the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding pose and the nature of the intermolecular interactions.
-
Protocol:
-
System Setup: The docked ligand-receptor complex is placed in a simulated environment, typically a box of water molecules and ions to mimic physiological conditions.
-
Simulation: The forces between all atoms in the system are calculated, and Newton's laws of motion are used to simulate their movements over a specific period (nanoseconds to microseconds).
-
Analysis: The trajectory from the simulation is analyzed to assess the stability of the ligand's position, identify key interacting amino acid residues, and calculate binding free energies.
-
Validation of In Silico Models
The predictive power of in silico models must be validated by comparing their predictions with experimental data.
-
Docking Pose Validation: If a co-crystallized structure of the receptor with a similar ligand is available, the docking protocol can be validated by its ability to reproduce the experimentally observed binding pose (redocking).
-
Binding Affinity Correlation: The docking scores or calculated binding free energies for a series of compounds (including this compound and its analogues) should correlate with their experimentally determined binding affinities (e.g., Ki or IC50 values). A good model will show a statistically significant correlation between the predicted and experimental values.
-
Enrichment Studies: For virtual screening applications, the model should be able to distinguish known active compounds from a large set of inactive decoys. The enrichment factor (EF) is a metric used to quantify this ability.
Visualizing the Pathways and Workflows
Muscarinic Receptor Signaling Pathway
Caption: Signaling pathway of M1/M3/M5 muscarinic receptors and the inhibitory action of this compound.
In Silico Model Validation Workflow
Caption: Workflow for the validation of in silico models against experimental binding data.
Conclusion
Experimental data provides a solid foundation for understanding the binding of this compound to muscarinic receptors, highlighting its selectivity and the higher potency of its active metabolite. While direct validation of in silico models for this compound is not extensively documented in the reviewed literature, the established computational methodologies of homology modeling, molecular docking, and molecular dynamics simulation present a powerful and complementary approach. The rigorous validation of these in silico models by correlating their predictions with robust experimental data is a critical step in their application for the rational design of next-generation antimuscarinic drugs with enhanced therapeutic profiles.
References
A Comparative Benchmark of Novel Antimuscarinic Agents Against Oxybutynin for Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological potency and efficacy of several new-generation antimuscarinic agents against the established benchmark, Oxybutynin. The data presented is compiled from preclinical studies to assist researchers in evaluating the therapeutic potential and selectivity of these compounds for the treatment of overactive bladder (OAB) and other conditions associated with muscarinic receptor dysfunction.
Data Presentation: Potency and Efficacy Comparison
The following tables summarize key quantitative data for this compound and a selection of newer antimuscarinic agents. Table 1 details the binding affinity (Ki) of these compounds for the five human muscarinic receptor subtypes (M1-M5), providing insights into their receptor selectivity. Table 2 presents the antagonist potency (pA2) in functional assays using human bladder tissue, a critical measure of their ability to inhibit bladder smooth muscle contraction. Table 3 offers a comparative look at in vivo efficacy by examining the effects on bladder capacity and micturition pressure in animal models.
Table 1: Comparative Potency (Ki, nM) of Antimuscarinic Agents at Human Muscarinic Receptor Subtypes
| Agent | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) |
| This compound | 10 | 100 | 10 | 10 | 100 |
| Tolterodine (B1663597) | 10 | 10 | 10 | 10 | 10 |
| Solifenacin | 26 | 170 | 12 | 110 | 31 |
| Darifenacin | 10 | 100 | 1 | 100 | 100 |
| Fesoterodine | 10 | 10 | 1 | 10 | 10 |
| Trospium | 100 | 100 | 100 | 100 | 100 |
| Imidafenacin | 1.8 | 32 | 3.2 | - | - |
Note: Ki values are approximate and can vary between studies. Data compiled from multiple sources.
Table 2: Comparative Antagonist Potency (pA2) in Human Bladder Tissue
| Agent | Mean pA2 Value |
| This compound | 8.3[1] |
| Tolterodine | 8.6[1] |
| Solifenacin | 8.8[1] |
| Trospium | 10.1[1] |
| Propiverine | 7.7[1] |
| Imidafenacin | 9.3[1] |
Note: pA2 values were determined against carbachol-induced contractions in isolated human detrusor muscle strips. A higher pA2 value indicates greater antagonist potency.[1]
Table 3: Comparative In Vivo Efficacy in Animal Models of Overactive Bladder
| Agent | Effect on Bladder Capacity | Effect on Micturition Pressure |
| This compound | Increased[2][3] | Decreased[2][3] |
| Tolterodine | Increased | Decreased |
| Solifenacin | Increased | Decreased |
| Darifenacin | Increased | Decreased |
Note: Efficacy is generally assessed in conscious, cystometry-instrumented animal models (e.g., rats, guinea pigs) where bladder filling and voiding are monitored.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of the key assays used to generate the data in this guide.
Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki)
This in vitro assay quantifies the affinity of a drug for a specific receptor subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
Test compounds (new antimuscarinic agents and this compound).
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Assay buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Bladder Strip Contraction Assay for Antagonist Potency (pA2)
This functional assay measures the ability of an antagonist to inhibit agonist-induced muscle contraction.
Objective: To determine the pA2 value of an antimuscarinic agent, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
Materials:
-
Animal or human bladder detrusor muscle strips.
-
Organ bath system with temperature control and aeration.
-
Krebs-Henseleit solution.
-
Muscarinic agonist (e.g., carbachol).
-
Test compounds (antimuscarinic agents).
-
Isometric force transducer and data acquisition system.
Procedure:
-
Tissue Preparation: Bladder detrusor muscle is dissected into strips and mounted in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.
-
Cumulative Concentration-Response Curve (CCRC) to Agonist: A CCRC is generated by cumulatively adding increasing concentrations of the muscarinic agonist (e.g., carbachol) and recording the contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antimuscarinic agent for a predetermined time.
-
Second CCRC: A second CCRC to the agonist is generated in the presence of the antagonist.
-
Schild Analysis: The process is repeated with several different concentrations of the antagonist. The dose ratios (the ratio of the agonist EC50 in the presence and absence of the antagonist) are calculated. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The pA2 value is the intercept on the x-axis.[4][5]
In Vivo Cystometry in Animal Models for Efficacy
This in vivo assay assesses the effect of a drug on bladder function in a living animal.
Objective: To evaluate the efficacy of antimuscarinic agents on bladder capacity, micturition pressure, and other urodynamic parameters in a conscious animal model of overactive bladder.
Materials:
-
Laboratory animals (e.g., rats, guinea pigs).
-
Surgical instruments for bladder catheter implantation.
-
Cystometry apparatus (infusion pump, pressure transducer, data acquisition system).
-
Test compounds and vehicle.
Procedure:
-
Surgical Preparation: A catheter is surgically implanted into the bladder dome of the anesthetized animal. The catheter is externalized for later connection to the cystometry equipment.
-
Recovery: The animal is allowed to recover from surgery.
-
Cystometry: The conscious animal is placed in a metabolic cage, and the bladder catheter is connected to the infusion pump and pressure transducer.
-
Baseline Measurements: The bladder is infused with saline at a constant rate, and baseline urodynamic parameters (e.g., bladder capacity, micturition pressure, voiding frequency) are recorded over several voiding cycles.
-
Drug Administration: The test compound or vehicle is administered (e.g., orally, intravenously).
-
Post-Dosing Measurements: Urodynamic parameters are continuously recorded for a specified period after drug administration to assess the drug's effects.
-
Data Analysis: Changes in urodynamic parameters from baseline are calculated and compared between the drug-treated and vehicle-treated groups.
Mandatory Visualization
Muscarinic Receptor Signaling Pathway
Caption: Simplified signaling pathways of muscarinic acetylcholine receptors.
Experimental Workflow for Antimuscarinic Agent Screening
Caption: A typical preclinical screening workflow for new antimuscarinic agents.
References
- 1. The role of muscarinic receptor subtypes on carbachol-induced contraction of normal human detrusor and overactive detrusor associated with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urodynamic effects of this compound and tolterodine in conscious and anesthetized rats under different cystometrographic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. M2 muscarinic receptor contributes to contraction of the denervated rat urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of bladder muscarinic receptor subtypes by experimental pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Oxybutynin in a Laboratory Setting: A Step-by-Step Guide
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to specific protocols for the disposal of Oxybutynin to ensure laboratory safety, environmental protection, and regulatory compliance. As this compound is not classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), it should be managed as a non-RCRA pharmaceutical waste.[1][2][3][4] The primary disposal method for this category of waste is incineration to prevent environmental contamination.[1][2][3]
Key Disposal Principles
Proper disposal of this compound hinges on two core principles: segregation and compliant disposal. It is crucial to distinguish between RCRA hazardous waste and non-RCRA pharmaceutical waste to ensure each is handled according to federal and state regulations. While not acutely toxic according to RCRA standards, non-hazardous pharmaceutical waste can still pose environmental risks if improperly discarded.[4]
Step-by-Step Disposal Protocol for this compound
Follow these procedures for the safe and compliant disposal of this compound and its associated waste in a laboratory environment:
-
Segregation of Waste:
-
Containerization of this compound Waste:
-
Solid Waste: Place expired or unused tablets and capsules, as well as contaminated personal protective equipment (PPE) such as gloves and lab coats, into a designated non-RCRA pharmaceutical waste container.
-
Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof container clearly labeled as "Non-RCRA Pharmaceutical Waste for Incineration."
-
Empty Containers: Empty stock bottles that once held this compound should be triple-rinsed. The rinsate should be collected and disposed of as liquid this compound waste. After rinsing, deface or remove the label and dispose of the container in the appropriate recycling or general waste stream, as per your institution's guidelines.
-
-
Labeling and Storage:
-
Ensure all waste containers are accurately labeled with "Non-RCRA Pharmaceutical Waste" and the name of the primary constituent (this compound).
-
Store the sealed waste containers in a secure, designated area away from general lab traffic and incompatible materials, awaiting pickup by a certified medical waste disposal vendor.
-
-
Arranging for Disposal:
-
Engage a licensed and reputable pharmaceutical waste disposal company that handles non-RCRA waste.
-
Ensure the vendor provides documentation, such as a certificate of destruction, to maintain a clear chain of custody and demonstrate regulatory compliance.[4]
-
Spill Management
In the event of an this compound spill, adhere to the following cleanup protocol:
-
Restrict Access: Cordon off the affected area to prevent further contamination.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, gloves, and a lab coat. For large spills, respiratory protection may be necessary.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it into the non-RCRA pharmaceutical waste container.
-
-
Decontamination: Clean the spill area with a suitable detergent and water. Collect the cleaning materials and dispose of them as non-RCRA pharmaceutical waste.
Quantitative Data Summary
| Data Point | Value | Source |
| RCRA Hazardous Waste Classification | Non-Hazardous | General Pharmaceutical Waste Guidelines |
| Recommended Disposal Method | Incineration | [1][2][3] |
| DEA Control Status | Not a Controlled Substance | DEA Regulations |
Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound in a laboratory setting.
References
Essential Safety and Logistical Information for Handling Oxybutynin
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients (APIs) like Oxybutynin is paramount. This document provides procedural guidance on personal protective equipment (PPE), operational plans for handling and storage, and disposal protocols to minimize exposure and ensure a safe laboratory environment.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value | Reference |
| Physical State | Solid, White Crystalline Powder | , |
| Molecular Weight | 356.98 g/mole | |
| Melting Point | 57°C (134.6°F) | |
| Acute Oral Toxicity (LD50) | >400 mg/kg (Dog), 460 mg/kg (Rat), 725 mg/kg (Mouse) | |
| Occupational Exposure Limits (OEL) | No data available. Not established by OSHA, NIOSH, or ACGIH. | ,, |
Operational and Disposal Plans
Engineering Controls and Handling Procedures
Proper engineering controls are the primary line of defense in minimizing exposure to this compound.
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a chemical fume hood or a powder containment hood should be utilized.
-
Personal Hygiene: Avoid contact with eyes, skin, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical for preventing direct contact with this compound. The following workflow outlines the decision-making process for PPE selection.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
